Arsenic(V) oxide hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/As2O5.H2O/c3-1(4)7-2(5)6;/h;1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWZGKXZLITBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[As](=O)O[As](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030364-99-8, 12044-50-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030364-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ARSENIC(V) OXIDE HYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystalline Structure of Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structures of arsenic(V) oxide hydrates, focusing on the synthesis, characterization, and detailed crystallographic analysis of its primary forms: arsenic acid hemihydrate (2H₃AsO₄·H₂O) and arsenic acid dihydrate (H₃AsO₄·2H₂O).
Introduction
Arsenic(V) oxide (As₂O₅) is a hygroscopic substance that readily absorbs water to form arsenic acid (H₃AsO₄), the primary component of its hydrated crystalline forms. Understanding the precise three-dimensional arrangement of atoms within these crystal lattices is crucial for various scientific disciplines, including materials science, environmental science, and toxicology. The crystalline form of a compound influences its physical and chemical properties, such as solubility, stability, and reactivity. This guide delves into the detailed crystal structures of the two most common hydrates of arsenic acid.
Synthesis of Arsenic Acid Hydrate (B1144303) Crystals
The synthesis of arsenic acid hydrate crystals is primarily achieved through the oxidation of arsenic trioxide (As₂O₃) with concentrated nitric acid (HNO₃). The degree of hydration is controlled by the crystallization temperature.[1][2]
Experimental Protocol for Crystal Synthesis
Materials:
-
Arsenic trioxide (As₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Porcelain evaporating dish
-
Heating apparatus (e.g., hot plate or water bath)
-
Crystallization dish
-
Desiccator
Procedure:
-
In a well-ventilated fume hood, carefully react arsenic trioxide with an excess of concentrated nitric acid in a porcelain evaporating dish. The reaction is exothermic and produces toxic nitrogen oxides.
-
As₂O₃ + 2HNO₃ + 3H₂O → 2H₃AsO₄(aq) + N₂O₃
-
-
Gently heat the resulting solution to drive off the nitrogen oxides and concentrate the solution, forming a syrupy liquid.
-
Transfer the concentrated arsenic acid solution to a crystallization dish.
-
For Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O): Allow the solution to cool and crystallize at ambient temperature. Colorless, deliquescent crystals of the hemihydrate will form.[1]
-
For Arsenic Acid Dihydrate (H₃AsO₄·2H₂O): Cool the solution to a lower temperature (e.g., in an ice bath) to induce crystallization. The dihydrate will form as stable crystals at these lower temperatures.[1][2]
-
Carefully decant the mother liquor and collect the crystals.
-
Dry the crystals in a desiccator over a suitable drying agent.
Workflow for Crystal Structure Determination
The determination of the crystalline structure of arsenic(V) oxide hydrates follows a systematic workflow, from synthesis to the final structural analysis.
Crystalline Structure Data
The crystal structures of arsenic acid hemihydrate and dihydrate have been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.
Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O)
The crystal structure of arsenic acid hemihydrate consists of tetrahedral AsO(OH)₃ molecules linked together by an extensive network of hydrogen bonds involving the water molecule.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.11 Å, b = 10.36 Å, c = 8.16 Å |
| β = 120.5° | |
| Volume | 590.5 ų |
| Z | 4 |
Selected Bond Distances (Å):
| Bond | Length |
| As-O | 1.66 - 1.71 |
Note: Detailed atomic coordinates and a complete list of bond lengths and angles can be found in the original crystallographic publications.
Arsenic Acid Dihydrate (H₃AsO₄·2H₂O)
Detailed crystallographic data for the dihydrate is less commonly reported in readily accessible literature. However, its structure is also characterized by tetrahedral arsenic acid molecules and a network of hydrogen bonds with the two water molecules of hydration.
| Parameter | Value |
| Crystal System | Data not readily available |
| Space Group | Data not readily available |
| Unit Cell Dimensions | Data not readily available |
| Volume | Data not readily available |
| Z | Data not readily available |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized, detailed protocol for the determination of the crystal structure of an inorganic hydrate, such as arsenic acid hydrate, using a single-crystal X-ray diffractometer.
1. Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of paratone oil or epoxy.
-
Mount the crystal on a goniometer head.
2. Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation matrix.
-
Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a complete set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The diffraction data are collected on an area detector (e.g., a CCD or CMOS detector).
3. Data Reduction:
-
Integrate the raw diffraction images to obtain the intensity of each reflection.
-
Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.
-
Scale and merge the data to produce a final set of unique reflection intensities and their standard uncertainties.
4. Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the crystal structure.
-
This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factor amplitudes.
-
Difference Fourier maps are used to locate missing atoms, such as hydrogen atoms.
-
The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Conclusion
The crystalline structures of arsenic(V) oxide hydrates, primarily existing as arsenic acid hemihydrate and dihydrate, are characterized by tetrahedral arsenic acid units interconnected through hydrogen bonding with water molecules. The precise determination of these structures through single-crystal X-ray diffraction provides fundamental data for understanding the chemical and physical behavior of these compounds. The protocols and data presented in this guide serve as a valuable resource for researchers in various scientific fields.
References
An In-depth Technical Guide to the Different Hydration States of Arsenic Pentoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different hydration states of arsenic pentoxide, focusing on their synthesis, physicochemical properties, and analytical characterization. This document is intended to serve as a core resource for professionals in research, science, and drug development who work with or encounter these arsenic compounds.
Introduction to Arsenic Pentoxide and its Hydrates
Arsenic pentoxide (As₂O₅) is the inorganic compound that exists as a glassy, white, deliquescent solid. It is the anhydride (B1165640) of orthoarsenic acid (H₃AsO₄) and is relatively unstable.[1] When dissolved in water, arsenic pentoxide readily forms arsenic acid.[2] The primary hydration states of arsenic pentoxide are arsenic acid dihydrate (H₃AsO₄·2H₂O) and arsenic acid hemihydrate (2H₃AsO₄·H₂O). The degree of hydration is dependent on the crystallization temperature from an aqueous solution of arsenic acid.[3][4] Anhydrous arsenic pentoxide can be obtained by the dehydration of these hydrates.[5]
Physicochemical Properties
The distinct hydration states of arsenic pentoxide exhibit different physical and chemical properties. A summary of these key quantitative data is presented in Table 1 for easy comparison.
| Property | Anhydrous Arsenic Pentoxide (As₂O₅) | Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O) | Arsenic Acid Dihydrate (H₃AsO₄·2H₂O) |
| Molecular Formula | As₂O₅ | 2H₃AsO₄·H₂O | H₃AsO₄·2H₂O |
| Molecular Weight ( g/mol ) | 229.84[1] | 301.90[6] | 177.97 |
| Appearance | White hygroscopic powder[1] | Colorless crystals[6] | Colorless crystals |
| Melting Point (°C) | 315 (decomposes)[1] | 35.5[6] | - |
| Decomposition Temperature (°C) | >300[5] | 120[6] | - |
| Density (g/cm³) | 4.32 | 2.0 - 2.5[7] | - |
| Solubility | Soluble in water and alcohol | Soluble in ethanol, glycerol, and water[6] | - |
Synthesis and Interconversion
The synthesis of the different hydration states of arsenic pentoxide revolves around the preparation of arsenic acid, followed by controlled crystallization or dehydration.
Preparation of Arsenic Acid (H₃AsO₄)
Arsenic acid serves as the precursor for its hydrated forms. A common laboratory-scale synthesis involves the oxidation of arsenic trioxide (As₂O₃) with a strong oxidizing agent like concentrated nitric acid.[4]
Experimental Protocol: Synthesis of Arsenic Acid
Materials:
-
Arsenic trioxide (As₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
Procedure:
-
In a fume hood, cautiously add concentrated nitric acid to arsenic trioxide in a suitable reaction vessel. The reaction is exothermic and produces toxic nitrogen oxides.
-
Gently heat the mixture to facilitate the oxidation of As(III) to As(V).
-
Once the reaction is complete, carefully evaporate the excess nitric acid and water to obtain a syrupy solution of arsenic acid.[8]
Synthesis of Arsenic Acid Hydrates
The specific hydrate (B1144303) of arsenic acid that crystallizes from the aqueous solution is dependent on the temperature.
Experimental Protocol: Crystallization of Arsenic Acid Hydrates
Materials:
-
Concentrated arsenic acid solution
Procedure:
-
For Arsenic Acid Dihydrate (H₃AsO₄·2H₂O): Cool the concentrated arsenic acid solution to a low temperature (below 15°C) to induce crystallization. The dihydrate is reported to form at lower crystallization temperatures.[3][4]
-
For Arsenic Acid Hemihydrate (2H₃AsO₄·H₂O): Allow the concentrated arsenic acid solution to cool and crystallize at ambient or slightly elevated temperatures. The hemihydrate forms as stable, colorless crystals.[4]
-
Separate the crystals from the mother liquor by filtration and dry them appropriately.
Preparation of Anhydrous Arsenic Pentoxide (As₂O₅)
Anhydrous arsenic pentoxide is obtained by the thermal dehydration of arsenic acid or its hydrates.
Experimental Protocol: Dehydration to Anhydrous Arsenic Pentoxide
Materials:
-
Arsenic acid hydrate (hemihydrate or dihydrate)
Procedure:
-
Place the arsenic acid hydrate in a suitable crucible.
-
Heat the crucible in a furnace at a temperature above 200°C.[5]
-
Maintain this temperature until all water of hydration is driven off, resulting in the formation of anhydrous arsenic pentoxide.
The interconversion between these states is a reversible process driven by hydration and dehydration as illustrated in the following diagram.
Analytical and Characterization Methods
A variety of analytical techniques are employed to identify and characterize the different hydration states of arsenic pentoxide.
Thermal Analysis
Thermogravimetric analysis (TGA) is a key technique to study the thermal decomposition of arsenic acid hydrates. By monitoring the mass loss as a function of temperature, the stoichiometry of the hydrates can be determined, and the dehydration process to anhydrous arsenic pentoxide can be observed.
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed amount of the arsenic acid hydrate sample into the TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The distinct steps in the TGA curve correspond to the loss of water molecules.
The following diagram illustrates a general workflow for the characterization of arsenic pentoxide hydrates.
Spectroscopic Methods
Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, can provide information about the molecular structure and bonding within the different hydrates. The presence of water of hydration and the As-O and O-H vibrational modes can be identified and distinguished.
Experimental Protocol: Raman and Infrared Spectroscopy
Principle: Raman and IR spectroscopy probe the vibrational modes of molecules. The resulting spectra are characteristic of the molecular structure and bonding.
Instrumentation:
-
Raman Spectrometer
-
Fourier-Transform Infrared (FTIR) Spectrometer
Procedure:
-
Prepare the sample (e.g., as a solid powder).
-
Acquire the Raman spectrum by irradiating the sample with a monochromatic laser and detecting the inelastically scattered light.
-
Acquire the IR spectrum by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
-
Analyze the resulting spectra to identify characteristic vibrational bands corresponding to As-O, O-H, and water bending modes.
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of the different hydrates. The diffraction pattern is a unique fingerprint of the crystalline material and can be used to identify the specific hydrate and determine its lattice parameters and space group.
Experimental Protocol: X-ray Diffraction (XRD)
Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice.
Instrumentation:
-
X-ray Diffractometer
Procedure:
-
Prepare a finely powdered sample of the arsenic acid hydrate.
-
Mount the sample in the diffractometer.
-
Irradiate the sample with monochromatic X-rays over a range of angles.
-
Detect the intensity of the diffracted X-rays at each angle.
-
Analyze the resulting diffraction pattern to identify the crystal phase and determine its structural properties.
Elemental Analysis
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to accurately determine the arsenic content of the synthesized compounds, confirming their elemental composition.
Experimental Protocol: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive analytical technique used for determining the elemental composition of a sample. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer
Procedure:
-
Accurately weigh a small amount of the arsenic compound.
-
Digest the sample in an appropriate acid mixture to bring the arsenic into solution.
-
Introduce the solution into the ICP-MS.
-
Measure the intensity of the arsenic signal at its specific mass-to-charge ratio.
-
Quantify the arsenic concentration by comparing the signal to that of certified reference standards.
Conclusion
The hydration states of arsenic pentoxide, primarily arsenic acid dihydrate and hemihydrate, are important compounds with distinct physicochemical properties. Their synthesis is intrinsically linked to the preparation and crystallization of arsenic acid. A thorough understanding of their properties and interconversion is crucial for researchers and professionals in various scientific disciplines. The application of a suite of analytical techniques, including thermal analysis, vibrational spectroscopy, X-ray diffraction, and elemental analysis, is essential for the comprehensive characterization of these materials. This guide provides the foundational knowledge and experimental frameworks necessary for working with these arsenic compounds in a research and development setting.
References
- 1. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Arsenic acid - Wikipedia [en.wikipedia.org]
- 5. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arsenic acid hemihydrate [chemister.ru]
- 7. arsoric acid,hydrate | CAS#:7774-41-6 | Chemsrc [chemsrc.com]
- 8. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Synthesis of High-Purity Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and analysis of high-purity arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), a compound of significant interest in various scientific and pharmaceutical applications. This document details established experimental protocols, presents quantitative data in a clear and comparable format, and illustrates key processes through logical diagrams, serving as a vital resource for professionals requiring this material for their research and development endeavors.
Introduction
Arsenic(V) oxide, also known as arsenic pentoxide, is a white, hygroscopic solid that is the anhydride (B1165640) of arsenic acid.[1] It exists in a hydrated form, As₂O₅·xH₂O, and is a crucial precursor for the synthesis of various arsenate compounds. The demand for high-purity arsenic(V) oxide hydrate is driven by its applications in specialized fields, including the manufacturing of certain pharmaceuticals, advanced glass formulations, and as a component in specific catalysts. The stringent purity requirements in these applications necessitate well-defined and controlled synthesis and purification methodologies.
This guide focuses on two primary and reliable routes for the synthesis of high-purity this compound:
-
Method 1: Oxidation of arsenic(III) trioxide to arsenic acid, followed by thermal dehydration.
-
Method 2: Direct thermal dehydration of crystalline arsenic acid.
Each method will be presented with detailed experimental protocols, supported by quantitative data and procedural diagrams.
Synthesis Methodologies
Method 1: Oxidation of Arsenic(III) Trioxide followed by Dehydration
This widely used two-step method involves the initial oxidation of commercially available arsenic(III) trioxide (As₂O₃) to arsenic acid (H₃AsO₄) using a strong oxidizing agent, typically concentrated nitric acid. The resulting arsenic acid is then carefully dehydrated under controlled heating to yield this compound.
Workflow for Method 1:
Caption: Workflow for the synthesis of As₂O₅·xH₂O via oxidation of As₂O₃.
Experimental Protocol: Step 1 - Oxidation of Arsenic(III) Trioxide to Arsenic Acid
This protocol is adapted from established laboratory procedures for the preparation of arsenic acid.[2][3]
-
Reaction Setup: In a large, well-ventilated fume hood, place 100 g of high-purity arsenic(III) trioxide into a 1 L borosilicate glass flask.
-
Addition of Nitric Acid: Slowly and cautiously add 150 mL of concentrated (70%) nitric acid to the arsenic(III) trioxide. The reaction is exothermic and will produce nitrogen oxides; therefore, controlled addition and efficient ventilation are crucial.
-
Heating and Digestion: Gently heat the mixture on a hot plate. The reaction will become more vigorous. Continue heating until the evolution of brown fumes of nitrogen dioxide ceases, indicating the completion of the oxidation process.
-
Evaporation: Evaporate the resulting solution to a syrupy consistency to remove excess nitric acid and water.
-
Crystallization: Cool the concentrated solution to room temperature, and then place it in an ice bath to induce crystallization of arsenic acid. The crystals formed are typically the hemihydrate, H₃AsO₄·0.5H₂O.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water to remove any residual nitric acid.
-
Drying: Dry the crystalline arsenic acid in a desiccator over a suitable drying agent.
Quantitative Data for Arsenic Acid Synthesis:
| Parameter | Value | Reference |
| Starting Material | Arsenic(III) Trioxide (As₂O₃) | [2][3] |
| Oxidizing Agent | Concentrated Nitric Acid (70%) | [2][3] |
| Product | Crystalline Arsenic Acid (H₃AsO₄·0.5H₂O) | [1] |
| Purity of Starting As₂O₃ | ≥ 99.5% | [4] |
| Expected Yield | ~85-90% | - |
Experimental Protocol: Step 2 - Thermal Dehydration of Arsenic Acid
The dehydration of crystalline arsenic acid to arsenic(V) oxide must be performed with precise temperature control to avoid the decomposition of the product back to arsenic(III) trioxide.
-
Setup: Place the dried crystalline arsenic acid in a porcelain or quartz crucible.
-
Heating Program: Place the crucible in a programmable furnace. Heat the sample according to the following temperature program:
-
Ramp to 100 °C and hold for 1 hour to drive off surface moisture.
-
Ramp to 200-250 °C and hold for 2-4 hours. It is reported that dehydration to arsenic pentoxide occurs at temperatures above 200 °C.[5] A temperature range of 220-240 °C is often optimal.
-
-
Cooling and Storage: After the heating program is complete, allow the furnace to cool to room temperature. The resulting white powder is this compound. Due to its hygroscopic nature, it should be immediately transferred to a tightly sealed container and stored in a desiccator.
Quantitative Data for Thermal Dehydration:
| Parameter | Value/Range | Reference |
| Starting Material | Crystalline Arsenic Acid (H₃AsO₄·xH₂O) | [1] |
| Dehydration Temperature | > 200 °C (Optimal: 220-240 °C) | [5] |
| Decomposition Temperature | ~300-315 °C | [5] |
| Product | This compound (As₂O₅·xH₂O) | [5] |
Method 2: Direct Dehydration of Crystalline Arsenic Acid
This method is a more direct route, assuming the availability of high-purity crystalline arsenic acid. The experimental protocol for the thermal dehydration step is identical to that described in Method 1, Step 2.
Purification of this compound
For applications demanding the highest purity, further purification of the synthesized this compound may be necessary. Recrystallization is a common and effective technique for this purpose.
Logical Diagram for Purification:
Caption: General workflow for the purification of As₂O₅·xH₂O by recrystallization.
Experimental Protocol: Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6][7] For the highly polar, inorganic this compound, deionized water is a suitable solvent.
-
Solvent Selection: Deionized water is the solvent of choice due to the high solubility of arsenic(V) oxide at elevated temperatures and lower solubility at cooler temperatures.
-
Dissolution: In a clean beaker, add the crude this compound to a minimal amount of boiling deionized water and stir until it is completely dissolved.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, the solution can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to prevent premature dehydration.
Purity Analysis
Ensuring the high purity of the synthesized this compound is paramount, especially for pharmaceutical applications. A combination of analytical techniques is recommended for a comprehensive purity assessment.
Trace Metal Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the determination of trace and ultra-trace elemental impurities.[1][8]
Experimental Protocol: Sample Preparation for ICP-MS
-
Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel.
-
Acidification: Add a mixture of high-purity nitric acid and deionized water.
-
Microwave Digestion: Use a microwave digestion system to ensure complete dissolution of the sample.
-
Dilution: After digestion, dilute the sample to a known volume with deionized water to bring the arsenic concentration within the linear range of the ICP-MS instrument.
-
Analysis: Analyze the prepared sample using a calibrated ICP-MS instrument. A triple-quadrupole ICP-MS can be employed to mitigate polyatomic interferences, particularly the interference of ArCl⁺ on the arsenic signal at m/z 75.[9]
Quantitative Data for ICP-MS Analysis:
| Parameter | Specification | Reference |
| Technique | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | [1][8] |
| Purity Levels Achievable | ≥ 99.99% (metals basis) | [10] |
| Common Impurities to Monitor | Pb, Cd, Hg, Sb, Se, etc. | - |
Assay of Arsenic(V) Content by Titration
A titrimetric method can be employed to determine the total arsenic(V) content, providing an assay of the purity of the bulk material.
Experimental Protocol: Redox Titration
This method involves the reduction of arsenic(V) to arsenic(III), followed by titration with a standard oxidizing agent.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Reduction: Add an excess of a suitable reducing agent, such as potassium iodide, in an acidic medium to reduce As(V) to As(III).
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) using a starch indicator. The endpoint is the disappearance of the blue color.
-
Calculation: The concentration of arsenic(V) in the original sample can be calculated from the stoichiometry of the reaction and the volume of titrant used. A direct titration of arsenic(V) with a standard iron(II) solution in a strong phosphoric acid medium has also been reported.
Conclusion
The synthesis of high-purity this compound is a critical process for various advanced scientific and pharmaceutical applications. The methodologies outlined in this guide, based on the oxidation of arsenic(III) trioxide and the dehydration of arsenic acid, provide reliable pathways to obtain this material. Meticulous control over reaction conditions, particularly temperature during dehydration, is essential to achieve the desired product with high purity and yield. Subsequent purification by recrystallization and comprehensive analysis using techniques such as ICP-MS and titration are crucial for ensuring the quality and suitability of the final product for its intended application. This guide serves as a foundational resource for professionals engaged in the synthesis and utilization of high-purity arsenic compounds.
References
- 1. Arsenic acid - Wikipedia [en.wikipedia.org]
- 2. collegedunia.com [collegedunia.com]
- 3. prepchem.com [prepchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. umweltprobenbank.de [umweltprobenbank.de]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. ≥99.99%, powder | Sigma-Aldrich [sigmaaldrich.com]
Thermal decomposition of arsenic(V) oxide hydrate
An In-depth Technical Guide on the Thermal Decomposition of Arsenic(V) Oxide Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the thermal decomposition of arsenic(V) oxide hydrate (As₂O₅·xH₂O). It details the decomposition pathway, the influence of external factors, and the analytical methods used for its characterization.
Introduction
Arsenic(V) oxide, or arsenic pentoxide (As₂O₅), is a white, hygroscopic solid that exists as a hydrate (As₂O₅·xH₂O) upon exposure to moisture.[1][2][3] It is the anhydride (B1165640) of arsenic acid and a significant compound in various industrial applications, including the manufacturing of arsenates, herbicides, and wood preservatives.[4][5] The thermal decomposition of this compound is a critical process, as it converts pentavalent arsenic into the more volatile and trivalent arsenic(III) oxide (As₂O₃).[2][6] Understanding the kinetics and thermodynamics of this reaction is essential for environmental chemistry, materials science, and toxicology, particularly concerning the fate of arsenic in high-temperature environments.
Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in a multi-step process, beginning with dehydration followed by a reduction reaction.
-
Dehydration: The initial stage involves the loss of water molecules to yield the anhydrous arsenic(V) oxide. While specific temperature ranges for As₂O₅·xH₂O are not detailed in the literature, this process for crystalline hydrates generally occurs at temperatures above 100°C.[7][8] The preparation of anhydrous As₂O₅ from crystalline arsenic acid requires temperatures exceeding 200°C.[7][8]
As₂O₅·xH₂O(s) → As₂O₅(s) + xH₂O(g)
-
Decomposition to Arsenic(III) Oxide: The anhydrous arsenic(V) oxide then decomposes into solid or gaseous arsenic(III) oxide and oxygen.[9]
2As₂O₅(s) ⇌ 2As₂O₃(s/g) + O₂(g)
A significant discrepancy exists in the reported onset temperature for this decomposition. Many sources indicate that the reaction begins near the melting point of As₂O₅, approximately 300-315°C.[1][4][7][8] However, detailed thermogravimetric analysis (TGA) performed under an inert atmosphere has shown that for the pure compound, significant decomposition does not occur below 500°C.[6][9]
This variability is highly dependent on the experimental conditions. The presence of reducing agents, such as glucose or activated carbon, can dramatically lower the decomposition temperature.[6][9] With activated carbon, the formation and subsequent volatilization of arsenic trioxide are promoted at temperatures above 300°C.[6][9] Arsenic trioxide is notably more volatile than the pentoxide and sublimes at temperatures as low as 135-200°C.[6][7]
Data Presentation
The quantitative data from thermal analysis studies are summarized below.
Table 1: Thermal Decomposition Events of Pure Arsenic(V) Oxide
| Temperature Range (°C) | Process | Products | Remarks |
| > 200 | Dehydration | As₂O₅, H₂O | Formation of the anhydrous pentoxide from its corresponding acid/hydrate.[7][8] |
| ~300 - 315 | Onset of Decomposition | As₂O₃, O₂ | Reported decomposition temperature in many chemical handbooks; may not reflect behavior in an inert atmosphere.[1][7][8] |
| > 500 | Significant Decomposition | As₂O₃, O₂ | Onset temperature observed in thermogravimetric analysis under an inert (nitrogen) atmosphere.[6][9] |
Table 2: Effect of Reducing Agents on As₂O₅ Decomposition
| Reducing Agent | Temperature Range (°C) | Process | Products | Remarks |
| Glucose | Lowered Temperature | Reduction/Decomposition | As₂O₃, O₂, other byproducts | The decomposition of arsenic pentoxide is accelerated.[6][9] |
| Activated Carbon | > 300 | Reduction/Decomposition | As₂O₃, O₂, CO/CO₂ | Promotes the volatilization of arsenic as arsenic trioxide.[6][9] |
Experimental Protocols
Thermogravimetric Analysis (TGA) is the primary technique for studying the thermal decomposition of this compound. A typical experimental protocol is detailed below.
Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of As₂O₅·xH₂O.
Instrumentation: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) for evolved gas analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound powder into a clean, tared alumina (B75360) (Al₂O₃) crucible.[9][10]
-
-
Instrument Setup:
-
Thermal Program & Data Collection:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).[9]
-
Ramp the temperature from the starting point to a final temperature (e.g., 800°C) at a linear heating rate of 10°C/min.[9][10]
-
Continuously record the sample mass as a function of temperature and time.
-
If using an evolved gas analyzer (MS or FTIR), simultaneously record the signals for expected gaseous products like H₂O (m/z 18) and O₂ (m/z 32).
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Correlate the mass loss steps with the theoretical mass loss for dehydration and decomposition to identify the specific reactions occurring in each temperature range.
-
Analyze the evolved gas data to confirm the identity of the released products (H₂O, O₂).
-
Mandatory Visualization
The following diagrams visualize the core decomposition pathway and a standard experimental workflow.
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for TGA analysis of arsenic compounds.
References
- 1. This compound | 12044-50-7 [chemicalbook.com]
- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICSC 0377 - ARSENIC PENTOXIDE [inchem.org]
- 4. Arsenic Pentoxide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 8. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. publications.cuni.cz [publications.cuni.cz]
Solubility of Arsenic(V) Oxide Hydrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of arsenic(V) oxide hydrate (B1144303) (As₂O₅·nH₂O) in organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound for various applications, including synthesis, formulation, and toxicological studies.
Introduction
Arsenic(V) oxide, also known as arsenic pentoxide, is an inorganic compound that readily hydrates in the presence of moisture to form arsenic acid. Its solubility is a critical parameter in chemical and pharmaceutical processes. While its high solubility in water is well-documented, its behavior in organic solvents is less characterized in publicly available literature. This guide summarizes the available qualitative data, outlines a general experimental protocol for quantitative solubility determination, and provides a logical workflow for assessing solubility.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for arsenic(V) oxide hydrate in a wide range of organic solvents. The available information is predominantly qualitative, indicating general solubility without specifying concentrations, temperatures, or other experimental conditions. The following table summarizes the existing qualitative data.
| Organic Solvent | Qualitative Solubility | Source |
| Ethanol | Very Soluble | [1][2][3] |
| Alcohol (general) | Soluble | [1][2][4][5] |
| Methanol | Soluble (for Arsenic Acid) | [6] |
| Glycerol | Slightly Soluble (for Arsenic Trioxide) | |
| Ether | Insoluble (for Arsenic Acid) | |
| Chloroform | Practically Insoluble (for Arsenic Trioxide) |
Note: The data for arsenic acid and arsenic trioxide are included for comparative purposes, as they represent related arsenic compounds. The lack of precise quantitative data underscores the need for further experimental investigation in this area.
Experimental Protocol for Solubility Determination
The following section outlines a general experimental methodology for determining the solubility of this compound in organic solvents. This protocol can be adapted based on the specific solvent and the available analytical instrumentation.
Materials and Equipment
-
Solute: High-purity this compound (As₂O₅·nH₂O)
-
Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide).
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Constant temperature bath or incubator
-
Mechanical shaker or magnetic stirrer
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for arsenic quantification (e.g., Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)).
-
Procedure
-
Preparation of Saturated Solutions:
-
An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
The mixture is agitated in a constant temperature bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
-
Phase Separation:
-
The saturated solution is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
If necessary, the solution is centrifuged to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
A known volume of the clear supernatant is carefully withdrawn using a pipette. To avoid aspirating any solid particles, the pipette tip should be kept well below the liquid surface but above the sediment.
-
The collected aliquot is then passed through a syringe filter to remove any remaining fine particles.
-
The filtered solution is accurately diluted with an appropriate solvent to a concentration suitable for the analytical technique to be used.
-
-
Quantification of Arsenic Concentration:
-
The concentration of arsenic in the diluted solution is determined using a calibrated analytical instrument such as ICP-MS or AAS.
-
A calibration curve should be prepared using standard solutions of known arsenic concentrations.
-
-
Calculation of Solubility:
-
The solubility of this compound in the organic solvent is calculated from the measured arsenic concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Diagrams
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: Experimental workflow for solubility determination.
Logical Relationship in Solubility Assessment
The following diagram outlines the logical progression for assessing the solubility of a compound like this compound.
Caption: Logical steps for assessing solubility.
References
- 1. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ARSENIC PENTOXIDE CAS#: 1303-28-2 [m.chemicalbook.com]
- 3. 1303-28-2 CAS MSDS (ARSENIC PENTOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Arsenic pentoxide, 98% 1303-28-2 India [ottokemi.com]
- 5. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide on the Hydrolysis of Arsenic(V) Oxide in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Arsenic(V) oxide (As₂O₅), the anhydride (B1165640) of arsenic acid, is a white, deliquescent solid that readily hydrolyzes in aqueous solutions to form arsenic acid (H₃AsO₄).[1][2][3] This guide provides a comprehensive overview of the chemistry, thermodynamics, and speciation of arsenic(V) oxide upon dissolution in water. It details the subsequent pH-dependent dissociation of the resulting arsenic acid, presenting key quantitative data in tabular format for clarity. Furthermore, this document outlines detailed experimental protocols for the preparation and analysis of arsenic acid solutions and includes visualizations of the chemical pathways and experimental workflows to support researchers in their understanding and practical application of this chemistry.
Introduction to Arsenic(V) Oxide
Arsenic(V) oxide, also known as arsenic pentoxide or diarsenic pentoxide, is an inorganic compound with the formula As₂O₅.[1] It is a glassy, white, and hygroscopic solid that is relatively unstable.[1] While all inorganic arsenic compounds are highly toxic, they are utilized in specific industrial applications, including the manufacturing of colored glass, metal adhesives, wood preservatives, and certain pesticides.[4][5] Its high solubility and subsequent reaction with water are of primary importance for any application involving aqueous media. Upon dissolution, it forms arsenic acid, a triprotic acid whose speciation is governed by the pH of the solution.[6][7] Understanding this hydrolysis and the resulting equilibrium is critical for environmental science, toxicology, and the development of arsenic-based compounds.
The Hydrolysis Reaction and Subsequent Equilibria
Arsenic(V) oxide reacts with water to form orthoarsenic acid (H₃AsO₄). The compound dissolves slowly in water to yield arsenic acid solutions.[6][8]
Primary Hydrolysis Reaction: As₂O₅(s) + 3H₂O(l) → 2H₃AsO₄(aq)
Once formed, arsenic acid, a weak triprotic acid, undergoes stepwise deprotonation. The distribution of the resulting arsenate species (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻) is dependent on the solution's pH.[9] Under moderately or highly oxidizing conditions, these pentavalent oxyanions are the predominant forms of arsenic in water.[9] In typical environmental pH ranges (6.5 to 8.5), the dominant species are H₂AsO₄⁻ and HAsO₄²⁻.[10]
The dissociation equilibria are as follows:
-
H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺
-
H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺
-
HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺
The following diagram illustrates the hydrolysis and speciation pathway.
Quantitative Data
The physical properties of arsenic(V) oxide and the thermodynamic constants governing the dissociation of arsenic acid are summarized below.
Table 1: Physical and Chemical Properties of Arsenic(V) Oxide
| Property | Value | Reference(s) |
| Chemical Formula | As₂O₅ | [1][10] |
| Molar Mass | 229.84 g/mol | [1][2] |
| Appearance | White, amorphous, hygroscopic powder | [1][4] |
| Density | 4.32 g/cm³ | [1][2] |
| Melting Point | 315 °C (599 °F; 588 K) (decomposes) | [1] |
| Solubility in Water | 65.8 g/100 mL at 20 °C | [1] |
Table 2: Acid Dissociation Constants for Arsenic Acid (H₃AsO₄) at 25 °C
| Equilibrium | Kₐ | pKₐ | Reference(s) |
| H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ | 5.5 × 10⁻³ | 2.26 | [11][12] |
| H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ | 1.7 × 10⁻⁷ | 6.76 | [11][12] |
| HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ | 5.1 × 10⁻¹² | 11.29 | [12] |
Experimental Protocols
The following sections provide generalized methodologies for the preparation of arsenic acid solutions and their analysis. All work with arsenic compounds must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol: Preparation of an Aqueous Arsenic Acid Solution
This protocol describes the preparation of a standard aqueous solution of arsenic acid from solid arsenic(V) oxide.
Materials:
-
Arsenic(V) oxide (As₂O₅)
-
Deionized (DI) water, ASTM Type I
-
Class A volumetric flasks (e.g., 100 mL, 500 mL)
-
Analytical balance
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Calculation: Determine the mass of As₂O₅ required to achieve the desired molar concentration of arsenic acid (H₃AsO₄). Note the stoichiometry: 1 mole of As₂O₅ yields 2 moles of H₃AsO₄.
-
Weighing: Carefully weigh the calculated amount of As₂O₅ on an analytical balance.
-
Dissolution: Add approximately half of the final volume of DI water to a glass beaker containing a magnetic stir bar. Slowly add the weighed As₂O₅ to the water while stirring.
-
Mixing: Continue stirring the solution. Arsenic(V) oxide can be slow to dissolve completely.[8] Gentle heating (e.g., to 40-50 °C) can be used to expedite dissolution, but the solution must be cooled to room temperature before the final dilution.
-
Transfer: Once the solid is fully dissolved, quantitatively transfer the solution to the appropriate volumetric flask. Rinse the beaker several times with small volumes of DI water, adding the rinsate to the flask to ensure all arsenic acid is transferred.
-
Dilution: Carefully add DI water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Protocol: Analysis of Arsenate Speciation via Potentiometric Titration
This protocol outlines the determination of the pKₐ values of arsenic acid using potentiometric titration with a strong base.
Materials:
-
Prepared arsenic acid solution (from Protocol 4.1)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a glass electrode
-
Burette (50 mL)
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Pipette (Class A)
Procedure:
-
Setup: Pipette a precise volume (e.g., 50.00 mL) of the prepared arsenic acid solution into a 250 mL beaker. Add a magnetic stir bar.
-
pH Measurement: Place the calibrated pH electrode into the solution, ensuring the bulb is submerged but clear of the stir bar. Begin gentle stirring. Record the initial pH.
-
Titration: Fill the burette with the standardized NaOH solution. Add the NaOH titrant in small, measured increments (e.g., 0.5-1.0 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size (e.g., to 0.1 mL or dropwise) to obtain a detailed curve.
-
Equivalence Points: Continue the titration until well past the second equivalence point (around pH 9-10). The third equivalence point is often difficult to observe in aqueous titrations.
-
Data Analysis:
-
Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the first and second equivalence points (the points of maximum slope, often found using a first or second derivative plot).
-
The pKₐ₁ is equal to the pH at the volume halfway to the first equivalence point.
-
The pKₐ₂ is equal to the pH at the volume halfway between the first and second equivalence points.
-
The following diagram illustrates the generalized experimental workflow.
Conclusion
The hydrolysis of arsenic(V) oxide is a fundamental process that yields arsenic acid in aqueous solutions. The subsequent, pH-dependent dissociation of this triprotic acid results in a complex equilibrium between four distinct arsenate species. The quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists and researchers working with this compound. A thorough understanding of this chemistry is essential for controlling arsenic speciation in experimental, industrial, and environmental contexts, ensuring both safety and the desired chemical outcomes.
References
- 1. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. CAS 1303-28-2: Arsenic oxide (As2O5) | CymitQuimica [cymitquimica.com]
- 4. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ARSENIC PENTOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oxfordreference.com [oxfordreference.com]
- 8. Arsenic Pentoxide [studfile.net]
- 9. Arsenic in Water: Understanding the Chemistry, Health Implications, Quantification and Removal Strategies [mdpi.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 12. scribd.com [scribd.com]
A Technical Guide to the Physical Properties of Arsenic(V) Oxide Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide, also known as arsenic pentoxide, is an inorganic compound with the formula As₂O₅. In its powdered form, it is frequently encountered as a hydrate (B1144303), represented as As₂O₅ · xH₂O, where the degree of hydration can vary. This compound is a white, odorless, and highly hygroscopic solid.[1][2] Due to its high toxicity, all handling and experimental procedures must be conducted with extreme caution and appropriate safety measures. This guide provides an in-depth overview of the key physical properties of arsenic(V) oxide hydrate powder, detailed experimental protocols for its characterization, and visual representations of relevant chemical and analytical workflows.
Physical and Chemical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in various scientific contexts. It is a dense, white powder that readily absorbs atmospheric moisture.[3] Upon heating, it does not melt but decomposes into arsenic(III) oxide and oxygen.[4]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of arsenic(V) oxide and its hydrate form.
Table 1: General Properties
| Property | Value | Reference |
| Chemical Formula | As₂O₅ · xH₂O | [2] |
| CAS Number | 12044-50-7 (hydrate) | [2] |
| 1303-28-2 (anhydrous) | [5] | |
| Molecular Weight | 229.84 g/mol (anhydrous basis) | [2] |
| Appearance | White crystalline powder/lumps | [1] |
| Odor | Odorless |
Table 2: Physical Constants
| Property | Value | Conditions | Reference |
| Density | 4.32 g/mL | at 25 °C | [2] |
| Decomposition Point | 315 °C (599 °F) | [4] | |
| Form | Powder | [2] | |
| Hygroscopicity | Highly hygroscopic / Deliquescent | Ambient | [1][3] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature | Reference |
| Water | 65.8 g / 100 mL | 20 °C | [4] |
| Ethanol | Soluble | [4] |
Note: Dissolution in water forms arsenic acid (H₃AsO₄).
Experimental Protocols
Accurate characterization of this compound powder requires standardized experimental procedures. Below are detailed methodologies for key analytical techniques.
Powder X-ray Diffraction (PXRD) for Phase Identification
Objective: To identify the crystalline phases present in the powder and determine unit cell dimensions.
Methodology:
-
Sample Preparation: Finely grind the this compound powder to ensure a homogenous sample. Mount approximately 5-10 mg of the powder onto a low-background sample holder (e.g., a zero-diffraction silicon plate).[6] Ensure the sample surface is flat and level with the holder's surface to prevent errors in peak positions.[6]
-
Instrumentation: Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a detector.
-
Data Collection:
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Compare the peak positions and relative intensities to a reference database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases.[8]
Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration Level
Objective: To determine the thermal stability, decomposition temperature, and the degree of hydration (x in As₂O₅ · xH₂O).
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the powder into an alumina (B75360) or platinum crucible.[9]
-
Instrumentation: Use a thermogravimetric analyzer capable of controlled heating in an inert atmosphere.
-
Data Collection:
-
Place the crucible onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 30-50 mL/min to prevent oxidative reactions.[9]
-
Heat the sample from room temperature to 500 °C at a constant rate of 10 °C/min.[10]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: The TGA curve will show mass loss at different temperatures. The initial weight loss at lower temperatures (typically below 200°C) corresponds to the loss of water of hydration. The significant mass loss around 315 °C indicates the decomposition of As₂O₅ to As₂O₃ and O₂. The percentage of water content can be calculated from the initial mass loss.[11]
Laser Diffraction for Particle Size Analysis
Objective: To measure the particle size distribution of the powder.
Methodology:
-
Sample Preparation (Dry Method):
-
Ensure the powder is dry and free-flowing.
-
Use a dry powder feeder to disperse the sample into the measurement zone using pressurized air.
-
-
Sample Preparation (Wet Method):
-
Select a dispersion liquid in which the powder is insoluble (e.g., isopropanol).
-
Prepare a stock suspension and use ultrasonication for 30-60 seconds to break up agglomerates.
-
-
Instrumentation: Use a laser diffraction particle size analyzer.[12]
-
Data Collection:
-
Pass the dispersed sample through the instrument's laser beam.
-
The instrument measures the angular distribution of the scattered light.
-
-
Data Analysis: The software uses the Mie or Fraunhofer theory to calculate the particle size distribution from the scattered light pattern. The result is typically reported as a volume-based distribution.[12]
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships involving this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. Arsenic(V) oxide 97 12044-50-7 [sigmaaldrich.com]
- 3. Hygroscopy - Wikipedia [en.wikipedia.org]
- 4. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 5. Arsenic (V) Oxide | CAS 1303-28-2 — Ereztech [ereztech.com]
- 6. mcgill.ca [mcgill.ca]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 8. imf.ucmerced.edu [imf.ucmerced.edu]
- 9. epfl.ch [epfl.ch]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. ami-instruments.com [ami-instruments.com]
- 12. Powder Characterization according to ASTM Standards [microtrac.com]
An In-depth Technical Guide to the Chemical Reactivity of Arsenic(V) Oxide Hydrate with Acids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), the hydrated form of diarsenic pentoxide, is a compound of significant interest due to the prevalence and toxicity of arsenic in various environmental and biological systems. In aqueous media, it exists as arsenic acid (H₃AsO₄), a weak triprotic acid. This guide provides a comprehensive technical overview of the reactivity of arsenic(V) oxide hydrate with common inorganic acids, including hydrochloric, nitric, and sulfuric acid. Contrary to typical base-acid neutralizations, its interactions are governed by equilibrium shifts, redox chemistry, and dehydration processes. This document details these reactions, presents quantitative data in structured tables, outlines relevant experimental protocols, and provides visual diagrams of key chemical pathways and workflows to support advanced research and development.
Properties of Arsenic(V) Oxide and Arsenic Acid
Arsenic(V) oxide is a white, glassy, and deliquescent solid that readily absorbs moisture from the air.[1][2] It is the anhydride (B1165640) of arsenic acid.[3] The hydrated form, this compound, has the general formula As₂O₅·xH₂O. When dissolved in water, it forms orthoarsenic acid (H₃AsO₄), which is the predominant species in aqueous solutions.[4] Arsenic(V) oxide is highly soluble in water, with 65.8 g dissolving in 100 mL at 20 °C.[2]
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Arsenic(V) Oxide (Anhydrous) | ||
| Molecular Formula | As₂O₅ | [2] |
| Molar Mass | 229.84 g/mol | [2] |
| Appearance | White hygroscopic powder | [2] |
| Density | 4.32 g/cm³ | [2] |
| Melting Point | 315 °C (decomposes) | [2] |
| Arsenic Acid (Aqueous) | ||
| Molecular Formula | H₃AsO₄ | [4] |
| pKₐ₁ | 2.24 | |
| pKₐ₂ | 6.96 | |
| pKₐ₃ | 11.5 |
Reactivity with Acids
As an acidic oxide, this compound does not undergo classical neutralization reactions with other acids. Instead, its reactivity is defined by the nature of the acid—whether it is oxidizing, non-oxidizing, or dehydrating.
Reactivity with Non-Oxidizing Acids (e.g., Hydrochloric Acid)
In aqueous hydrochloric acid (HCl), arsenic(V) remains in its +5 oxidation state. The primary interaction involves shifting the dissociation equilibria of arsenic acid. In analytical chemistry, HCl is a critical component of the reaction medium for the determination of arsenic. For quantification via hydride generation atomic absorption spectrometry (HG-AAS), As(V) must first be reduced to As(III). This is often accomplished using reducing agents like potassium iodide (KI) and ascorbic acid in a strong HCl medium.[5][6] The concentration of HCl is a critical parameter, as it significantly affects the efficiency of arsine (AsH₃) generation.[7][8] While As(III) can be directly reduced to arsine in concentrated HCl, the reduction of As(V) requires a pre-reduction step.[7]
Reactivity with Oxidizing Acids (e.g., Nitric Acid)
Arsenic in arsenic(V) oxide is already at its highest stable oxidation state (+5). Consequently, strong oxidizing acids like concentrated nitric acid (HNO₃) do not induce a further oxidation reaction.[9] In fact, nitric acid is a key reagent used to synthesize arsenic(V) oxide and arsenic acid from elemental arsenic or arsenic(III) oxide.[2][4] The reaction of elemental arsenic with concentrated nitric acid produces arsenic acid (H₃AsO₄), nitrogen dioxide, and water.[9][10]
Reaction of Arsenic with Concentrated Nitric Acid: As + 5HNO₃ → H₃AsO₄ + 5NO₂ + H₂O[9]
Therefore, the interaction between this compound and nitric acid is that of a stable mixture of two acids.
Reactivity with Sulfuric Acid
In dilute sulfuric acid (H₂SO₄), the interactions are similar to those with HCl, primarily affecting ionic equilibria. However, concentrated sulfuric acid is a potent dehydrating agent. When heated, it can dehydrate arsenic acid back to its anhydride, arsenic(V) oxide. Industrially, sulfuric acid solutions are often encountered in processes for recovering arsenic from metallurgical flue gas. In such processes, acidic solutions containing arsenic are concentrated by heating, which can lead to the crystallization of arsenic oxides.[11] Furthermore, some solvent extraction methods for removing arsenic from acidic wastewater use sulfuric acid to maintain the low pH required for efficient extraction.[12]
Table 2: Summary of Reactivity of this compound with Acids
| Acid | Type | Primary Interaction / Reaction | Products / Observations | References |
| Hydrochloric Acid (HCl) | Strong, Non-oxidizing | Serves as a medium for the pre-reduction of As(V) to As(III) for analysis. | No redox change of As(V). Facilitates arsine (AsH₃) generation after reduction. | [5][6][7] |
| Nitric Acid (HNO₃) | Strong, Oxidizing | No reaction. As(V) is already in its highest oxidation state. | Stable mixture of acids. HNO₃ is used to produce As(V) from lower oxidation states. | [2][4][9] |
| Sulfuric Acid (H₂SO₄) | Strong, Dehydrating (conc.) | Dehydration of arsenic acid (H₃AsO₄) upon heating. | Arsenic(V) oxide (As₂O₅) and water. | [11] |
Experimental Protocols
Detailed and standardized protocols are essential for studying arsenic chemistry, particularly for trace-level quantification and speciation.
Protocol 1: Sample Digestion for Total Arsenic Analysis
This protocol is used to break down organic-bound arsenic and convert all arsenic species to inorganic arsenic(V) for total arsenic determination.[5][6]
Objective: To digest a sample to determine its total arsenic content.
Reagents:
-
Concentrated Nitric Acid (HNO₃)
-
Perchloric Acid (HClO₄)
-
25% Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Place a precisely weighed solid sample (e.g., 1 g) or a measured volume of a liquid sample into a 150 mL beaker.[5]
-
Add 10 mL of concentrated nitric acid and 5 mL of perchloric acid to the beaker.[5]
-
Cover the beaker with a watch glass and heat on a hot plate.
-
Continue heating until dense white fumes of perchloric acid are observed, indicating the completion of nitric acid evaporation and organic matter destruction.[5]
-
Allow the beaker to cool completely.
-
Add 10 mL of 25% hydrochloric acid to dissolve the residue.[5]
-
Quantitatively transfer the solution to a volumetric flask (e.g., 100 mL).
-
Dilute to volume with deionized water and mix thoroughly. The sample is now ready for analysis.[5]
Protocol 2: Reduction of As(V) to As(III) and Arsine Generation
This protocol is a common step in analytical methods like HG-AAS for the speciation or quantification of arsenic.
Objective: To reduce As(V) to As(III) and subsequently generate volatile arsine gas (AsH₃) for detection.
Reagents:
-
Potassium Iodide (KI) / Ascorbic Acid Solution
-
Concentrated Hydrochloric Acid (HCl)
-
Granular Zinc (low arsenic content)
Procedure:
-
Pipette an aliquot of the digested sample solution (from Protocol 1) into a glass reaction tube.[5]
-
Add 1 mL of the potassium iodide/ascorbic acid solution to act as the pre-reductant.[5]
-
Add 1 mL of concentrated hydrochloric acid to maintain a highly acidic medium.[5]
-
Add deionized water to reach the desired final volume and mix gently.
-
Allow the solution to stand for at least 30-45 minutes to ensure the complete reduction of As(V) to As(III).[5]
-
To generate arsine, add a pre-weighed amount of granular zinc to the flask and immediately connect it to the detection apparatus.[6] The zinc reacts with the acid to produce nascent hydrogen, which reduces As(III) to AsH₃ gas.
Visualizations of Pathways and Workflows
Diagrams created using Graphviz provide clear visual representations of the relationships and processes described.
Diagram 1: this compound Equilibria
This diagram illustrates the relationship between arsenic(V) oxide, its hydrated form (arsenic acid), and the subsequent dissociation equilibria in an aqueous solution.
Caption: Hydration of As₂O₅ to arsenic acid and its dissociation.
Diagram 2: Experimental Workflow for Arsenic Analysis
This diagram outlines the logical flow from sample preparation to final detection in a typical analytical procedure for arsenic.
Caption: Workflow for arsenic analysis via hydride generation.
References
- 1. Sciencemadness Discussion Board - Arsenic in Nitric Acid. - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Speciation of arsenic by hydride generation-atomic absorption spectrometry (HG-AAS) in hydrochloric acid reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. What is the product of Arsenic oxidation with concentrated nitric acid?А. H3AsO3 B. H3AsO4 C. As2O5D. As2O3E. HAsO2 [doubtnut.com]
- 11. US7232554B2 - Process for recovering arsenic from acidic aqueous solution - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Arsenic(V) Oxide Hydrate: Molecular Formula, Weight, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of arsenic(V) oxide and its hydrated forms, with a focus on their molecular formulas, weights, and synthetic methodologies. The information is intended to support research and development activities where precise knowledge of these compounds is critical. All quantitative data is presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for the synthesis of arsenic acid, a key hydrated form, are also included.
Quantitative Data Summary
Arsenic(V) oxide is a hygroscopic compound that readily absorbs water to form various hydrates. The degree of hydration can vary, leading to different chemical species with distinct molecular formulas and weights. The table below summarizes the key quantitative data for anhydrous arsenic(V) oxide and its common hydrated forms.
| Compound Name | Molecular Formula | Stoichiometric Formula | Molecular Weight ( g/mol ) | CAS Number |
| Arsenic(V) Oxide | As₂O₅ | As₂O₅ | 229.84 | 1303-28-2 |
| Arsenic(V) Oxide Dihydrate | H₄As₂O₇ | As₂O₅ · 2H₂O | 265.87 | N/A |
| Arsenic Acid (Orthoarsenic Acid) | H₃AsO₄ | As₂O₅ · 3H₂O (as 2H₃AsO₄) | 141.94 | 7778-39-4 |
| Arsenic Acid Hemihydrate | 2H₃AsO₄ · H₂O | As₂O₅ · 4H₂O | 301.90[1] | N/A |
| Arsenic Acid Dihydrate | H₃AsO₄ · 2H₂O | As₂O₅ · 5H₂O | 177.97 | N/A |
Hydration Pathway of Arsenic(V) Oxide
Arsenic(V) oxide reacts with water to form a series of hydrated species, culminating in the formation of orthoarsenic acid. This process is a fundamental aspect of the aqueous chemistry of pentavalent arsenic. The following diagram illustrates this hydration pathway.
Caption: Hydration of Arsenic(V) Oxide to Arsenic Acid.
Experimental Protocols
The synthesis of specific hydrates of arsenic(V) oxide often involves the controlled hydration of the anhydrous form or the synthesis of arsenic acid followed by crystallization under specific conditions. The following are detailed experimental protocols for the synthesis of arsenic acid from arsenic trioxide, a common precursor.
Synthesis of Arsenic Acid from Arsenic Trioxide using Nitric Acid
This protocol describes the oxidation of arsenic trioxide with concentrated nitric acid to produce arsenic acid.
Materials:
-
Arsenic trioxide (As₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
-
Porcelain dish
-
Heating apparatus (e.g., hot plate or water bath)
-
Crystallizing dish
-
Desiccator with a drying agent (e.g., concentrated sulfuric acid)
Procedure:
-
In a well-ventilated fume hood, carefully react arsenic trioxide with concentrated nitric acid. The reaction can be vigorous, so the acid should be added portion-wise.
-
Once the initial reaction subsides, gently heat the mixture to drive off the nitrogen oxides produced.
-
Evaporate the resulting solution to a syrupy consistency in a porcelain dish.
-
Dissolve the residue in a minimal amount of hot distilled water.
-
Transfer the solution to a crystallizing dish and place it in a desiccator over a suitable drying agent.
-
Allow the solution to cool and crystallize. The rate of cooling will influence the crystal size. Slower cooling promotes the formation of larger crystals.
-
Depending on the crystallization temperature, different hydrates can be obtained. Cooling to just below 15°C typically yields arsenic acid hemihydrate (2H₃AsO₄ · H₂O). Crystallization at lower temperatures can produce the dihydrate (H₃AsO₄ · 2H₂O).[2][3]
-
Collect the crystals by filtration and dry them appropriately.
Recrystallization for Purification
For obtaining high-purity arsenic acid crystals, recrystallization is a crucial step.
Materials:
-
Crude arsenic acid crystals
-
Distilled water
-
Beaker
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
Procedure:
-
Dissolve the impure arsenic acid crystals in a minimum amount of hot distilled water in a beaker with stirring.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored compounds.
-
While the solution is still hot, filter it through a pre-heated funnel to remove any insoluble impurities and the activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold distilled water to remove any remaining impurities from the crystal surfaces.
-
Dry the purified crystals. The purity can be assessed by techniques such as melting point determination or spectroscopic methods.
Logical Relationship of Arsenic(V) Oxide and its Hydrates
The relationship between arsenic(V) oxide and its various hydrated forms can be visualized as a continuum of hydration states, with arsenic acid being a key, stable end product in aqueous environments. The interconversion between these forms is primarily dependent on the water content and temperature.
Caption: Interconversion of Arsenic(V) Oxide and its Hydrates.
References
Quantum Mechanical Insights into Arsenic(V) Oxide Hydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum mechanical studies on arsenic(V) oxide hydrate (B1144303), focusing on its aqueous form, arsenic acid (H₃AsO₄), and its hydrated clusters. The information presented herein is curated from various computational chemistry studies, offering valuable insights for researchers in environmental science, toxicology, and drug development.
Introduction
Arsenic(V) oxide (As₂O₅) is an inorganic compound that readily dissolves in water to form arsenic acid (H₃AsO₄). Understanding the molecular structure, vibrational properties, and hydration of arsenic acid is crucial for elucidating its toxicological mechanisms and its interactions in biological and environmental systems. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating these properties at the atomic level. These computational methods provide detailed information on molecular geometries, electronic structures, and vibrational spectra of arsenic acid and its hydrated forms, complementing experimental findings.
This guide summarizes key quantitative data from various theoretical studies, details the computational methodologies employed, and visualizes the typical workflow for such quantum mechanical investigations.
Data Presentation: Structural and Vibrational Properties
The following tables summarize the calculated structural parameters and vibrational frequencies for arsenic acid and its hydrated species from various quantum mechanical studies.
Table 1: Calculated Structural Parameters of Arsenic Acid and Related Species
| Species | Computational Method | As=O Bond Length (Å) | As-OH Bond Length (Å) | O-As-O Angle (°) | Reference |
| H₃AsO₄ (Arsenic Acid) | B3LYP/6-31+G(d) | 1.870 | 1.870 | ~109.5 (tetrahedral) | [1] |
| H₂AsO₄⁻ (Dihydrogen Arsenate) | DFT | - | - | - | Data not available |
| HAsO₄²⁻ (Hydrogen Arsenate) | DFT | - | - | - | Data not available |
| AsO₄³⁻ (Arsenate) | DFT | - | - | - | Data not available |
| HAsO₄²⁻(H₂O)n (n=0-6) | MP2/6-31+G* | Data not fully available | Data not fully available | Data not fully available | [2] |
Note: Comprehensive, systematic data for the hydrated clusters of neutral H₃AsO₄ is limited in the reviewed literature. The provided data for H₃AsO₄ assumes a tetrahedral geometry where all As-O bonds are equivalent in the computational model presented.
Table 2: Calculated Vibrational Frequencies of Arsenic Acid
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Computational Method | Reference |
| ν(As=O) stretch | As=O stretching | 3924.94 | B3LYP/6-31+G(d) | [1] |
| δ(O-As-O) bend | O-As-O bending | 499.47 | B3LYP/6-31+G(d) | [1] |
| ν(As-OH) stretch | As-OH stretching | 716.31 | B3LYP/6-31+G(d) | [1] |
| δ(As-O-H) bend | As-O-H bending | 502 | B3LYP/6-31+G(d) | [1] |
Note: The assignments are based on the nature of the vibrational motion. The high frequency at 3924.94 cm⁻¹ is likely associated with O-H stretching vibrations from the hydroxyl groups of arsenic acid.
Experimental Protocols: Computational Methodologies
The quantum mechanical studies of arsenic acid and its hydrates predominantly employ Density Functional Theory (DFT). The following section details the typical computational methods cited in the literature.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method for investigating the electronic structure of many-body systems.
-
Functionals: The choice of the exchange-correlation functional is critical in DFT calculations. A commonly used functional for studying arsenicals is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines the Hartree-Fock exchange with DFT exchange-correlation.[1]
-
Basis Sets: The basis set is a set of functions used to build the molecular orbitals. For arsenic-containing compounds, a basis set that can adequately describe the electron distribution around the heavy arsenic atom and the lighter oxygen and hydrogen atoms is necessary. A frequently used basis set is 6-31+G(d) .[1] This notation indicates:
-
6-31G: A split-valence basis set.
-
+: Diffuse functions are added to heavy atoms, which are important for describing anions and weak interactions.
-
(d): Polarization functions are added to heavy atoms to allow for more flexibility in the orbital shapes.
-
-
Software: The calculations are typically performed using quantum chemistry software packages such as Gaussian .[1]
Geometry Optimization and Vibrational Frequency Analysis
-
Geometry Optimization: The first step in these computational studies is to find the minimum energy structure of the molecule or cluster. This is achieved through a geometry optimization procedure where the forces on each atom are minimized.
-
Vibrational Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies are calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule. These calculations are also used to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for a quantum mechanical study of arsenic(V) oxide hydrate and its derivatives.
Caption: A flowchart of the computational workflow for quantum mechanical studies.
Conclusion
Quantum mechanical studies, particularly those using DFT, provide significant insights into the molecular properties of this compound in its aqueous form, arsenic acid. The presented data on structural parameters and vibrational frequencies, although not exhaustive for all hydrated species, offer a foundational understanding for researchers. The detailed computational protocols and the visualized workflow serve as a practical guide for designing and interpreting such theoretical investigations. Further systematic studies on the hydration of arsenic acid with an increasing number of water molecules are warranted to build a more comprehensive and predictive model of its behavior in aqueous environments.
References
An In-depth Technical Guide on the Environmental Fate and Transport of Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic, a Group 1 carcinogen, poses a significant threat to environmental and public health.[1][2] Its toxicity is highly dependent on its chemical form, with inorganic species such as arsenite (As(III)) and arsenate (As(V)) generally being more toxic than their organic counterparts.[1][2][3] Arsenic(V) oxide hydrate (B1144303) (As₂O₅·nH₂O), a hydrated form of arsenic pentoxide, is used in the production of metal arsenates, herbicides, wood preservatives, and in the manufacturing of glass.[4][5] Understanding its environmental fate and transport is crucial for assessing its ecological risk and developing effective remediation strategies. This guide provides a comprehensive overview of the chemical properties, environmental mobility, bioaccumulation, and biotransformation of arsenic(V) oxide hydrate, along with detailed experimental protocols for its analysis.
Chemical and Physical Properties
This compound is a white, odorless, solid that exists as a powder or in lumpy aggregates.[4][5] It is stable under normal conditions but should be protected from moisture and kept away from strong acids and oxidizing agents.[4][5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | As₂H₂O₆ | [7] |
| Molecular Weight | 247.86 g/mol | [7] |
| Density | 4.32 g/mL at 25 °C | [4][5][6] |
| Melting Point | 315 °C (decomposes) | [8] |
| Solubility | Soluble in water and alcohol | [8][9] |
| Appearance | White powder or lumpy solid | [4][5] |
| Odor | Odorless | [4] |
Environmental Fate and Transport
The environmental behavior of this compound is governed by a complex interplay of chemical, physical, and biological processes. Once released into the environment, it dissolves in water to form arsenic acid (H₃AsO₄), which then dissociates into various arsenate species depending on the pH.[8]
Transport in Air
Arsenic can be released into the atmosphere primarily as oxides adsorbed onto particulate matter.[10] These particles can be transported over long distances by wind and deposited onto soil and water bodies through wet and dry deposition.[10]
Mobility in Soil and Sediment
The mobility of arsenate (As(V)), the primary form of arsenic from this compound in oxidized environments, is significantly influenced by adsorption and desorption reactions with soil and sediment components.[11]
-
Adsorption: Arsenate strongly adsorbs to iron and manganese (oxyhydr)oxides, clay minerals, and organic matter.[12][13] This adsorption is most effective in acidic to neutral pH conditions.[13] The formation of inner-sphere complexes with mineral surfaces is a key mechanism for arsenic retention in soils.[11]
-
Desorption: Desorption of arsenate can be triggered by several factors:
-
Increased pH: Under alkaline conditions, the negative charge on mineral surfaces increases, leading to the repulsion and release of arsenate ions.
-
Competition with other ions: Phosphate (B84403), which has a similar chemical structure to arsenate, can compete for adsorption sites, leading to the displacement of arsenate.[14]
-
Reductive dissolution: Under reducing conditions, iron and manganese oxides can dissolve, releasing the adsorbed arsenate.[15][16]
-
The following diagram illustrates the key processes affecting the mobility of arsenic in soil.
Transport in Water
In aquatic systems, the fate of this compound is also governed by speciation, adsorption to suspended particles, and sedimentation. The dissolved form is bioavailable to aquatic organisms. The mobility of arsenic in water is influenced by pH, redox potential, and the presence of other ions.
Bioaccumulation and Biotransformation
Arsenic can be taken up by a wide range of organisms, including microorganisms, plants, and animals.[17][18]
Bioaccumulation
Bioaccumulation of arsenic has been observed in various aquatic and terrestrial organisms.[17][19] In plants, arsenate is taken up through phosphate transport pathways due to their chemical similarity.[18] Once inside the plant, it can be translocated from the roots to the shoots.[12] In aquatic environments, algae, biofilms, and fish can accumulate arsenic from the water.[19]
Biotransformation
Organisms have evolved mechanisms to detoxify arsenic through biotransformation processes, which primarily involve reduction and methylation.[20][21][22]
-
Reduction: Arsenate (As(V)) can be reduced to the more toxic and mobile arsenite (As(III)).[20][21][22] This is often a detoxification step within cells, as arsenite can then be extruded from the cell.
-
Methylation: Inorganic arsenic can be methylated to form less toxic organic arsenic compounds, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are more readily excreted.[20][21][22] However, some methylated intermediates, like MMA(III) and DMA(III), can be more toxic than inorganic arsenic.[21][22]
The following diagram illustrates the general biotransformation pathway of arsenic.
Experimental Protocols
Accurate quantification and speciation of arsenic are essential for environmental monitoring and risk assessment.
Sample Collection and Preparation
-
Water Samples: Collect water samples in clean, acid-washed polyethylene (B3416737) or glass bottles. For speciation analysis, samples should be preserved immediately by adding a suitable acid (e.g., HCl) to prevent changes in arsenic oxidation state.
-
Soil and Sediment Samples: Collect soil and sediment samples using clean stainless steel or plastic tools. Samples should be stored in clean containers and kept cool during transport. For analysis, samples are typically air-dried, sieved, and then subjected to an extraction procedure to mobilize the arsenic.
-
Biological Samples: Collect biological tissues and handle them according to standard protocols to prevent contamination. Samples are often freeze-dried and then digested using strong acids (e.g., nitric acid, perchloric acid) to bring the arsenic into solution for analysis.[23]
Analytical Methods for Arsenic Speciation
The determination of different arsenic species is crucial due to their varying toxicity.
Table 2: Common Analytical Techniques for Arsenic Speciation
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) | Chromatographic separation of arsenic species followed by highly sensitive detection using ICP-MS.[1][3][24] | High sensitivity and accuracy, considered the "gold standard".[1] | High cost, requires skilled operator. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization of arsenic species to volatile compounds, followed by separation and detection by GC-MS.[1][3] | Effective for detecting certain arsenic species.[1][3] | Requires a derivatization step, which can be complex. |
| Hydride Generation Atomic Absorption Spectrometry (HG-AAS) | Reduction of inorganic arsenic to arsine gas (AsH₃), which is then measured by AAS.[23] | Good sensitivity for inorganic arsenic. | Interferences from other elements can occur.[23] |
| Colorimetric Methods (e.g., Molybdenum Blue) | Reaction of arsenate with molybdate (B1676688) to form a colored complex that can be measured spectrophotometrically.[1][2] | Simple and cost-effective.[1][2] | Lower sensitivity compared to other methods, potential for interferences.[2] |
Protocol for Arsenic Speciation in Water using LC-ICP-MS
-
Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Separation: Inject the filtered sample into a liquid chromatograph equipped with an appropriate column (e.g., anion exchange) to separate the different arsenic species (arsenite, arsenate, MMA, DMA).
-
ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS. The arsenic in each separated species is atomized and ionized in the plasma, and the ions are detected by the mass spectrometer.
-
Quantification: The concentration of each arsenic species is determined by comparing the signal intensity to that of certified reference standards.
The following diagram outlines the experimental workflow for arsenic speciation analysis.
Toxicological Effects
Arsenic toxicity stems from its ability to interfere with cellular processes.[25] Arsenate can uncouple oxidative phosphorylation by substituting for phosphate, while arsenite binds to sulfhydryl groups in proteins, inhibiting their function.[12][25] Chronic exposure to arsenic is associated with various health problems, including skin lesions, cardiovascular disease, and cancer.[17][26]
The generation of reactive oxygen species (ROS) is a key mechanism of arsenic-induced toxicity, leading to oxidative stress and cellular damage.[27]
Conclusion
The environmental fate and transport of this compound are complex processes influenced by a multitude of environmental factors. Its mobility in soil and water is largely controlled by adsorption-desorption reactions, while its toxicity is dictated by its speciation and biotransformation pathways. A thorough understanding of these processes, supported by robust analytical methodologies, is essential for managing the risks associated with arsenic contamination and for the development of effective remediation technologies. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working in this critical area.
References
- 1. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. This compound | 12044-50-7 [chemicalbook.com]
- 5. This compound CAS#: 12044-50-7 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | As2H2O6 | CID 16211720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oxfordreference.com [oxfordreference.com]
- 9. Thermo Scientific Chemicals Arsenic(V) oxide, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. A review on arsenic in the environment: contamination, mobility, sources, and exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Arsenic Uptake, Toxicity, Detoxification, and Speciation in Plants: Physiological, Biochemical, and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arsenic(V) adsorption-desorption in agricultural and mine soils: Effects of organic matter addition and phosphate competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arsenic fractionation and mobility in sulfidic wetland soils during experimental drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. A review on arsenic in the environment: bio-accumulation, remediation, and disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. justagriculture.in [justagriculture.in]
- 21. researchgate.net [researchgate.net]
- 22. Mechanisms of arsenic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Arsenic speciation analysis of environmental samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 25. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Geochemical Journey of Arsenic(V) Oxide Hydrate in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the geochemical behavior of arsenic(V) oxide hydrate (B1144303) (As₂O₅·nH₂O), the predominant form of arsenic in aerobic soil environments. Understanding the intricate interactions of this toxic metalloid with soil components is paramount for environmental risk assessment, remediation strategies, and ensuring the safety of food and water resources. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes governing the fate and transport of arsenic(V) in the terrestrial ecosystem.
Core Principles of Arsenic(V) Geochemistry in Soil
The environmental behavior of arsenic(V) is primarily dictated by its speciation, which is influenced by the soil's physicochemical properties. In its pentavalent state (As(V)), arsenic typically exists as the oxyanion arsenate (AsO₄³⁻). The protonation of this ion is pH-dependent, with H₂AsO₄⁻ being the dominant species in acidic to near-neutral soils (pH < 6.9) and HAsO₄²⁻ prevailing in alkaline conditions. The mobility and bioavailability of arsenate are significantly lower than its more toxic and mobile trivalent counterpart, arsenite (As(III)).
The retention of arsenate in soil is largely controlled by adsorption onto the surfaces of metal (oxy)hydroxides, clay minerals, and organic matter. Of particular importance are iron (Fe) and aluminum (Al) (oxy)hydroxides, such as goethite and ferrihydrite, which exhibit a high affinity for arsenate through the formation of inner-sphere complexes.
Quantitative Data on Arsenic(V) Adsorption
The adsorption of arsenate onto soil components can be quantified using various isotherm and kinetic models. These models provide valuable parameters for predicting the partitioning of arsenic between the solid and aqueous phases.
Adsorption Isotherm Constants
Adsorption isotherms describe the equilibrium relationship between the concentration of a substance in the aqueous phase and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich models are commonly used to describe arsenate adsorption in soils.
| Soil Component/Soil Type | Langmuir Maximum Adsorption Capacity (q_max) | Langmuir Constant (K_L) | Freundlich Adsorption Capacity (K_f) | Freundlich Intensity (n) | Reference |
| Goethite | 17.64 mg g⁻¹ | - | - | - | [1] |
| Kaolinite | - | - | - | - | [2] |
| Montmorillonite | 99.5% removal of arsenate | - | - | - | [2] |
| Illite | - | - | - | - | [2] |
| Nowshera bentonite | 1040 mg kg⁻¹ | - | Better fit than Langmuir | - | [2] |
| Saline-alkali soils | 202.8 - 686.6 mg kg⁻¹ | - | Good fit | - | [3] |
Note: The presented values are illustrative and can vary significantly based on experimental conditions such as pH, temperature, and the specific properties of the adsorbent.
Distribution Coefficient (Kd)
The distribution coefficient (Kd) is a measure of the partitioning of a contaminant between the solid and aqueous phases at equilibrium. It is a critical parameter in transport modeling.
| Soil/Sediment Type | Kd Range (L kg⁻¹) | Key Influencing Factors | Reference |
| Various Soils | 11 - 713 | Soil type, ionic strength | [4] |
| Acidic Soils | - | Organic matter, clay content, CEC | [5] |
| Estuarine Waters | Variable | Total suspended solids | [6] |
Adsorption Kinetics
The rate of arsenate adsorption is typically biphasic, with an initial rapid phase followed by a slower approach to equilibrium. Several kinetic models can be used to describe this process, with the pseudo-second-order model often providing a good fit to experimental data[1][7]. The simplified Elovich model has also been shown to effectively describe arsenic adsorption in some soils[8][9].
Experimental Protocols
Accurate assessment of arsenic(V) geochemical behavior relies on robust experimental methodologies. The following sections outline standardized protocols for key laboratory experiments.
Batch Adsorption Experiment
This experiment determines the equilibrium adsorption of arsenate on a soil sample.
Materials:
-
Soil sample (air-dried and sieved)
-
Arsenate stock solution (e.g., from Na₂HAsO₄·7H₂O)
-
Background electrolyte solution (e.g., 0.01 M NaNO₃ or NaCl)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
pH meter
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical instrument for arsenic quantification (e.g., ICP-MS)
Procedure:
-
Weigh a known amount of soil (e.g., 1.0 g) into a series of centrifuge tubes.
-
Add a fixed volume (e.g., 20 mL) of background electrolyte solution containing varying initial concentrations of arsenate to each tube.
-
Include control samples without soil to account for any potential arsenic loss to the tube walls.
-
Adjust the pH of the suspensions to the desired value using dilute acid or base.
-
Place the tubes on a mechanical shaker and equilibrate for a predetermined time (e.g., 24 hours) at a constant temperature.
-
After equilibration, measure the final pH of the suspension.
-
Centrifuge the tubes to separate the solid and liquid phases.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the arsenic concentration in the filtrate.
-
Calculate the amount of arsenic adsorbed to the soil by subtracting the final aqueous concentration from the initial concentration.
Sequential Extraction for Arsenic Speciation
This procedure fractionates arsenic in soil based on its association with different soil components, providing insights into its potential mobility and bioavailability. A novel seven-step sequential extraction method has been developed to preserve the redox state of As(III) and As(V)[10][11][12][13].
Reagents:
-
A sequence of specific extractants targeting different arsenic pools (e.g., weakly adsorbed, specifically adsorbed, amorphous and crystalline Fe/Al oxides).
-
Reagents to preserve arsenic speciation (e.g., diethyldithiocarbamate (B1195824) for complexing As(III)).
Procedure:
-
A known mass of soil is subjected to a series of extractions with increasingly aggressive chemical solutions.
-
After each extraction step, the suspension is centrifuged, and the supernatant is collected for arsenic speciation analysis (e.g., by HPLC-ICP-MS)[10][11][12][13].
-
The soil residue is then subjected to the next extraction step.
-
The sequence of extractants is designed to release arsenic from different operational fractions, such as:
-
Non-specifically sorbed
-
Specifically sorbed
-
Bound to amorphous and poorly crystalline hydrous oxides of Fe and Al
-
Bound to well-crystallized hydrous oxides of Fe and Al
-
Residual fraction
-
Soil Column Transport Study
This experiment simulates the movement of arsenate through a soil profile, providing information on its transport and retardation.
Materials:
-
Glass or acrylic column
-
Soil sample
-
Peristaltic pump
-
Fraction collector
-
Arsenate solution with a non-reactive tracer (e.g., bromide)
Procedure:
-
Uniformly pack the soil into the column to a known bulk density.
-
Saturate the column with a background electrolyte solution from the bottom up to avoid air entrapment.
-
Once saturated, switch the inflow to the arsenate and tracer solution at a constant flow rate.
-
Collect the effluent from the column outlet at regular time intervals using a fraction collector.
-
Analyze the collected fractions for both arsenate and the tracer.
-
The breakthrough curves (concentration in the effluent versus time or pore volumes) for both the non-reactive tracer and arsenate are then plotted to determine the retardation factor and model the transport process.
Visualizing Geochemical Pathways and Relationships
The complex interplay of factors governing the behavior of arsenic(V) in soil can be effectively illustrated using diagrams. The following visualizations, created using the DOT language, depict key workflows and conceptual models.
Conclusion
The geochemical behavior of arsenic(V) oxide hydrate in soil is a multifaceted process governed by a delicate balance of adsorption-desorption reactions, redox transformations, and the influence of various soil properties. The strong affinity of arsenate for iron and aluminum (oxy)hydroxides is a key factor in its immobilization in aerobic soils. However, changes in environmental conditions, such as a decrease in redox potential or an increase in pH, can lead to the mobilization of this toxic metalloid. A thorough understanding of these processes, supported by robust experimental data and conceptual models, is essential for developing effective strategies to manage arsenic contamination in the environment and protect human health.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Arsenic Adsorption on Some Soils: The Effect of Competing Anions and Comparison of Kinetic Models [ijswr.ut.ac.ir]
- 9. ijswr.ut.ac.ir [ijswr.ut.ac.ir]
- 10. Sequential extraction method for speciation of arsenate and arsenite in mineral soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Extraction Method for Speciation of Arsenate and Arsenite in Mineral Soils | Scilit [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
Toxicological Profile of Arsenic(V) Oxide Hydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of arsenic(V) oxide hydrate (B1144303) (As₂O₅ · xH₂O). The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key data on its physical and chemical properties, toxicokinetics, and various toxicological endpoints, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental protocols for key toxicological assays and visualizations of critical signaling pathways are also provided to facilitate a deeper understanding of its toxicological mechanisms.
Physicochemical Properties
Arsenic(V) oxide, also known as arsenic pentoxide, is a white, odorless, deliquescent solid that exists in a hydrated form.[1] It is soluble in water, forming arsenic acid.[1]
Table 1: Physicochemical Properties of Arsenic(V) Oxide Hydrate
| Property | Value | Reference(s) |
| Chemical Formula | As₂O₅ · xH₂O | [2] |
| CAS Number | 12044-50-7 | |
| Molecular Weight | 229.84 g/mol (anhydrous basis) | [3] |
| Appearance | White powder or lumps | |
| Density | 4.32 g/mL at 25 °C | |
| Melting Point | 315 °C (decomposes) | |
| Stability | Stable under normal conditions. Decomposes upon heating to produce toxic fumes. | [1] |
| Incompatibilities | Strong acids, strong oxidizing agents, bromine pentafluoride, reducing agents, halogens, rubidium carbide, zinc. Corrosive to metals in the presence of moisture. | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicity of this compound is primarily attributed to the arsenic(V) ion.
-
Absorption: Pentavalent arsenic is readily absorbed from the gastrointestinal tract following ingestion.[4] Inhalation of arsenic-containing dusts also leads to significant absorption through the respiratory tract.[4] Dermal absorption is generally low but can be a route of exposure with broken skin.[4]
-
Distribution: Once absorbed, arsenic is widely distributed throughout the body via the bloodstream.[4] It accumulates in the liver, kidneys, heart, and lungs, and to a lesser extent, in the muscles and nervous tissue. Over time, arsenic can be incorporated into keratin-rich tissues such as hair and nails.
-
Metabolism: The metabolism of pentavalent arsenic (As(V)) involves a series of reduction and oxidative methylation reactions, primarily occurring in the liver. As(V) is first reduced to the more toxic trivalent form, arsenite (As(III)).[5] As(III) then undergoes oxidative methylation to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are subsequently excreted.[5]
-
Excretion: The methylated metabolites of arsenic are primarily excreted in the urine.[5] A smaller fraction is eliminated through feces, sweat, and skin shedding.
Toxicological Profile
Acute Toxicity
This compound is highly toxic upon acute exposure through ingestion and inhalation. Symptoms of acute poisoning can be delayed and include nausea, vomiting, abdominal pain, and severe diarrhea.[4] In severe cases, it can lead to shock, coma, and death.[4]
Table 2: Acute Toxicity of Arsenic(V) Oxide and Related Compounds
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 8 mg/kg | [6][7] |
| LD₅₀ | Mouse | Oral | 55 mg/kg | [7] |
| Acute Toxicity Estimate | - | Inhalation (dust/mist) | 0.51 mg/L (4h) |
Chronic Toxicity
Long-term exposure to lower levels of arsenic compounds can lead to a range of chronic health effects. These include skin lesions (hyperpigmentation and hyperkeratosis), peripheral neuropathy, cardiovascular diseases, and an increased risk of various cancers.[5]
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Chronic Oral Exposure to Arsenic Compounds
| Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) |
| Dermal Lesions | Human | 0.0008 | - | [8] |
| Gastrointestinal Effects & Facial Edema | Human | - | 0.05 | [8] |
| Repeated Dose Toxicity (as Arsenic Acid) | Rhesus Monkey | 3.74 | - | [7] |
Genotoxicity
Arsenic and its compounds are known to be genotoxic, inducing DNA damage and chromosomal aberrations. The Comet assay is a common method for assessing arsenic-induced DNA strand breaks.[9] While some studies suggest arsenic compounds are not mutagenic in the Ames test, they can enhance the mutagenicity of other agents.
Carcinogenicity
Inorganic arsenic is a confirmed human carcinogen (IARC Group 1).[7] Chronic exposure is linked to an increased risk of skin, lung, and bladder cancers.[5] Animal studies on the carcinogenicity of arsenic have produced mixed results, but it is generally accepted that arsenic can act as a co-carcinogen and a tumor promoter.
Reproductive and Developmental Toxicity
Inorganic arsenic compounds are recognized as reproductive and developmental toxicants.[10] Exposure during pregnancy can lead to adverse outcomes such as spontaneous abortion, stillbirth, and low birth weight.[10] Animal studies have shown that arsenic can cause fetal malformations and growth retardation, particularly at doses that also induce maternal toxicity.[11]
Table 4: Developmental Toxicity of Arsenic Trioxide (Oral Gavage in Rats)
| Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Maternal Toxicity | 2.5 | 5 |[11] | | Developmental Toxicity | 5 | 10 |[11] |
Mechanisms of Toxicity
The toxicity of this compound is mediated by several cellular and molecular mechanisms, primarily driven by its trivalent metabolite, arsenite.
Oxidative Stress and the Nrf2-Keap1 Signaling Pathway
Arsenic exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress. The cell responds to this stress by activating the Nrf2-Keap1 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Arsenic can disrupt this process, leading to the accumulation of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.[12][13] However, chronic activation of this pathway by arsenic may also contribute to its carcinogenic effects.[13]
Induction of Apoptosis
Arsenic compounds are potent inducers of apoptosis, or programmed cell death. This is a key mechanism in their anti-cancer effects but also contributes to their toxicity in normal tissues. Arsenic can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Activation of these pathways leads to a cascade of caspase activation (e.g., caspase-8, -9, and -3), ultimately resulting in cell death.[14][15]
Experimental Protocols
Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a general guideline for assessing the mutagenicity of this compound using Salmonella typhimurium strains (e.g., TA98, TA100).[16][17][18][19]
-
Preparation of Test Substance: Prepare a stock solution of this compound in sterile distilled water. A series of dilutions should be made to test a range of concentrations.
-
Bacterial Strains: Use histidine-dependent (his- ) strains of S. typhimurium. Prepare overnight cultures of the bacterial strains in nutrient broth.
-
Metabolic Activation (S9 Mix): The test should be conducted with and without a metabolic activation system (S9 mix from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.
-
Assay Procedure (Plate Incorporation Method):
-
To molten top agar (B569324) (at 45°C), add the bacterial culture, the test substance dilution (or positive/negative control), and either the S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls:
-
Negative Control: Vehicle (sterile distilled water).
-
Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., sodium azide (B81097) for TA100 without S9, 2-aminofluorene (B1664046) for TA98 with S9).
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
This protocol outlines the steps for detecting DNA strand breaks in cells exposed to this compound.[9][20][21]
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human lymphocytes or a relevant cell line) and expose the cells to various concentrations of this compound for a defined period.
-
Slide Preparation:
-
Mix the treated cells with low-melting-point agarose.
-
Layer this mixture onto a microscope slide pre-coated with normal-melting-point agarose.
-
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis:
-
Examine the slides using a fluorescence microscope.
-
Use image analysis software to quantify the extent of DNA damage. Common parameters include tail length, tail intensity (% DNA in the tail), and tail moment.
-
-
Controls: Include a negative control (vehicle-treated cells) and a positive control (cells treated with a known DNA-damaging agent, such as hydrogen peroxide).
Carcinogenicity Assessment: Two-Year Rodent Bioassay
This is a general protocol for a long-term carcinogenicity study in rodents, based on regulatory guidelines.[22][23][24]
-
Animal Model: Use two rodent species, typically Fischer 344 rats and B6C3F1 mice, of both sexes.
-
Dose Selection: Based on subchronic toxicity studies, select at least three dose levels plus a concurrent control group. The highest dose should be the Maximum Tolerated Dose (MTD), which causes some toxicity but not significant mortality.
-
Administration: Administer this compound to the animals, typically through drinking water or diet, for a period of 18-24 months.
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Monitor body weight and food/water consumption regularly.
-
Perform periodic hematology and clinical chemistry evaluations.
-
-
Pathology:
-
At the end of the study, or for animals that die prematurely, conduct a full necropsy.
-
Collect all organs and tissues for histopathological examination.
-
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group. Evaluate the dose-response relationship for any neoplastic lesions.
Conclusion
This compound is a highly toxic compound with significant acute and chronic health risks, including carcinogenicity and reproductive and developmental toxicity. Its toxic effects are largely mediated by its trivalent metabolite, which induces oxidative stress and apoptosis. This guide provides a comprehensive summary of its toxicological profile and detailed methodologies for its assessment, intended to support further research and risk evaluation in the fields of toxicology and drug development.
References
- 1. This compound | 12044-50-7 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | As2H2O6 | CID 16211720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. restoredcdc.org [restoredcdc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. In vivo genotoxic effect of arsenic trioxide in mice using comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Evaluation of the prenatal developmental toxicity of orally administered arsenic trioxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arsenic-mediated activation of the Nrf2-Keap1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 19. china-chaosheng.com [china-chaosheng.com]
- 20. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. Chronic studies evaluating the carcinogenicity of monomethylarsonic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 24. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
A Comprehensive Technical Guide to the Synthesis of Arsenic Pentoxide: A Historical and Modern Perspective
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical evolution and modern methodologies for the synthesis of arsenic pentoxide (As₂O₅). It details the progression from early, often impure, preparations to contemporary, controlled manufacturing processes. This document includes detailed experimental protocols, quantitative data where available, and visual representations of key synthetic pathways to serve as a valuable resource for professionals in research and development.
A Historical Journey: The Early Pursuit of Higher Arsenic Oxides
The history of arsenic pentoxide is intertwined with the early days of chemistry and the quest to understand the different forms of arsenic compounds. Early alchemists and chemists, through their experiments, laid the groundwork for the eventual isolation and characterization of this higher oxide of arsenic.
One of the earliest figures of note is Paracelsus (c. 1493-1541), a Swiss physician and alchemist who experimented extensively with arsenic compounds.[1][2][3] He is known to have heated arsenic trioxide (As₂O₃) with potassium nitrate (B79036) (KNO₃), producing a substance he termed "arsenicum fixum."[4] While not pure arsenic pentoxide, this represented an early attempt to create a less volatile, or "fixed," form of arsenic, likely an impure alkali arsenate.[4]
Following Paracelsus, Andreas Libavius (c. 1550-1616), a German physician and chemist, also investigated the reaction of arsenic trioxide with potassium nitrate.[4] He referred to the product as "butyrum arsenici" (butter of arsenic), a term that was also confusingly used for arsenic trichloride.[4] The products obtained by both Paracelsus and Libavius were not pure arsenic pentoxide but rather impure mixtures of alkali arsenates.[4]
A significant step forward came with the work of the Swedish chemist Carl Wilhelm Scheele (1742-1786). In the 18th century, Scheele conducted systematic studies on arsenic and its compounds. He is credited with the synthesis of arsenic acid (H₃AsO₄) and various arsenates.[4] Through the reaction of arsenic acid with alkalies and subsequent evaporation of water at 180°C, Scheele was able to prepare a substance that was likely a much purer form of arsenic pentoxide than his predecessors had achieved.[4] His work demonstrated that arsenic pentoxide was stable at temperatures below 400°C.[4]
Modern Synthetic Methodologies
Contemporary methods for the synthesis of arsenic pentoxide are primarily centered around two key strategies: the oxidation of arsenic trioxide and the dehydration of arsenic acid. These methods offer greater control over purity and yield compared to the historical approaches.
Oxidation of Arsenic Trioxide (As₂O₃)
Arsenic trioxide, the more common and commercially significant oxide of arsenic, serves as the primary precursor for the synthesis of arsenic pentoxide.[4] The conversion relies on the use of strong oxidizing agents to elevate the oxidation state of arsenic from +3 to +5.
The oxidation of arsenic trioxide with nitric acid is a widely cited method for the preparation of arsenic acid, which can then be dehydrated to yield arsenic pentoxide.[5][6][7]
Experimental Protocol:
A procedure for the production of arsenic acid, the precursor to arsenic pentoxide, is described in a 1927 patent by Paul Askenasy and Egon Elöd.[8] The process involves the oxidation of arsenic trioxide with nitric acid in the presence of oxygen under pressure.
-
Reactants: 150 parts by weight of arsenic trioxide (As₂O₃) and 150 parts by weight of 60% nitric acid (HNO₃).[8]
-
Apparatus: A pressure chamber equipped with a stirring mechanism.[8]
-
Procedure:
-
The reaction vessel is charged with arsenic trioxide and nitric acid.[8]
-
The chamber is pressurized with oxygen.[8]
-
The mixture is vigorously stirred to ensure intimate contact between the reactants.[8]
-
The reaction proceeds, forming a solution of arsenic acid (H₃AsO₄).[8]
-
The resulting arsenic acid solution can then be dehydrated to yield arsenic pentoxide.
-
Logical Workflow for Synthesis via Nitric Acid Oxidation:
Caption: Synthesis of Arsenic Pentoxide via Nitric Acid Oxidation of Arsenic Trioxide.
Hydrogen peroxide is another potent oxidizing agent capable of converting arsenic trioxide to arsenic pentoxide.[6][7] The reaction is typically carried out in an aqueous medium.
Experimental Protocol:
General Workflow for Synthesis via Hydrogen Peroxide Oxidation:
Caption: General workflow for the synthesis of arsenic pentoxide using hydrogen peroxide.
Ozone is a powerful and clean oxidizing agent that can effectively convert arsenite (As(III)) to arsenate (As(V)).[6][7][11] This method is particularly relevant in water treatment processes for arsenic removal, where the oxidation of As(III) to the more easily removable As(V) is a critical step.[12][13]
Experimental Insights:
Studies have shown that ozone is highly effective in oxidizing As(III) in acidic solutions.[13] The oxidation is rapid, with over 99% of As(III) being oxidized within 25 minutes in some experiments.[13] The reaction can proceed over a wide pH range.[12]
Conceptual Pathway for Ozone-Mediated Synthesis:
Caption: Conceptual pathway for arsenic pentoxide synthesis via ozone oxidation.
Dehydration of Arsenic Acid (H₃AsO₄)
The thermal dehydration of crystalline arsenic acid is considered one of the most reliable methods for preparing pure arsenic pentoxide.[14]
Experimental Protocol:
-
Starting Material: Crystalline arsenic acid (H₃AsO₄·½H₂O).
-
Apparatus: A furnace or oven capable of maintaining a temperature above 200°C.
-
Procedure:
-
Place the crystalline arsenic acid in a suitable container.
-
Heat the arsenic acid to a temperature above 200°C.[14]
-
Water is driven off, and the solid residue is anhydrous arsenic pentoxide (As₂O₅).
-
Quantitative Data Summary
While detailed quantitative yields for many of these historical and even some modern laboratory-scale syntheses are not consistently reported in the available literature, the modern methods are generally considered to be highly efficient. The oxidation of arsenic trioxide to arsenic acid, followed by dehydration, is the basis for the industrial production of arsenic pentoxide, suggesting that the overall yield is commercially viable.
| Synthesis Method | Precursors | Key Reagents/Conditions | Product | Reported Yield |
| Historical Methods | ||||
| Paracelsus & Libavius | Arsenic Trioxide, Potassium Nitrate | Heating | Impure Alkali Arsenates | Not Applicable |
| Scheele's Method | Arsenic Acid, Alkalies | Evaporation at 180°C | Arsenic Pentoxide | Not Reported |
| Modern Methods | ||||
| Nitric Acid Oxidation | Arsenic Trioxide | Nitric Acid, Oxygen, Pressure | Arsenic Acid (intermediate) | High (inferred) |
| Hydrogen Peroxide Oxidation | Arsenic Trioxide | Hydrogen Peroxide | Arsenic Acid (intermediate) | High (inferred) |
| Ozone Oxidation | Arsenic Trioxide | Ozone | Arsenic Acid (intermediate) | >99% oxidation of As(III) to As(V) reported in some studies[13] |
| Dehydration of Arsenic Acid | Crystalline Arsenic Acid | Temperature > 200°C | Arsenic Pentoxide | High (inferred) |
Conclusion
The synthesis of arsenic pentoxide has evolved significantly from the early alchemical preparations that yielded impure products to the well-controlled modern methods that produce a high-purity compound. The oxidation of arsenic trioxide by strong oxidizing agents like nitric acid, hydrogen peroxide, and ozone, followed by the dehydration of the resulting arsenic acid, represents the cornerstone of contemporary arsenic pentoxide production. While precise, universally applicable yield data for all methods remains elusive in the literature, the efficiency of these modern pathways is sufficient for industrial-scale manufacturing. This guide provides a foundational understanding of the key synthetic routes, offering valuable insights for researchers and professionals working with this important arsenic compound.
References
- 1. Theophrastus Bombastus Von Hohenheim (Paracelsus) (1493–1541): The eminent physician and pioneer of toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paracelsus - Wikipedia [en.wikipedia.org]
- 4. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 5. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Arsenic trioxide - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US1650860A - Production of arsenic acid and its solutions - Google Patents [patents.google.com]
- 9. Catalyzed oxidation of arsenic(III) by hydrogen peroxide on the surface of ferrihydrite: an in situ ATR FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-catalyzed oxidation of arsenic(III) by oxygen and by hydrogen peroxide: pH-dependent formation of oxidants in the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pinnacleozone.com [pinnacleozone.com]
- 12. Oxidation of As(III) to As(V) using ozone microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Arsenic(V) Oxide Hydrate: Absence of Evidence as a Catalyst in Organic Synthesis
Despite a comprehensive review of scientific literature and chemical databases, there is a notable absence of documented applications for arsenic(V) oxide hydrate (B1144303) as a catalyst in organic synthesis. While various arsenic compounds have historical and niche roles in chemistry, arsenic(V) oxide hydrate does not appear to be a compound utilized for its catalytic properties in the synthesis of organic molecules.
This lack of application is likely attributable to several key factors, primarily the high toxicity of arsenic compounds and the availability of more efficient and less hazardous alternative catalysts. The scientific community has largely moved away from arsenic-based reagents in synthesis where suitable replacements exist.
Known Applications and Chemical Profile
Arsenic(V) oxide (As₂O₅), typically available as a hydrate (As₂O₅·xH₂O), is a white, deliquescent solid. Its primary established applications lie outside the realm of organic catalysis. Historically and in some specialized cases, it is used in:
-
The manufacturing of certain types of glass.
-
As a component in some insecticides and herbicides, although this use has been significantly curtailed due to environmental and health concerns.
-
As a precursor for the synthesis of other arsenic compounds and arsenate salts.
Arsenic(V) oxide is a potent oxidizing agent and dissolves in water to form arsenic acid (H₃AsO₄). While Lewis acidity is a key feature of many catalysts, the extreme toxicity and hazardous nature of arsenic compounds make them unattractive for general use in synthetic organic chemistry.
The Landscape of Arsenic in Catalysis
While this compound itself is not a documented catalyst, other organoarsenic compounds have found limited use in specific reactions. For instance, certain arsenic-containing heterocycles have been explored as catalysts in reactions like hydroboration. However, these are highly specialized applications and do not represent a broad utility of arsenic compounds as catalysts.
Hypothetical Catalytic Role and Workflow
Given the lack of concrete examples, we can only speculate on a hypothetical catalytic cycle. If this compound were to act as a Lewis acid catalyst, a potential workflow might involve the coordination of the arsenic center to a Lewis basic site on an organic substrate. This is a common mechanism for Lewis acid catalysis, which activates the substrate towards nucleophilic attack.
Below is a generalized and hypothetical workflow diagram for a Lewis acid-catalyzed reaction. It is important to reiterate that this does not represent a known application of this compound.
Caption: A hypothetical workflow for Lewis acid catalysis.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, the key takeaway is that this compound is not a recognized catalyst for organic synthesis. The inherent risks associated with its use, coupled with the lack of demonstrated catalytic efficacy, make it an unsuitable candidate for synthetic applications. The focus of modern catalysis is on the development of non-toxic, sustainable, and highly efficient catalytic systems, a direction that moves away from the use of hazardous materials like arsenic compounds. Any consideration of using arsenic-containing compounds in a synthetic context would require exceptionally strong justification, such as a unique reactivity not achievable by other means, and would necessitate stringent safety protocols.
Application Notes and Protocols: Synthesis of Metal Arsenates from Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), a hydrated form of arsenic pentoxide, serves as a primary precursor for the synthesis of various metal arsenates. Upon dissolution in water, it forms arsenic acid (H₃AsO₄), which can then be reacted with metal salts or oxides to produce the corresponding metal arsenates. These compounds are of interest in diverse research fields, from environmental science, due to their role in arsenic immobilization, to materials science and potentially, pharmacology.
Historically, metal arsenates like lead arsenate and calcium arsenate were used as pesticides and insecticides.[1] While the high toxicity of arsenic compounds has curtailed many of their historical applications, research into their specific properties continues. In the context of drug development, the focus has predominantly been on arsenic trioxide (As₂O₃) for the treatment of acute promyelocytic leukemia (APL).[2] However, the broader family of arsenic compounds, including metal arsenates, remains a subject of scientific inquiry. The synthesis of well-defined metal arsenate compounds is the first crucial step for any investigation into their potential biological or therapeutic properties.
This document provides detailed protocols for the synthesis of several metal arsenates—namely iron(III), copper(II), calcium, and zinc arsenate—via precipitation reactions starting from arsenic(V) oxide hydrate (as arsenic acid).
General Workflow for Metal Arsenate Synthesis
The synthesis of metal arsenates from this compound generally follows a straightforward precipitation method. The process involves the dissolution of the this compound in water to form arsenic acid, followed by the controlled addition of a soluble metal salt. The resulting metal arsenate precipitate is then isolated, washed, and dried.
Experimental Protocols
Safety Precaution: Arsenic compounds are highly toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Protocol 1: Synthesis of Ferric Arsenate (FeAsO₄)
Ferric arsenate precipitation is highly dependent on pH, with optimal formation occurring in acidic conditions.[3][4] This process is widely studied for arsenic removal from wastewater.
Materials:
-
This compound (As₂O₅·xH₂O)
-
Iron(III) chloride (FeCl₃) or Iron(III) sulfate (Fe₂(SO₄)₃)
-
Sodium hydroxide (B78521) (NaOH) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Deionized water
Procedure:
-
Prepare Arsenic Acid Solution: Dissolve a calculated amount of this compound in deionized water to achieve the desired molar concentration of arsenic acid (H₃AsO₄). For example, to prepare a 0.667 mM arsenate solution, dissolve the appropriate amount of this compound in 1 liter of deionized water.[4]
-
Prepare Ferric Salt Solution: Prepare a stock solution of the ferric salt (e.g., FeCl₃) of a known concentration.
-
Precipitation:
-
In a beaker, take a specific volume of the arsenic acid solution.
-
Adjust the pH of the solution to a range of 3 to 4 using NaOH or H₂SO₄.[3][4]
-
While stirring, slowly add the ferric salt solution. The molar ratio of Fe(III) to As(V) is a critical parameter. Ratios from 1:1 to 7:1 have been reported to be effective.[5] For instance, at pH 4, an optimal Fe(III) concentration of 10.0 mM for a 0.667 mM arsenate solution has been reported, leading to over 99% arsenic removal.[4]
-
Continue stirring for a set period, for example, 10 minutes, to allow for complete precipitation.[4]
-
-
Isolation and Purification:
-
Separate the resulting precipitate (ferric arsenate) by centrifugation or vacuum filtration.[4]
-
Wash the precipitate multiple times with deionized water to remove any unreacted salts.
-
Dry the purified ferric arsenate in a drying oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.
-
**Protocol 2: Synthesis of Copper(II) Arsenate (Cu₃(AsO₄)₂) **
The synthesis of copper(II) arsenate can be achieved by reacting a soluble arsenate with a copper sulfate solution under controlled pH.
Materials:
-
This compound (As₂O₅·xH₂O)
-
Copper(II) sulfate (CuSO₄)
-
Sodium hydroxide (NaOH) or another suitable alkaline substance for pH adjustment
-
Deionized water
Procedure:
-
Prepare Arsenate Solution: Create an aqueous solution of arsenic acid from this compound as described in Protocol 1.
-
Prepare Copper Sulfate Solution: Dissolve copper sulfate in deionized water to create a solution of known concentration.
-
Precipitation:
-
Combine the arsenate solution and the copper sulfate solution. The amounts should be calculated to achieve a desired Cu:As molar ratio, for example, a 1:1 ratio has been used.[6]
-
Initially, the pH of the mixed solution can be maintained at a low value (e.g., 1.8 to 2.2) to prevent premature precipitation and to precipitate impurities if present.[6]
-
Slowly add an alkaline substance (e.g., a dilute NaOH solution) with vigorous agitation to raise the pH to a range of 3.5 to 5.0. Precipitation of copper arsenate will occur.[6]
-
The reaction can be carried out at an elevated temperature, for instance, around 80°C.[6]
-
-
Isolation and Purification:
-
Filter the slurry to collect the copper arsenate precipitate.
-
Wash the filter cake with warm deionized water.
-
Dry the product in an oven. The recovery of copper and arsenic in the copper arsenate can be very high, with reported values of 99.2% and 97.5%, respectively.[6]
-
**Protocol 3: Synthesis of Calcium Arsenate (Ca₃(AsO₄)₂) **
Calcium arsenate can be synthesized through the reaction of a soluble arsenate with a calcium salt or by neutralizing arsenic acid with a calcium base.
Materials:
-
This compound (As₂O₅·xH₂O)
-
Calcium chloride (CaCl₂) or Calcium hydroxide (Ca(OH)₂)
-
Deionized water
Method A: Using Calcium Chloride
-
Prepare Arsenate Solution: Prepare a solution of arsenic acid from this compound. Convert it to a soluble arsenate salt like disodium (B8443419) hydrogen arsenate (Na₂HAsO₄) by neutralizing it with sodium hydroxide.
-
Prepare Calcium Chloride Solution: Prepare an aqueous solution of calcium chloride.
-
Precipitation: Slowly add the calcium chloride solution to the disodium hydrogen arsenate solution while stirring. A white precipitate of calcium arsenate will form.[7]
-
Isolation and Purification: Filter, wash with deionized water, and dry the precipitate.
Method B: Using Calcium Hydroxide
-
Prepare Arsenic Acid Solution: Prepare a solution of arsenic acid from this compound.
-
Prepare Calcium Hydroxide Slurry: Prepare a slurry of calcium hydroxide in deionized water.
-
Neutralization and Precipitation: Slowly add the calcium hydroxide slurry to the arsenic acid solution with vigorous stirring until the acid is completely neutralized. The pH can be adjusted to be above 8 to facilitate the precipitation of tricalcium arsenate.[8]
-
Isolation and Purification: Isolate, wash, and dry the resulting calcium arsenate precipitate.
**Protocol 4: Synthesis of Zinc Arsenate (Zn₃(AsO₄)₂) **
Zinc arsenate can be prepared by the reaction of a soluble arsenate with a zinc salt.
Materials:
-
This compound (As₂O₅·xH₂O)
-
Zinc sulfate (ZnSO₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare Arsenious Solution: While the target is zinc arsenate (As(V)), some protocols start from arsenic trioxide (As₂O₃) to form an arsenite (As(III)) solution first, which is then oxidized or used directly. For preparing zinc arsenate(V), an arsenic acid solution from this compound should be used.
-
Prepare Zinc Sulfate Solution: Dissolve zinc sulfate in deionized water.
-
Precipitation:
-
Prepare an arsenious solution by dissolving arsenic trioxide in a sodium hydroxide solution.[9]
-
Add the zinc sulfate solution to the arsenious solution.
-
Control the reaction conditions such as temperature (e.g., 80°C) and reaction time (e.g., 2 hours).[9]
-
The pH of the washing solution can be adjusted to around 6.[9]
-
-
Isolation and Purification: Filter the precipitate, wash it, and then dry it. The yields for arsenic and zinc extraction have been reported to be 77.70% and 46.37%, respectively, for a crystalline zinc arsenate(III) synthesis.[9]
Quantitative Data Summary
The following tables summarize the key reaction parameters for the synthesis of various metal arsenates based on literature data. Note that "Yield" is often reported as removal efficiency from a solution in environmental studies, which is a close indicator of the precipitation yield.
Table 1: Synthesis Parameters for Ferric Arsenate
| Parameter | Value/Range | Reference |
|---|---|---|
| Starting Arsenate Conc. | 0.667 mM (50 mg/L as As) | [4] |
| Iron(III) Salt | Ferric Chloride (FeCl₃) | [4] |
| Optimal pH | 3 - 4 | [3][4] |
| Fe(III):As(V) Molar Ratio | 7.2:1 (at pH 3) to 15:1 (at pH 4) | [4] |
| Reaction Time | 10 minutes | [4] |
| Temperature | Ambient | [4] |
| Arsenic Removal Yield | >99% |[4] |
Table 2: Synthesis Parameters for Copper(II) Arsenate
| Parameter | Value/Range | Reference |
|---|---|---|
| Metal Salt | Copper Sulfate (CuSO₄) | [6] |
| pH for Precipitation | 3.5 - 5.0 | [6] |
| Cu:As Molar Ratio | ~1:1 | [6] |
| Temperature | 60 - 100 °C (80 °C preferred) | [6] |
| Product Recovery (Cu) | 99.2% | [6] |
| Product Recovery (As) | 97.5% |[6] |
Table 3: Synthesis Parameters for Calcium Arsenate
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactants | Ca(OH)₂ and H₃AsO₄ | [10] |
| Ca/As Molar Ratio | 1.25:1 to 2.0:1 | [10] |
| pH | 5, 7, or 12-13 | [10] |
| Temperature | 50 °C | [10] |
| Reaction Time | 24 hours | [10] |
| Yield | >95% removal reported in some studies |[10] |
Table 4: Synthesis Parameters for Zinc Arsenate(III)
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactants | As₂O₃, NaOH, ZnSO₄ | [9] |
| n(Zn)/n(As) Molar Ratio | 1:2 | [9] |
| Temperature | 80 °C | [9] |
| Reaction Time | 2 hours | [9] |
| Washing pH | 6 | [9] |
| Arsenic Extraction Yield | 77.70% | [9] |
| Zinc Extraction Yield | 46.37% |[9] |
Potential Applications and Biological Relevance
While arsenic trioxide is an established anticancer drug, the therapeutic potential of other metal arsenates is largely unexplored. The primary biological activity of arsenate is its ability to act as a phosphate (B84403) analog, which can interfere with essential cellular processes like ATP synthesis.[11] Trivalent arsenicals, on the other hand, are known to inhibit enzymes by binding to sulfhydryl groups.[12]
Any potential therapeutic application of metal arsenates would need to carefully consider their inherent toxicity. However, the synthesis of these compounds in a controlled and well-characterized manner is a prerequisite for such investigations. For instance, they could be evaluated for:
-
Enzyme Inhibition: Given the known interaction of arsenicals with enzymes, specific metal arsenates could be screened for inhibitory activity against key enzymes in pathological pathways.[12] Trivalent arsenicals have been shown to inhibit a wide range of enzymes.[12]
-
Nanoparticle-based Drug Delivery: Metal arsenates could potentially be synthesized as nanoparticles or encapsulated within nanocarriers to improve their delivery to target sites and reduce systemic toxicity.[2] Nanoparticle-based systems offer advantages such as improved stability and targeted release.
The diagram below illustrates the general concept of how arsenate's interference with phosphate-dependent pathways could be a starting point for investigating its biological effects.
Conclusion
The protocols outlined in this document provide a foundation for the synthesis of various metal arsenates from this compound. The production of these compounds in a pure and well-characterized form is essential for any subsequent research into their physical, chemical, or biological properties. While the direct application of these specific metal arsenates in drug development is not yet established, the known biological activities of arsenic compounds suggest that they may warrant further investigation, particularly if novel delivery strategies can mitigate their toxicity. Researchers are strongly advised to adhere to strict safety protocols when working with these materials.
References
- 1. Arsenic - Wikipedia [en.wikipedia.org]
- 2. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenate precipitation using ferric iron in acidic conditions (Conference) | OSTI.GOV [osti.gov]
- 4. nmwrri.nmsu.edu [nmwrri.nmsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. US5002748A - Method for the preparation of copper arsenate - Google Patents [patents.google.com]
- 7. Calcium arsenate - Wikipedia [en.wikipedia.org]
- 8. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 9. imim.pl [imim.pl]
- 10. researchgate.net [researchgate.net]
- 11. Arsenic biochemistry - Wikipedia [en.wikipedia.org]
- 12. Arsenic Binding to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arsenic(V) Oxide Hydrate in Wood Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide hydrate, a key component of Chromated Copper Arsenate (CCA) wood preservatives, has been instrumental in the field of wood protection for decades. CCA is a water-borne chemical preservative impregnated into wood via pressure treatment to impart long-lasting resistance against fungal decay, and insect infestation, including termites. The synergistic action of its components—copper as the primary fungicide, arsenic as a secondary fungicide and potent insecticide, and chromium as a fixative—ensures the longevity of wood in various applications.[1][2]
Despite its efficacy, the use of CCA-treated wood in residential applications has been restricted in many regions due to health and environmental concerns associated with arsenic.[3] Consequently, its application is now primarily focused on industrial and commercial uses where high durability is paramount. These application notes provide detailed information on the composition, efficacy, and standardized testing protocols for wood preservatives containing this compound.
Data Presentation
Composition and Retention Levels
The efficacy of CCA-treated wood is directly related to the retention level of the preservative, which is the amount of preservative retained in the wood per unit volume.[4] The American Wood Protection Association (AWPA) provides standards for minimum retention levels based on the intended application of the treated wood.
| Component | Chemical Formula | Typical Percentage by Weight in CCA-C |
| Chromium Trioxide | CrO₃ | 47.5% |
| Copper Oxide | CuO | 18.5% |
| Arsenic Pentoxide | As₂O₅ | 34.0% |
Table 1: Typical Composition of CCA Type C Wood Preservative.
| Application | AWPA Use Category | Minimum CCA Retention (pcf) | **Minimum CCA Retention ( kg/m ³) ** |
| Above Ground (e.g., decking, fence boards) | UC3B | 0.25 | 4.0 |
| Ground Contact (e.g., fence posts, piles) | UC4A | 0.40 | 6.4 |
| Permanent Wood Foundation | UC4B | 0.60 | 9.6 |
| Saltwater Splash | UC5B | 0.80 | 12.8 |
| Saltwater Immersion (Marine Piling) | UC5C | 2.50 | 40.0 |
Table 2: AWPA Standardized Minimum Retention Levels for CCA-Treated Wood. pcf = pounds per cubic foot.
Efficacy Data
The effectiveness of CCA as a wood preservative is quantified through standardized laboratory tests, primarily the AWPA E10 soil-block culture test. This test measures the weight loss of treated wood samples after exposure to specific decay fungi. Lower weight loss indicates higher efficacy.
| Preservative Retention ( kg/m ³) | Fungus Species | Mean Weight Loss (%) |
| 0 (Untreated Control) | Gloeophyllum trabeum (Brown Rot) | 30 - 60% |
| 0 (Untreated Control) | Postia placenta (Brown Rot) | 40 - 70% |
| 4.0 | Gloeophyllum trabeum | < 5% |
| 4.0 | Postia placenta | < 5% |
| 6.4 | Gloeophyllum trabeum | < 2% |
| 6.4 | Postia placenta | < 2% |
Table 3: Illustrative Efficacy of CCA-Treated Southern Pine in AWPA E10 Soil-Block Test (12-week exposure).
Against subterranean termites, CCA treatment has demonstrated high efficacy. In field and laboratory tests, wood treated with CCA at retentions of 4.0 kg/m ³ and 6.5 kg/m ³ experienced only superficial wear from termite attack, with high mortality rates among the termites.[5]
Leaching Data
A critical aspect of evaluating arsenic-based wood preservatives is their resistance to leaching. The AWPA E11 standard provides a method for assessing this. Leaching rates are influenced by factors such as wood species, preservative retention, and environmental conditions.
| Retention Level | Leaching Conditions | Arsenic Leaching Rate |
| Low (2.7 kg/m ³) | Field conditions (1 year) | ~100 mg/year |
| Medium (4.8 kg/m ³) | Field conditions (1 year) | Variable, higher than low retention |
| High (35.4 kg/m ³) | Field conditions (1 year) | Variable, higher than medium retention |
| Not specified | Simulated rainfall (2.5 mm/hr) | 0.0143 µg/cm²/mm rainfall |
| Not specified | Simulated rainfall (25.4 mm/hr) | 0.0062 µg/cm²/mm rainfall |
Table 4: Indicative Arsenic Leaching from CCA-Treated Wood.
Experimental Protocols
AWPA E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures
This protocol is designed to determine the toxic limits of wood preservatives against pure cultures of wood-destroying basidiomycetes.
1. Preparation of Wood Samples:
- Select a suitable wood species (e.g., Southern Pine) and cut blocks to a standard size (e.g., 19x19x19 mm).
- Condition the blocks to a constant weight at a specified temperature and relative humidity.
- Treat the blocks with a range of preservative concentrations to achieve different retention levels.
- After treatment, condition the blocks again to allow for fixation of the preservative.
2. Soil and Fungal Culture Preparation:
- Prepare culture bottles with a soil substrate, feeder strips of untreated wood, and distilled water.
- Sterilize the prepared bottles.
- Inoculate the feeder strips with a pure culture of a test fungus (e.g., Gloeophyllum trabeum, Postia placenta).
- Incubate the bottles until the feeder strips are covered with fungal mycelium.
3. Exposure and Incubation:
- Place the treated wood blocks onto the actively growing fungal cultures in the bottles.
- Incubate the bottles under controlled conditions (typically 27°C and 70% relative humidity) for a specified period (usually 12 weeks).
4. Data Collection and Analysis:
- At the end of the incubation period, remove the blocks from the bottles and carefully clean off any surface mycelium.
- Oven-dry the blocks to a constant weight.
- Calculate the percentage of weight loss for each block.
- The threshold retention is determined as the concentration of preservative at which the average weight loss is below a specified limit (e.g., 5%).
AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching
This method provides an accelerated laboratory procedure to evaluate the leachability of waterborne wood preservatives.
1. Preparation of Wood Samples:
- Prepare treated wood blocks as described in the AWPA E10 protocol.
2. Leaching Procedure:
- Impregnate the treated blocks with distilled water under a vacuum.
- Place the saturated blocks in a container with a specified volume of distilled water.
- Agitate the container at a constant temperature for a set period (e.g., 6 hours).
- At the end of the period, decant the leachate and replace it with fresh distilled water.
- Repeat this process for a specified number of cycles (e.g., 9 cycles over 14 days).
3. Analysis:
- Analyze the collected leachate samples for the concentration of the preservative components (copper, chromium, and arsenic) using appropriate analytical methods (e.g., atomic absorption spectroscopy).
- After the leaching cycles, analyze the wood blocks for their residual preservative content.
- Calculate the percentage of each preservative component that has leached from the wood.
Visualizations
Caption: Mechanism of action of CCA wood preservative.
Caption: Experimental workflow for AWPA E10 soil-block test.
Caption: Experimental workflow for AWPA E11 leaching test.
References
- 1. A Detailed Analysis Of CCA And Creosote Treated Timber : Commondale Poles [cmdpoles.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance of Polystyrene-Impregnated and CCA-Preserved Tropical Woods Against Subterranean Termites in PNG Field and Treatment-Induced Color Change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Application Notes and Protocols: Arsenic(V) Oxide Hydrate as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide (As₂O₅) and its hydrated form, arsenic acid (H₃AsO₄), are potent oxidizing agents.[1] The arsenic atom in the +5 oxidation state displays a strong tendency to be reduced, most commonly to the +3 oxidation state. This property allows for the oxidation of various functional groups in both inorganic and organic chemistry. While its use in modern organic synthesis has been largely supplanted by less toxic and more selective reagents, understanding its reactivity remains relevant for toxicological studies, environmental chemistry, and historical perspectives on chemical synthesis. This document provides an overview of its applications, available quantitative data, and protocols for its use as an oxidizing agent.
Disclaimer: Arsenic compounds are highly toxic and carcinogenic. All handling of these materials should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Physicochemical and Oxidizing Properties
Arsenic(V) oxide is a white, hygroscopic solid that readily dissolves in water to form arsenic acid.[2] Arsenic acid is a moderately strong oxidizing agent, particularly in acidic solutions.[1] The oxidizing potential of the As(V)/As(III) couple is illustrated by the following standard reduction potential:
H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ H₃AsO₃ + H₂O; E⁰ = +0.58 V
This potential indicates that arsenic acid is capable of oxidizing a range of substrates. For instance, arsenic acid can oxidize iodide ions to iodine.[1]
Applications in Chemical Reactions
Historically, arsenic-based oxidants have been used in a limited number of synthetic transformations. Their application in modern synthetic protocols is rare due to their high toxicity and the availability of more efficient and safer alternatives.
Oxidation of Iodide
Arsenic acid is capable of oxidizing hydroiodic acid (HI) to molecular iodine (I₂), while arsenic(V) is reduced to arsenic(III) oxide.[1]
Reaction: 2H₃AsO₄ + 4HI → As₂O₃ + 2I₂ + 5H₂O[1]
This reaction serves as a classic example of the oxidizing power of arsenic acid.
Oxidation of Thiols to Disulfides
While specific protocols using arsenic(V) oxide hydrate (B1144303) are not prevalent in recent literature, the oxidation of thiols to disulfides is a fundamental transformation in organic and biological chemistry. Given the oxidizing potential of arsenic(V), it is theoretically capable of effecting this transformation. The general reaction is as follows:
2R-SH → R-S-S-R
The mechanism would likely involve the formation of an arsenic-sulfur intermediate, followed by nucleophilic attack of a second thiol molecule to yield the disulfide and a reduced arsenic species.
Quantitative Data
Detailed quantitative data for the use of arsenic(V) oxide hydrate as an oxidizing agent in a broad range of organic reactions is scarce in modern chemical literature. The following table summarizes the available information.
| Oxidizing Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Arsenic Acid (H₃AsO₄) | Hydroiodic Acid (HI) | Iodine (I₂) | Acidic medium | Not specified | [1] |
Experimental Protocols
Due to the extreme toxicity of arsenic compounds, detailed modern experimental protocols are not widely published. The following protocol is based on the general principles of oxidation reactions and should be adapted with extreme caution.
Protocol 1: Oxidation of Hydroiodic Acid with Arsenic Acid
Objective: To demonstrate the oxidizing capacity of arsenic acid through the liberation of iodine from an iodide salt.
Materials:
-
Arsenic(V) oxide (As₂O₅) or Arsenic Acid (H₃AsO₄)
-
Potassium Iodide (KI) or Sodium Iodide (NaI)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Distilled water
-
Starch solution (for iodine detection)
Procedure:
-
Preparation of Arsenic Acid Solution: In a well-ventilated fume hood, carefully dissolve a known quantity of arsenic(V) oxide in distilled water to create a solution of arsenic acid. Alternatively, use a commercially available solution of arsenic acid.
-
Reaction Setup: In a separate flask, prepare an aqueous solution of potassium or sodium iodide.
-
Acidification: Slowly add a small amount of concentrated sulfuric acid to the iodide solution to create an acidic environment.
-
Oxidation: While stirring, add the arsenic acid solution dropwise to the acidified iodide solution.
-
Observation: The solution will turn yellow-brown due to the formation of iodine. To confirm the presence of iodine, add a few drops of starch solution, which will result in a deep blue-black color.
Safety Precautions:
-
Extreme Toxicity: All arsenic compounds are highly toxic and carcinogenic. Handle with extreme care.
-
Corrosive: Concentrated sulfuric acid is highly corrosive.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety goggles at all times.
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all arsenic-containing waste according to institutional and governmental regulations for hazardous waste.
Logical Relationships and Workflows
The decision to use an arsenic-based oxidizing agent in a research setting would be highly unusual and would require a strong justification, primarily for comparative or historical studies.
Caption: Decision workflow for considering the use of this compound as an oxidizing agent.
Signaling Pathways
There is no known direct role of this compound as an oxidizing agent within specific biological signaling pathways in a therapeutic context. Its primary interaction with biological systems is one of toxicity. The mechanism of arsenic toxicity is complex and involves multiple processes, including the inhibition of enzymes through binding to sulfhydryl groups and the generation of reactive oxygen species (ROS), which can disrupt cellular signaling. The reduction of As(V) to the more toxic As(III) is a key step in its toxicity, and this process can interfere with cellular redox balance.
Caption: Simplified overview of the cellular toxicity pathway of arsenate.
References
Application Notes and Protocols: Synthesis of Arsenic Nanoparticles from Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic and its compounds have a long history in medicinal applications, with arsenic trioxide (ATO) being a notable agent in cancer therapy.[1][2] The advent of nanotechnology offers a promising avenue to enhance the therapeutic efficacy of arsenic-based drugs while mitigating their inherent toxicity.[1][2][3] The formulation of arsenic into nanoparticles can improve drug delivery, increase bioavailability, and enable targeted therapy.[1][3] This document provides detailed protocols and application notes for the synthesis of arsenic nanoparticles (AsNPs) using arsenic(V) oxide hydrate (B1144303) as a precursor, a topic of growing interest for novel therapeutic strategies. While much of the existing literature focuses on arsenic trioxide (As₂O₃) as a starting material, the principles of chemical reduction can be adapted for arsenic(V) oxide.
Applications in Drug Development
Arsenic nanoparticles have demonstrated significant potential in various biomedical applications, particularly in oncology.[4]
-
Cancer Therapy: AsNPs are being investigated for the treatment of various cancers, including acute promyelocytic leukemia (APL), where arsenic compounds have already shown clinical success.[3][5] Nanoparticle formulations can enhance the delivery of arsenic to solid tumors.[1][6]
-
Drug Delivery: These nanoparticles can be engineered as carriers for other chemotherapeutic agents, enabling combination therapies and targeted drug release.[1][3] Surface functionalization with ligands can direct the nanoparticles to specific cancer cells, reducing off-target effects.
-
Photothermal Therapy: Arsenic-based nanoparticles can absorb near-infrared (NIR) light and convert it into heat, allowing for the selective thermal ablation of cancer cells.[3]
-
Biomedical Imaging: AsNPs can serve as contrast agents in imaging modalities like MRI and CT scans, aiding in cancer diagnosis and monitoring treatment response.[3]
-
Antimicrobial Agents: Research has indicated the antibacterial properties of arsenic oxide nanoparticles, suggesting their potential use in developing antimicrobial coatings and dressings.[3]
Experimental Protocols
The following protocols are based on established wet chemical reduction methods for synthesizing metallic and metalloid nanoparticles.[7] Given the limited literature on using arsenic(V) oxide hydrate directly, this protocol is a proposed method based on chemical principles.
Protocol 1: Aqueous Phase Reduction of this compound
This protocol describes the synthesis of arsenic nanoparticles by the chemical reduction of this compound in an aqueous solution using a strong reducing agent.
Materials:
-
This compound (As₂O₅·nH₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Polyvinylpyrrolidone (PVP) or other stabilizing agent
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Round bottom flask
-
Condenser
-
Dropping funnel
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a calculated amount of this compound in deionized water in a round bottom flask to achieve the desired final concentration of arsenic.
-
Adjust the pH of the solution to a range of 7-9 using a dilute sodium hydroxide solution. This is a critical step, as pH can influence the reduction potential and prevent the formation of toxic arsine gas (AsH₃).[7]
-
-
Addition of Stabilizing Agent:
-
Add a stabilizing agent, such as PVP, to the precursor solution and stir until it is completely dissolved. The stabilizer prevents the aggregation of nanoparticles.
-
-
Reduction Reaction:
-
Prepare a fresh, ice-cold solution of sodium borohydride in deionized water.
-
Slowly add the sodium borohydride solution to the arsenic precursor solution dropwise using a dropping funnel while vigorously stirring the mixture.
-
The reaction is typically carried out at room temperature or slightly elevated temperatures. The appearance of a color change in the solution indicates the formation of arsenic nanoparticles.
-
-
Purification:
-
After the reaction is complete, centrifuge the colloidal solution to separate the arsenic nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water and ethanol several times to remove unreacted precursors, reducing agents, and excess stabilizer.
-
Resuspend the purified nanoparticles in a suitable solvent for storage and further characterization.
-
Characterization of Synthesized Arsenic Nanoparticles
A comprehensive characterization of the synthesized AsNPs is crucial to ensure their quality and suitability for biomedical applications.
| Characterization Technique | Purpose | Typical Results |
| UV-Visible Spectroscopy | To confirm the formation and monitor the stability of AsNPs in colloidal suspension. | A characteristic surface plasmon resonance peak in the UV-Vis spectrum.[7] |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic size and size distribution of the nanoparticles. | Provides the average particle size and polydispersity index (PDI). |
| Zeta Potential Analysis | To assess the surface charge and stability of the nanoparticle suspension. | A high absolute zeta potential value indicates good colloidal stability. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology, size, and aggregation state of the nanoparticles. | Provides images of the nanoparticles, confirming their shape and size.[7] |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity of the synthesized nanoparticles. | XRD patterns can confirm the elemental arsenic phase.[7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups of the stabilizing agent on the nanoparticle surface. | FTIR spectra can confirm the successful coating of the nanoparticles.[5] |
Diagrams
Experimental Workflow for Arsenic Nanoparticle Synthesis
References
- 1. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nanorh.com [nanorh.com]
- 4. Synthesized arsenic nanoparticles and their high potential in biomedical applications: A review [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of Arsenic(V) Oxide Hydrate in Glass Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide, often in its hydrated form or generated in-situ, has historically served as a critical component in the manufacturing of high-quality glass. Its primary roles are as a fining agent to remove gaseous inclusions and as a decolorizer to eliminate unwanted color casts from impurities. This document provides detailed application notes and experimental protocols for the use of arsenic(V) oxide hydrate (B1144303) in laboratory-scale glass manufacturing, with a focus on its chemical functions and analytical characterization.
Application Notes
Arsenic compounds are introduced into the glass batch, typically as arsenic trioxide (As₂O₃), which is then oxidized to arsenic pentoxide (As₂O₅) at lower temperatures in the presence of nitrates.[1] As the temperature of the glass melt increases, the arsenic pentoxide becomes unstable and decomposes, releasing oxygen. This process is central to its function as a fining agent.
1. Fining Agent:
The primary application of arsenic(V) oxide is in the fining process, which is the removal of bubbles from the molten glass.[2] These bubbles, primarily composed of carbon dioxide from the decomposition of raw materials, can significantly compromise the optical and mechanical properties of the final glass product.[3] The fining mechanism of arsenic(V) oxide involves a two-step redox reaction:
-
Oxidation: At temperatures between 600°C and 800°C, arsenic trioxide (As₂O₃) is oxidized to arsenic pentoxide (As₂O₅) by nitrates (e.g., NaNO₃) present in the batch.
As₂O₃ + 2NaNO₃ → As₂O₅ + Na₂O + N₂O₃
-
Decomposition: At higher temperatures (typically above 1200°C), arsenic pentoxide decomposes, releasing molecular oxygen.[4]
As₂O₅ → As₂O₃ + O₂
The released oxygen diffuses into the existing small bubbles, causing them to enlarge. According to Stokes' law, the ascent velocity of a bubble is proportional to the square of its radius. Therefore, these larger bubbles rise more quickly to the surface of the molten glass and are expelled.
2. Decolorizer:
Arsenic(V) oxide also acts as a chemical decolorizer, particularly in glasses containing iron impurities. Iron can exist in two oxidation states in glass: Fe²⁺ (ferrous), which imparts a blue-green color, and Fe³⁺ (ferric), which has a much weaker yellow-brown coloration. Arsenic(V) oxide, being a strong oxidizing agent in the melt, promotes the oxidation of Fe²⁺ to Fe³⁺, thereby reducing the undesirable green tint.[5]
3. Homogenization:
The release of oxygen bubbles during the fining process also contributes to the stirring and homogenization of the glass melt, ensuring a more uniform composition and refractive index throughout the final product.
Quantitative Data
The following tables summarize key quantitative data related to the use of arsenic oxides in soda-lime glass manufacturing.
| Parameter | Typical Value/Range | Reference |
| Concentration of Arsenic Oxide (As₂O₃) | 0.1 - 1.5 wt% | [6] |
| Fining Temperature Range | 1200 - 1450 °C | [4] |
| Refractive Index of Soda-Lime Glass | ~1.51 - 1.52 | [7][8][9] |
| Property | Effect of Arsenic Oxide Addition | Notes |
| Viscosity | Generally, the addition of alkali oxides like those associated with arsenic compounds can slightly decrease the viscosity of the molten glass at high temperatures, aiding in the fining process. However, the effect is less pronounced compared to major fluxing agents. | The change in viscosity is also highly dependent on the overall glass composition and temperature.[10][11][12] |
| Refractive Index | The addition of small amounts of arsenic oxide has a minimal direct impact on the refractive index of soda-lime glass.[13] | The primary influence on the refractive index comes from the major components like SiO₂, Na₂O, and CaO.[7][14] |
| Bubble Density | Significantly reduces the number and size of bubbles in the final glass product.[15][16] | The effectiveness is dependent on the concentration of arsenic oxide, the presence of an oxidizing agent, and the melting temperature and time.[6] |
Experimental Protocols
Laboratory-Scale Preparation of Soda-Lime Glass with Arsenic Fining
This protocol outlines the preparation of a 100g batch of soda-lime glass using arsenic(V) oxide hydrate as a fining agent precursor.
Materials:
-
Silicon Dioxide (SiO₂)
-
Sodium Carbonate (Na₂CO₃)
-
Calcium Carbonate (CaCO₃)
-
This compound (As₂O₅·xH₂O) or Arsenic Trioxide (As₂O₃)
-
Sodium Nitrate (NaNO₃)
-
Platinum or high-purity alumina (B75360) crucible
-
High-temperature furnace (capable of reaching 1500°C)
-
Long-handled tongs
-
Graphite (B72142) mold
-
Annealing oven
Procedure:
-
Batch Calculation: Calculate the required weights of the raw materials for a standard soda-lime glass composition (e.g., 72% SiO₂, 15% Na₂O, 10% CaO) and the desired concentration of arsenic oxide (e.g., 0.5 wt% As₂O₃).
-
Mixing: Thoroughly mix the powdered raw materials in a container to ensure homogeneity.
-
Melting:
-
Preheat the high-temperature furnace to 1450°C.
-
Place the crucible containing the batch mixture into the furnace.
-
Allow the batch to melt completely. This may take several hours, and the melt will initially be filled with bubbles.
-
-
Fining:
-
Hold the molten glass at 1450°C for a fining period of 2-4 hours. During this time, the arsenic oxide will facilitate the removal of bubbles.
-
-
Pouring and Annealing:
-
Carefully remove the crucible from the furnace using long-handled tongs.
-
Pour the molten glass into a preheated graphite mold.
-
Transfer the molded glass to an annealing oven preheated to the annealing temperature of soda-lime glass (approximately 540°C).
-
Follow a controlled cooling ramp to room temperature to relieve internal stresses.[17]
-
Protocol for Quantitative Analysis of Bubble Density in Glass
This protocol describes a method for quantifying the bubble content in a prepared glass sample.
Materials and Equipment:
-
Glass sample with a polished surface
-
Optical microscope with a calibrated stage and imaging software
-
Immersion oil (if required for high magnification)
-
Side illumination source
Procedure:
-
Sample Preparation: Ensure the glass sample has at least one flat, polished surface for observation.
-
Microscopic Examination:
-
Place the glass sample on the microscope stage.
-
Use side illumination to enhance the visibility of bubbles against a dark background.[18]
-
Systematically scan a defined area of the glass sample at a specific magnification.
-
-
Image Analysis:
-
Capture images of the scanned areas.
-
Use image analysis software to count the number of bubbles and measure their diameters.
-
-
Calculation:
-
Calculate the bubble density as the number of bubbles per unit volume.
-
The bubble content can also be expressed as the total cross-sectional area of bubbles per unit volume of glass.[18]
-
Protocol for Determination of Arsenic Oxidation State in Glass using Raman Spectroscopy
This protocol provides a general guideline for using Raman spectroscopy to determine the As(III)/As(V) ratio in a glass sample.
Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope objective for focusing the laser and collecting the Raman signal
Procedure:
-
Sample Preparation: A small, flat piece of the glass sample is typically sufficient.
-
Data Acquisition:
-
Spectral Analysis:
-
Identify the characteristic Raman peaks for As(III)-O and As(V)-O vibrations. The exact peak positions can vary depending on the glass matrix.
-
Deconvolute the overlapping peaks corresponding to the different arsenic species.
-
The ratio of the integrated intensities of the As(III) and As(V) peaks can be used to estimate the relative concentrations of the two oxidation states.[20]
-
Note: For quantitative analysis, calibration with standards of known As(III)/As(V) ratios in a similar glass matrix is required. Other techniques like X-ray Absorption Spectroscopy (XAS) can also provide detailed information on the arsenic oxidation state.[2][21][22]
Mandatory Visualizations
Caption: Chemical pathway of arsenic fining in glass manufacturing.
Caption: Experimental workflow for laboratory-scale glass manufacturing.
References
- 1. "Voltammetric determination of inorganic arsenic in mildly acidified (p" by Martijn Eikelboom, Yaxuan Wang et al. [ro.ecu.edu.au]
- 2. Arsenic Speciation by X-Ray Spectroscopy using Resonant Raman Scattering | Semantic Scholar [semanticscholar.org]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. britannica.com [britannica.com]
- 5. hou.usra.edu [hou.usra.edu]
- 6. pure.tue.nl [pure.tue.nl]
- 7. advancedoptics.com [advancedoptics.com]
- 8. youtube.com [youtube.com]
- 9. Exploring Soda-Lime Glass: Composition and Characteristics [advancedtechnicalprod.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Prediction of the Viscosities of “Soda-Lime” Silica Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Viscosity of a Standard Soda-Lime-Silica Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] THE INDEX OF REFRACTION OF SOME SODA‐LIME‐SILICA GLASSES AS A FUNCTION OF THE COMPOSITION1 | Semantic Scholar [semanticscholar.org]
- 14. Soda-Lime glass with details process | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exposures in the Glass Manufacturing Industry - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. schott.com [schott.com]
- 19. A Raman spectroscopic study of arsenite and thioarsenite species in aqueous solution at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of surface-enhanced Raman scattering to qualitative and quantitative analysis of arsenic species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the As(III)/As(V) ratio in soil by X-ray absorption near-edge structure (XANES) and its application to the arsenic distribution between soil and water [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arsenic(V) Oxide Hydrate as a Precursor for Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), which exists as arsenic acid (H₃AsO₄) in aqueous solution, is a key precursor for the synthesis of various organoarsenic compounds. These compounds, characterized by a stable arsenic-carbon bond, have significant applications in medicinal chemistry and drug development, building on the historical use of arsenic compounds in treating diseases.[1][2] Organoarsenicals offer the potential for developing therapeutics with improved efficacy and reduced toxicity compared to inorganic arsenic compounds.[3]
This document provides detailed application notes and experimental protocols for the synthesis of both aromatic and aliphatic organoarsenic compounds using arsenic(V) oxide hydrate as the starting material. The protocols are based on established synthetic routes, including the Béchamp reaction for aromatic compounds and the Meyer reaction for aliphatic compounds, which requires a preliminary reduction of the arsenic(V) center.
Synthesis of Aromatic Organoarsenic Compounds
Aromatic organoarsenic compounds, particularly arylarsonic acids, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic activities. The Béchamp reaction is a classical and effective method for the direct arsenation of anilines and their derivatives using arsenic acid.[4]
Protocol 1: Synthesis of p-Arsanilic Acid via the Béchamp Reaction
This protocol details the synthesis of p-arsanilic acid from aniline (B41778) and arsenic acid.
Experimental Protocol:
-
Preparation of Aniline Arsenate: In a 12-inch evaporating dish, add 1035 g of syrupy arsenic acid (80–85%). In portions of 100 cc, add 828 g (800 cc) of aniline while stirring rapidly with a porcelain spatula to break up the lumps of aniline arsenate that form.[5]
-
Reaction: Transfer the resulting powdered solid to a 3-L round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a condenser for downward distillation. Add an additional 800 cc of aniline to the flask. Heat the mixture in an oil bath at 155–160°C with continuous stirring for 4.5 hours.[5]
-
Work-up: Pour the hot reaction mixture into 700 cc of water. Rinse the reaction flask with a portion of a pre-prepared solution of 330 g of sodium hydroxide (B78521) in 1400 cc of water, and add the rinsings to the main mixture. Add the remainder of the sodium hydroxide solution, and agitate and cool the mixture.[5]
-
Separation: Two layers will form: a lower pink-colored alkaline aqueous layer and an upper purple-colored aniline layer. While warm, carefully separate the aqueous layer using a separatory funnel. Treat the aqueous layer with 15 g of decolorizing carbon and filter.[5]
-
Isolation of p-Arsanilic Acid: Acidify the filtered aqueous solution with concentrated hydrochloric acid until the color changes from purple to a faint yellow (using tetrabromophenolsulfonphthalein as an indicator). Allow the solution to stand overnight to complete crystallization.[5]
-
Purification: Filter the crude pinkish-yellow crystals and digest them with 340 cc of water and 170 cc of 20% sodium hydroxide solution. Filter the resulting solution and acidify the filtrate with concentrated hydrochloric acid. Collect the purified p-arsanilic acid crystals by filtration, wash with water, and dry.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Aniline, Arsenic Acid | [5] |
| Reaction | Béchamp Reaction | [4] |
| Product | p-Arsanilic Acid | [5] |
| Yield | 475-525 g (55-60% of theoretical) | [5] |
Synthesis of Aliphatic Organoarsenic Compounds
The synthesis of aliphatic organoarsenic compounds from this compound requires a two-step process. First, the arsenic(V) is reduced to arsenic(III) (arsenite). Subsequently, the arsenic(III) species undergoes alkylation, for example, via the Meyer reaction, to form the arsenic-carbon bond.[6]
Workflow for Aliphatic Organoarsenic Compound Synthesis
Caption: General workflow for the synthesis of aliphatic organoarsenic compounds.
Protocol 2: Synthesis of Methylarsonic Acid via Reduction and Meyer Reaction
This protocol describes the synthesis of methylarsonic acid, a common aliphatic organoarsenic compound.
Experimental Protocol:
Step 1: Reduction of Arsenic(V) to Arsenic(III)
-
Dissolve a known quantity of this compound in water to form arsenic acid.
-
In a well-ventilated fume hood, bubble sulfur dioxide (SO₂) gas through the arsenic acid solution. The SO₂ acts as a reducing agent, converting arsenate to arsenite. The reaction is typically carried out in an acidic medium to facilitate the reduction.
-
Monitor the reaction for completion. The resulting solution contains arsenous acid (H₃AsO₃).
Step 2: Meyer Reaction for the Synthesis of Methylarsonic Acid
-
Reaction Setup: To the freshly prepared arsenous acid solution, add a solution of sodium hydroxide to form sodium arsenite in situ.[6]
-
Alkylation: While stirring, add methyl iodide (CH₃I) to the sodium arsenite solution. The reaction involves the alkylation of the arsenic atom, which is concurrently oxidized from the +3 to the +5 state.[6]
-
Reaction Equation: As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O[6]
-
Work-up and Isolation: The reaction mixture is then neutralized and the product, methylarsonic acid, is isolated. Purification can be achieved by recrystallization.
Quantitative Data (Meyer Reaction):
Specific yield data for this two-step process starting from this compound is not well-documented in the provided search results. The Meyer reaction itself is known to be an effective method for the synthesis of alkylarsonic acids.
| Parameter | Value | Reference |
| Starting Materials | Arsenous Acid, Methyl Iodide, Sodium Hydroxide | [6] |
| Reaction | Meyer Reaction | [6] |
| Product | Methylarsonic Acid | [6] |
Applications in Drug Development
Organoarsenic compounds have a renewed interest in drug development due to their potential as anticancer and antimicrobial agents.[3][7] The synthesis of novel organoarsenic compounds allows for the exploration of new mechanisms of action and the development of more targeted therapies. The protocols described herein provide a foundation for the synthesis of precursor molecules that can be further modified to create a diverse range of drug candidates.
Logical Relationship of Synthesis to Drug Development
Caption: From precursor to potential drug candidates.
Conclusion
This compound is a versatile and accessible precursor for the synthesis of a wide array of organoarsenic compounds. The Béchamp and Meyer reactions are robust methods for the preparation of aromatic and aliphatic organoarsenicals, respectively. The protocols and data presented in these application notes provide a practical guide for researchers in the field of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of this important class of molecules. Further research into the optimization of reduction conditions for arsenic(V) and the expansion of the substrate scope for these reactions will continue to advance the field of organoarsenic chemistry.
References
- 1. Methylarsonic acid | CH5AsO3 | CID 8948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Cacodylic acid - Wikipedia [en.wikipedia.org]
- 4. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Methylarsonic acid - Wikipedia [en.wikipedia.org]
- 7. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Arsenic(V) Oxide Hydrate in the Synthesis of III-V Semiconductor Nanocrystals
Disclaimer: The following application notes describe a hypothetical, research-level protocol for the use of arsenic(V) oxide hydrate (B1144303) in the synthesis of III-V semiconductor nanocrystals. The conventional synthesis of III-V semiconductors, such as gallium arsenide (GaAs) and indium arsenide (InAs), for industrial applications is dominated by vapor-phase techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE). These established methods typically utilize highly toxic and pyrophoric precursors like arsine (AsH₃) gas or solid arsenic sources. The use of arsenic(V) oxide hydrate as a precursor in a solution-based synthesis is not a standard or widely documented method and should be considered a novel research direction. The protocols provided are intended for qualified researchers in a controlled laboratory setting and require rigorous safety precautions.
Introduction
III-V semiconductors are compounds formed from elements of Group III and Group V of the periodic table, such as GaAs, InAs, and indium phosphide (B1233454) (InP). They are fundamental materials in a wide range of electronic and optoelectronic devices, including high-frequency transistors, light-emitting diodes (LEDs), laser diodes, and photodetectors, due to their direct bandgaps and high electron mobility.[1][2]
The synthesis of high-quality III-V semiconductor materials is challenging due to the high covalency of their crystal lattice and the limited availability of safe and efficient precursors for the Group V elements.[3] Current research is exploring alternative, solution-based synthesis routes for III-V semiconductor nanocrystals (quantum dots), which offer advantages in terms of lower cost, scalability, and tunability of properties. These methods, however, still face challenges related to precursor reactivity and toxicity.
This document outlines a conceptual framework and a hypothetical experimental protocol for the use of this compound (As₂O₅·xH₂O) as an arsenic precursor in the solution-based synthesis of III-V semiconductor nanocrystals. Arsenic(V) oxide is a white, deliquescent solid that is soluble in water and ethanol.[4][5] Its use as a precursor would require a reduction step to convert the arsenic from the +5 oxidation state to the -3 state required for the formation of arsenide-based semiconductors. This proposed method aims to explore a potentially safer alternative to highly volatile and pyrophoric arsenic precursors.
Properties of this compound
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. This data is essential for designing a synthesis protocol, particularly concerning solubility for precursor solution preparation and thermal stability for reaction temperature considerations.
| Property | Value | Source(s) |
| Chemical Formula | As₂O₅·xH₂O | [4] |
| Appearance | White, amorphous, deliquescent solid | [5] |
| Molecular Weight | 229.84 g/mol (anhydrous basis) | [6] |
| Density | 4.32 g/cm³ | [5] |
| Decomposition Temp. | 315 °C | [4] |
| Solubility in Water | 65.8 g/100 mL (20 °C) | [5] |
| Solubility in Ethanol | Soluble | [4] |
| Hazards | Highly toxic, Carcinogen, Environmental Hazard | [7] |
Hypothetical Experimental Protocol: Solution-Based Synthesis of Indium Arsenide (InAs) Nanocrystals
This protocol describes a hypothetical "hot-injection" method for the synthesis of InAs nanocrystals using indium(III) chloride as the Group III precursor and this compound as the arsenic source, with a suitable reducing agent.
3.1. Safety Precautions
EXTREME CAUTION IS ADVISED. All arsenic compounds are highly toxic and carcinogenic.[7] This experiment must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and compatible gloves. All glassware should be dedicated to this experiment and decontaminated after use. A dedicated waste stream for arsenic-containing materials must be established.
3.2. Materials and Reagents
| Reagent | Purity | Supplier (Example) |
| Indium(III) chloride (InCl₃) | 99.99% | Sigma-Aldrich |
| This compound | 99.99% | Sigma-Aldrich |
| Oleylamine (B85491) (OM) | 80-90% | Sigma-Aldrich |
| 1-Octadecene (ODE) | 90% | Sigma-Aldrich |
| Tris(diethylamino)phosphine (B1199214) (TDEP) | 97% | Sigma-Aldrich |
| Toluene (B28343) | Anhydrous | Sigma-Aldrich |
| Methanol (B129727) | Anhydrous | Sigma-Aldrich |
3.3. Experimental Procedure
3.3.1. Preparation of Indium Precursor Solution
-
In a three-neck flask, combine 1 mmol of InCl₃ with 10 mL of oleylamine and 10 mL of 1-octadecene.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon or nitrogen) and raise the temperature to 250 °C. Maintain this temperature for the injection step.
3.3.2. Preparation of Arsenic Precursor Solution
-
In a separate flask under an inert atmosphere, dissolve 0.5 mmol of this compound in 5 mL of oleylamine. Gentle heating (up to 80 °C) may be required to facilitate dissolution.
-
Cool the solution to room temperature.
-
Slowly add 3 mmol of a reducing agent, such as tris(diethylamino)phosphine (TDEP), to the arsenic-oleylamine solution. The reduction of As(V) to As(-III) is a critical and potentially exothermic step. The reaction should be monitored carefully. The formation of a more reactive arsenic precursor, such as an aminopnictogen complex, is anticipated.[8]
-
Allow the mixture to stir at room temperature for 1 hour.
3.3.3. Nanocrystal Synthesis (Hot-Injection)
-
Rapidly inject the prepared arsenic precursor solution into the hot indium precursor solution at 250 °C.
-
A rapid color change should be observed, indicating the nucleation of InAs nanocrystals.
-
Allow the reaction to proceed for a controlled period (e.g., 5-30 minutes) to allow for nanocrystal growth. The growth time will influence the final size of the nanocrystals.
-
After the desired growth time, rapidly cool the reaction mixture to room temperature using a water bath to quench the reaction.
3.3.4. Purification of InAs Nanocrystals
-
Add 20 mL of toluene to the reaction mixture to dissolve the nanocrystals.
-
Precipitate the nanocrystals by adding 40 mL of methanol and centrifuging the mixture.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a minimal amount of toluene.
-
Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and byproducts.
-
The final purified InAs nanocrystals can be stored as a colloidal solution in toluene.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis of InAs nanocrystals using this compound.
References
- 1. Arsenic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Colloidal synthesis of metal arsenides nanocrystals and their potential applications as versatile and innovative materials [unige.iris.cineca.it]
- 4. oxfordreference.com [oxfordreference.com]
- 5. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 6. This compound | As2H2O6 | CID 16211720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. researchgate.net [researchgate.net]
Electrochemical Applications of Arsenic(V) Oxide Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O), also known as arsenic pentoxide hydrate, is a glassy, white, deliquescent solid. While its high toxicity limits widespread commercial use, its electrochemical properties are relevant in specific analytical and research applications.[1][2] This document provides detailed application notes and experimental protocols for the electrochemical applications of arsenic(V) oxide hydrate, primarily focusing on its role as a standard for the electrochemical detection of pentavalent arsenic (As(V)). Additionally, the broader context of arsenic-based materials in energy storage is discussed to provide a comprehensive overview of arsenic in electrochemistry.
Electrochemical Detection of Arsenic(V)
The primary electrochemical application of this compound is in the preparation of standard solutions for the detection and quantification of As(V) in aqueous samples. Electrochemical methods, particularly stripping voltammetry, offer a sensitive, portable, and cost-effective alternative to traditional spectroscopic techniques.[3][4]
The fundamental principle involves the electrochemical reduction of As(V) ions to elemental arsenic (As(0)) onto the surface of a working electrode (preconcentration step). This is followed by the electrochemical oxidation (stripping) of the deposited arsenic back into its soluble form, which generates a current signal proportional to the initial concentration of arsenic in the sample.[5]
Application Notes:
-
High Sensitivity: Anodic stripping voltammetry (ASV) is a popular technique for its low detection limits, capable of reaching sub-ppb levels, which is well below the World Health Organization (WHO) provisional guideline of 10 µg/L for arsenic in drinking water.[3]
-
Electrode Materials: The choice of working electrode is critical. Gold electrodes, including those modified with gold nanoparticles (AuNPs), are highly sensitive to the electrical signal from arsenic oxidation.[4][6] Other materials like platinum, carbon-based electrodes (glassy carbon, carbon nanotubes), and metal oxide-modified electrodes are also employed.[7][8]
-
pH Dependence: The electrochemical detection of As(V) is highly pH-dependent and typically requires acidic conditions to facilitate the reduction process.[9][10]
-
Interference: The presence of other ions, such as copper, can interfere with arsenic detection. Experimental parameters must be optimized to minimize these effects.[11]
Experimental Protocol: Square Wave Anodic Stripping Voltammetry (SWASV) for As(V) Detection
This protocol describes the detection of As(V) using a gold nanoparticle-modified glassy carbon electrode (AuNP/GCE).
Materials and Equipment:
-
This compound (for standard preparation)
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Supporting electrolyte: 0.1 M HCl[5]
-
Alumina (B75360) slurry (0.05 µm)
-
Deionized (DI) water
Procedure:
Part 1: Preparation of AuNP-Modified GCE
-
GCE Polishing: Mechanically polish the GCE surface with 0.05 µm alumina slurry on a polishing pad to achieve a mirror-like finish. Rinse thoroughly with DI water.[5]
-
Sonication: Sonicate the polished electrode in DI water and then in ethanol for 5 minutes each to remove any adhered alumina particles.[5]
-
Electrochemical Deposition of AuNPs: In an electrochemical cell containing a gold salt solution (e.g., HAuCl₄ in a suitable electrolyte), cycle the potential or apply a constant negative potential (e.g., -0.2 V vs. Ag/AgCl) for a specific duration (e.g., 60 seconds) to electrodeposit AuNPs onto the GCE surface.[5]
-
Final Rinse: Gently rinse the modified electrode with DI water and dry carefully.
Part 2: As(V) Detection
-
Standard Preparation: Prepare a stock solution of As(V) by dissolving a known mass of this compound in DI water. Perform serial dilutions to obtain standard solutions of desired concentrations.
-
Cell Assembly: Assemble the three-electrode system (AuNP/GCE as working electrode, Ag/AgCl as reference, and Pt wire as counter) in the electrochemical cell containing a known volume of the 0.1 M HCl supporting electrolyte.
-
Preconcentration (Deposition): Add the As(V) standard or water sample to the cell. Apply a negative deposition potential (e.g., -0.7 V to 0.0 V vs. Ag/AgCl) for a set time (e.g., 60 to 300 seconds) while stirring the solution. This reduces As(V) to As(0) on the electrode surface.[5]
-
Stripping: Stop the stirring and allow the solution to become quiescent for about 10 seconds. Scan the potential from the deposition potential towards a more positive value (e.g., up to +0.5 V vs. Ag/AgCl) using a square wave waveform.[5]
-
Data Acquisition and Analysis: The oxidation of the deposited As(0) to As(III) generates a stripping peak. The height or area of this peak is proportional to the concentration of As(V) in the sample. Construct a calibration curve using the peak currents from the standard solutions to quantify the As(V) concentration in the unknown sample.
Arsenic-Based Materials in Energy Storage
While this compound itself is not directly used as an active material in commercial batteries, other forms of arsenic have been investigated as high-capacity anode materials for next-generation batteries.
Application Notes:
-
High Theoretical Capacity: Elemental arsenic and arsenic-containing compounds like arsenic sulfides (As₂S₃) and black arsenic phosphorus (B-AsP) are explored as anode materials for lithium-ion (LIBs), sodium-ion (SIBs), and potassium-ion (KIBs) batteries due to their high theoretical capacities.[12][13]
-
Alloying/Conversion Mechanism: These materials store charge through an alloying or conversion reaction with the alkali metal ions (Li⁺, Na⁺, K⁺), which allows for a higher storage capacity compared to the intercalation mechanism of traditional graphite (B72142) anodes.
-
Challenges: A major challenge is the large volume expansion during the alloying/conversion process, which can lead to poor cycling stability. This is often addressed by creating nanocomposites with carbonaceous materials like graphene or carbon nanotubes to buffer the volume change and improve conductivity.[12]
Performance of Arsenic-Based Anode Materials
| Material | Battery Type | Reversible Capacity (mAh g⁻¹) | Cycle Life | Reference |
| Arsenic/Carbon Nanocomposite | LIB | 1306 after 100 cycles | - | [12] |
| Arsenic/Carbon Nanocomposite | SIB | 750 after 200 cycles | - | [12] |
| GO/B-AsP/CNTs Composite | LIB | 693 after 50 cycles | Initial discharge capacity of 1173 mAh g⁻¹ | [13] |
Visualizations
Experimental Workflow for Electrochemical Detection of As(V)
Caption: Workflow for As(V) detection using SWASV.
Logical Relationship in Arsenic-Based Anode Research
Caption: Rationale for developing arsenic-carbon nanocomposite anodes.
Safety Precautions
This compound and all other arsenic compounds are highly toxic and carcinogenic.[1] All handling and experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste materials must be disposed of as hazardous waste according to institutional and regulatory guidelines.
References
- 1. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 2. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Electrochemical Detection Electrodes for As(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijcea.org [ijcea.org]
- 8. An electrochemical sensor for the detection of arsenic using nanocomposite-modified electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Item - Preparation of nanomaterials for sensitive electrochemical As (III) detection and H2O2 reduction - RMIT University - Figshare [research-repository.rmit.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Performance of Graphene Oxide/Black Arsenic Phosphorus/Carbon Nanotubes as Anode Material for LIBs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Historical Perspective on Arsenic(V) Oxide Hydrate in Insecticide and Herbicide Preparation
Disclaimer: The following information is for historical and informational purposes only. Arsenic(V) oxide and its derivatives are extremely toxic, carcinogenic, and environmentally persistent.[1][2][3] Their use as insecticides and herbicides is banned or severely restricted in most countries. These protocols describe historical practices and are not an endorsement or guide for current use. Handling of these materials without extensive safety precautions can result in severe poisoning, long-term health effects, including cancer, and significant environmental contamination.[1][2][3]
Introduction
Historically, before the advent of synthetic organic pesticides, inorganic compounds containing arsenic were widely used in agriculture to control insect pests and unwanted vegetation.[4][5] Arsenic(V) oxide (As₂O₅), and its hydrated form, arsenic acid (H₃AsO₄), were key precursors in the synthesis of several of these pesticides, including lead arsenate and calcium arsenate.[6][7] These compounds were valued for their high toxicity to insects and plants and their persistence in the environment, which, ironically, is also the reason for their downfall and current prohibition.[8][9]
This document provides a detailed overview of the historical application of arsenic(V) oxide hydrate (B1144303) in the preparation of insecticides and herbicides, targeting researchers, scientists, and drug development professionals for educational and historical research purposes.
Data Presentation
Toxicity of Arsenical Compounds
The acute toxicity of various arsenic compounds is summarized below. It is important to note that toxicity can vary significantly depending on the specific compound, route of exposure, and organism.
| Compound | Organism | LD50 (Oral) | Reference |
| Arsenic(V) Oxide | Rat | 8 mg/kg | [1] |
| Arsenic(V) Oxide | Mouse | 55 mg/kg | [1] |
| Arsenic Trioxide | Human (estimated fatal dose) | ~1.4 mg/kg | [10] |
| Sodium Arsenite (Trivalent) | Rat | 4.5 mg/kg (Intraperitoneal) | [10] |
| Sodium Arsenate (Pentavalent) | Rat | 18 mg/kg (Intraperitoneal) | [10] |
| Metallic Arsenic | Rat | 763 mg/kg | [11] |
Historical Application Rates of Arsenical Insecticides
The following table details typical historical application rates for common arsenical insecticides. These rates varied based on the crop, target pest, and formulation.
| Insecticide | Crop | Target Pest | Historical Application Rate | Reference |
| Lead Arsenate | Apples | Codling Moth | 2 to 4 pounds per 100 gallons of water | [8] |
| Lead Arsenate | Apples | Codling Moth | 30 pounds of active ingredient per acre | [8] |
| Calcium Arsenate | Cotton | Boll Weevil | Up to 10 pounds per acre (dust application) | [12] |
| Calcium Arsenate | Various Vegetables | Various Pests | 1.5 pounds per acre (bait application) | [12] |
Experimental Protocols (Historical)
The following protocols are based on historical chemical synthesis and agricultural practices. These are not intended for modern replication due to the extreme hazards involved.
Protocol 1: Historical Laboratory-Scale Synthesis of Arsenic Acid (Arsenic(V) Oxide Hydrate)
Objective: To describe a historical method for the oxidation of arsenic trioxide to arsenic acid.
Materials:
-
Arsenic trioxide (As₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Porcelain dish
-
Heating apparatus
-
Glass flask
Procedure:
-
Place 100g of arsenic trioxide into a large glass flask.
-
Carefully add 100mL of concentrated nitric acid to the flask.
-
Gently heat the mixture. Brown nitrogen oxide gas will be evolved.
-
Continue heating until the evolution of brown gas ceases.
-
Decant the solution into a porcelain dish.
-
Evaporate the solution to dryness at a temperature below 300°C.
-
The resulting white solid is arsenic(V) oxide.
-
To obtain arsenic acid, the arsenic(V) oxide is dissolved in a minimal amount of hot water and allowed to cool, forming crystals of arsenic acid hemihydrate (2H₃AsO₄·H₂O).[7]
Protocol 2: Historical Formulation of a Lead Arsenate Insecticidal Spray
Objective: To outline the historical preparation of a lead arsenate spray for orchard applications.
Materials:
-
Lead arsenate powder
-
Water
-
Spray tank with agitation
Procedure:
-
Lead arsenate was available as a powder or a paste.[8] The dry formulation was more stable for storage.[8]
-
For a typical application, 2 to 4 pounds of lead arsenate powder were used for every 100 gallons of water.[8]
-
The spray tank was partially filled with water.
-
The required amount of lead arsenate powder was slowly added to the tank with continuous agitation to ensure a uniform suspension.
-
The tank was then filled to the final volume with water.
-
The suspension was applied to apple orchards to control pests like the codling moth.[8] Applications were often repeated multiple times throughout the growing season.[8]
Mandatory Visualization
Caption: Historical workflow for the synthesis, application, and environmental impact of arsenic-based pesticides.
Caption: Simplified signaling pathway of arsenic-induced cellular toxicity.
Caption: Logical flow from application of arsenical pesticides to potential human health risks.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Arsenic - Wikipedia [en.wikipedia.org]
- 5. Arsenic Exposure and Toxicology: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium arsenate - Wikipedia [en.wikipedia.org]
- 7. Arsenic acid - Wikipedia [en.wikipedia.org]
- 8. aapse.org [aapse.org]
- 9. aaem.pl [aaem.pl]
- 10. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metallic Arsenic Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Controlled Release of Arsenic from Arsenic(V) Oxide Hydrate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic compounds have a long history in medicine, and recent research has focused on their potential as anticancer agents. Arsenic trioxide is an approved treatment for acute promyelocytic leukemia.[1][2] The pentavalent form, arsenic(V) oxide hydrate (B1144303) (As₂O₅·nH₂O), presents a different chemical entity with potential therapeutic applications. The controlled release of arsenic from a polymeric matrix can enhance its therapeutic efficacy by maintaining a sustained and targeted drug delivery, potentially reducing systemic toxicity.[3]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of controlled-release systems for arsenic(V) oxide hydrate using biodegradable polymers.
Materials and Methods
Materials
-
Active Pharmaceutical Ingredient (API): this compound (As₂O₅·nH₂O), ≥99.99% purity
-
Polymers: Poly(lactic-co-glycolic acid) (PLGA) (50:50), Poly(ε-caprolactone) (PCL)
-
Solvents: Dichloromethane (B109758) (DCM), Dimethyl sulfoxide (B87167) (DMSO)
-
Surfactant: Polyvinyl alcohol (PVA)
-
Reagents for In Vitro Studies: Phosphate buffered saline (PBS), MTT reagent, cell culture media, etc.
Equipment
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Dynamic Light Scattering (DLS) for particle size analysis
-
Scanning Electron Microscope (SEM) for morphology
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for arsenic quantification
-
Cell culture incubator
-
Microplate reader
Experimental Protocols
Protocol for Formulation of this compound Loaded PLGA Nanoparticles (Double Emulsion Solvent Evaporation Method)
This protocol is designed for the encapsulation of a water-soluble drug like this compound into a biodegradable polymer.[4]
-
Preparation of the Inner Aqueous Phase (w1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the Organic Phase (o): Dissolve 100 mg of PLGA in 4 mL of dichloromethane (DCM).
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator for 60 seconds at 40% amplitude on an ice bath.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to 10 mL of a 2% polyvinyl alcohol (PVA) aqueous solution (the outer aqueous phase, w2) and homogenize at 10,000 rpm for 3 minutes.
-
Solvent Evaporation: Stir the resulting double emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate completely.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours to obtain a powder.
-
Storage: Store the lyophilized nanoparticles at -20°C.
Protocol for In Vitro Release Study (Dialysis Membrane Method)
This protocol allows for the determination of the drug release kinetics from the nanoparticle formulation.[5]
-
Preparation of Nanoparticle Suspension: Disperse 10 mg of the lyophilized arsenic-loaded nanoparticles in 2 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag with a molecular weight cutoff (MWCO) of 10 kDa.
-
Release Medium: Place the sealed dialysis bag into a beaker containing 100 mL of PBS (pH 7.4) maintained at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw 1 mL of the release medium.
-
Maintenance of Sink Conditions: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.
-
Sample Analysis: Analyze the arsenic concentration in the collected samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Data Calculation: Calculate the cumulative percentage of arsenic released at each time point.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the arsenic formulations on cancer cell lines.[6][7]
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of free this compound and the arsenic-loaded nanoparticles in cell culture medium. Add these dilutions to the respective wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Data Presentation
Formulation Characterization
| Formulation Code | Polymer | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| As-PLGA-01 | PLGA | 8.5 | 85.2 | 210 ± 15 | 0.18 |
| As-PCL-01 | PCL | 7.9 | 79.5 | 280 ± 20 | 0.25 |
Note: The above data is hypothetical and for illustrative purposes.
In Vitro Cumulative Release of Arsenic
| Time (hours) | Cumulative Release from As-PLGA-01 (%) | Cumulative Release from As-PCL-01 (%) |
| 0 | 0 | 0 |
| 1 | 10.2 | 5.1 |
| 4 | 25.8 | 12.3 |
| 12 | 45.1 | 22.8 |
| 24 | 60.5 | 35.6 |
| 48 | 78.3 | 50.1 |
| 72 | 85.1 | 62.4 |
| 96 | 88.9 | 70.3 |
| 120 | 91.2 | 75.8 |
| 144 | 92.5 | 79.1 |
| 168 | 93.1 | 81.2 |
Note: The above data is hypothetical and for illustrative purposes.
IC50 Values from Cytotoxicity Assay on HL-60 Cells
| Formulation | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| Free this compound | 5.2 | 3.1 | 1.8 |
| As-PLGA-01 | 12.5 | 7.8 | 4.5 |
Note: The above data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for formulation and evaluation.
Caption: In vitro release testing workflow.
Caption: Cellular mechanism of arsenic cytotoxicity.
Conclusion
The protocols and data presented in these application notes provide a framework for the development and evaluation of controlled-release formulations of this compound. By utilizing biodegradable polymers, it is possible to create nanoparticle systems that can sustain the release of arsenic, which may lead to improved therapeutic outcomes in cancer treatment. Further in vivo studies are necessary to validate these findings and to fully understand the pharmacokinetic and pharmacodynamic profiles of these novel formulations.
References
- 1. The manufacturing techniques of drug-loaded polymeric nanoparticles from preformed polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docta.ucm.es [docta.ucm.es]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Adsorption of Arsenic(V) onto Iron Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the adsorption of pentavalent arsenic [As(V)] from aqueous solutions using iron oxide nanoparticles. These protocols are compiled from various scientific sources to offer a comprehensive guide for researchers in environmental science, materials science, and toxicology.
Introduction
Arsenic contamination in water sources is a significant global health concern. Iron oxide nanoparticles have emerged as a highly effective and promising adsorbent for arsenic removal due to their high surface area, reactivity, and magnetic separability.[1][2] The mechanism of arsenic removal by iron oxide nanoparticles primarily involves chemisorption through the formation of inner-sphere surface complexes.[3][4] This process is influenced by several factors, including the pH of the solution, the physicochemical properties of the nanoparticles, initial arsenic concentration, and contact time.[5][6]
These notes provide standardized protocols for the synthesis of iron oxide nanoparticles, their characterization, and the evaluation of their As(V) adsorption performance.
Data Presentation: Adsorption Performance of Iron Oxide Nanoparticles
The following tables summarize key quantitative data from various studies on the adsorption of As(V) onto different types of iron oxide nanoparticles.
Table 1: Physicochemical Properties of Iron Oxide Nanoparticles and their Maximum As(V) Adsorption Capacities.
| Nanoparticle Type & Synthesis Method | Primary Particle Size (nm) | Specific Surface Area (m²/g) | Experimental pH | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Kinetic Model | Reference |
| Nanosized Iron Oxide (Etching) | ~4 | 317 | 3 | 83 | Langmuir | Pseudo-second-order | [3][4] |
| Magnetic Fe₃O₄ NPs (Co-precipitation) | 15-20 | ~110 | 7 | 82 | Langmuir | Pseudo-second-order | [2] |
| Fe₂O₃-NPs | - | - | 7 | ~20 | Freundlich | Pseudo-second-order | [5][7][8] |
| Hematite Nanoparticles | - | - | 6-8 | 4.122 | Freundlich | Pseudo-second-order | [9] |
| Fe₃O₄@AAO Membrane | - | - | 6 | 83.3 | Langmuir | Pseudo-first-order | [6] |
| l-cysteine functionalized Fe₃O₄ | - | - | - | 34.0 | Langmuir | Pseudo-second-order | [6] |
Table 2: Comparison of Adsorption Parameters for Different Iron Oxide-Based Adsorbents.
| Adsorbent | Initial As(V) Conc. (mg/L) | Adsorbent Dose (g/L) | Contact Time (min) | Optimal pH | Removal Efficiency (%) | Reference |
| Chitosan-Red Scoria | 0.1 - 25 | - | - | 4-10 | ~93 | [10] |
| Iron Oxide-Modified RHA | 40 (groundwater) | - (cartridge) | - | - | 98 | [1] |
| MCNTs Modified with Fe Oxide NPs | - | - | - | - | 77.5 | [1] |
| Nanosized-MMIC | - | - | - | 3 | - | [6] |
Experimental Protocols
Synthesis of Iron Oxide Nanoparticles (Co-precipitation Method)
This protocol describes a common and scalable method for synthesizing magnetic iron oxide (Fe₃O₄) nanoparticles.[11]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized (DI) water (deoxygenated)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Magnetic separator
-
Vacuum oven
Procedure:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deoxygenated DI water in a 2:1 molar ratio in the three-neck flask under a continuous nitrogen atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Add ammonium hydroxide (25%) dropwise using the dropping funnel until the pH of the solution reaches 10. A black precipitate of Fe₃O₄ will form immediately.
-
Age the reaction mixture for 1 hour at 80°C with continuous stirring to ensure complete precipitation and crystal growth.
-
Allow the suspension to cool to room temperature.
-
Separate the black nanoparticles from the solution using a magnetic separator.
-
Wash the nanoparticles several times with deionized water and then with ethanol to remove any unreacted chemicals.
-
Dry the nanoparticles in a vacuum oven at 60°C.
-
Gently grind the dried powder to obtain fine, homogeneous nanoparticles.
Characterization of Iron Oxide Nanoparticles
To understand the physicochemical properties of the synthesized nanoparticles, which are crucial for their adsorption performance, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.[2]
-
Transmission Electron Microscopy (TEM): To observe the morphology, size, and dispersion of the nanoparticles.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the nanoparticle surface.[2]
-
Brunauer–Emmett–Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[2]
Arsenic(V) Adsorption Experiments (Batch Method)
This protocol outlines the procedure for conducting batch adsorption experiments to evaluate the As(V) removal efficiency of the synthesized iron oxide nanoparticles.
Materials:
-
Sodium arsenate heptahydrate (Na₂HAsO₄·7H₂O)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, 0.1 M)
-
Sodium hydroxide (NaOH, 0.1 M)
-
Synthesized iron oxide nanoparticles
Equipment:
-
Conical flasks or centrifuge tubes
-
Horizontal shaker
-
pH meter
-
Membrane filters (0.45 µm)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS) for arsenic analysis.
Procedure:
-
Preparation of As(V) Stock Solution: Prepare a 1000 mg/L As(V) stock solution by dissolving an appropriate amount of Na₂HAsO₄·7H₂O in deionized water.[10][12] Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Batch Adsorption Studies:
-
Add a known amount of iron oxide nanoparticles (adsorbent dose) to a series of flasks containing a fixed volume of As(V) solution with a specific initial concentration.[8]
-
Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.[10]
-
Place the flasks on a horizontal shaker and agitate at a constant speed (e.g., 200 rpm) and temperature for a predetermined period.[10]
-
-
Kinetic Studies: To determine the adsorption rate, take aqueous samples at different time intervals.[10]
-
Isotherm Studies: To evaluate the adsorption capacity, vary the initial As(V) concentration while keeping the adsorbent dose, pH, and temperature constant, and allow the system to reach equilibrium.[12]
-
Sample Analysis:
-
Data Calculation:
-
The amount of As(V) adsorbed per unit mass of the adsorbent at equilibrium, qₑ (mg/g), is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of As(V) (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
The removal efficiency (%) is calculated as: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Desorption and Regeneration of Nanoparticles
Investigating the reusability of the adsorbent is crucial for practical applications.
Procedure:
-
After the adsorption experiment, collect the arsenic-laden nanoparticles.
-
Wash the nanoparticles with a desorption agent, such as a 0.05 M NaOH solution, by shaking for a specified time (e.g., 2 hours).[10]
-
Separate the nanoparticles and measure the arsenic concentration in the supernatant to determine the desorption efficiency.
-
Wash the regenerated nanoparticles with a dilute acid (e.g., HCl at pH ≈ 4.5) and then with deionized water until the pH is neutral.[10]
-
Dry the regenerated nanoparticles for reuse in subsequent adsorption cycles.[10]
Visualizations
Caption: Experimental workflow for arsenic(V) adsorption onto iron oxide nanoparticles.
Caption: Factors influencing the efficiency of As(V) adsorption by iron oxide nanoparticles.
References
- 1. azonano.com [azonano.com]
- 2. Iron Oxide Nanoparticles for Efficient Removal of Arsenic from Contaminated Groundwater | Annual Methodological Archive Research Review [amresearchjournal.com]
- 3. Etching synthesis of iron oxide nanoparticles for adsorption of arsenic from water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Etching synthesis of iron oxide nanoparticles for adsorption of arsenic from water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Arsenic (v) Adsorption by Using Synthesized Iron Oxide Nanoparticles (Fe2O3-NPs) and Aluminum Oxide Nanoparticles (Al2O3-NPs) [ideas.repec.org]
- 6. Frontiers | Understanding the adsorption of iron oxide nanomaterials in magnetite and bimetallic form for the removal of arsenic from water [frontiersin.org]
- 7. journal.50sea.com [journal.50sea.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Removal of Arsenic (V) from Aqueous Solutions Using Chitosan–Red Scoria and Chitosan–Pumice Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for Toxicological Studies of Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the toxicological assessment of arsenic(V) oxide hydrate (B1144303). This document includes detailed protocols for in vitro and in vivo studies, quantitative data on toxicity, and visualizations of key signaling pathways and experimental workflows.
Introduction
Arsenic(V) oxide hydrate (As₂O₅·nH₂O) is a pentavalent inorganic arsenic compound. Like other inorganic arsenic species, it is recognized as a significant environmental and health concern.[1][2] Toxicological studies are crucial to understanding its mechanisms of action, assessing its potential risks, and developing strategies for mitigation and therapeutic intervention in cases of exposure. The primary mechanisms of arsenic-induced toxicity involve the induction of oxidative stress, genotoxicity, and interference with cellular signaling pathways, ultimately leading to cell death and carcinogenesis.[1][2]
Quantitative Toxicological Data
The toxicity of arsenic compounds can vary depending on their chemical form and the biological system being tested.[2] Below is a summary of available quantitative data for arsenic(V) oxide and related arsenic compounds.
Table 1: Acute Toxicity of Arsenic(V) Oxide
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Oral | 8 mg/kg | [1] |
| Mouse | Oral | 55 mg/kg | [1] |
Table 2: In Vitro Cytotoxicity of Arsenic Compounds
Note: Data for this compound is limited. The following data for arsenic trioxide is provided as a reference for cytotoxicity levels in human cell lines.
| Compound | Cell Line | Cell Type | IC50 (Inhibitory Concentration, 50%) |
| Arsenic Trioxide | HL-60 | Human Promyelocytic Leukemia | 6.4 ± 0.6 µg/mL |
| Arsenic Trioxide | MDAH 2774 | Human Ovarian Carcinoma | 5 x 10⁻⁶ M |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Studies
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (CAS No. 12044-50-7)
-
Sterile, deionized, or cell culture-grade water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Safety Precautions: Conduct all handling of this compound powder in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Under sterile conditions, dissolve the powder in a small volume of sterile water. Arsenic(V) oxide is freely soluble in water.[1]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Concentration Calculation: Calculate the final molar concentration of the stock solution based on the molecular weight of the anhydrous form (As₂O₅, 229.84 g/mol ).
-
Storage: Store the stock solution at 4°C, protected from light.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a selected cell line and calculate the IC50 value.
Materials:
-
Human cell line of choice (e.g., HaCaT, HepG2, HL-60)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the this compound stock solution in a complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of MTT solvent to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
In Vitro Genotoxicity Assessment using the Comet Assay (Alkaline Single Cell Gel Electrophoresis)
Objective: To evaluate the DNA-damaging potential of this compound in cultured cells.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Comet assay slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation: After treatment with this compound for the desired time, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Coat comet assay slides with a layer of 1% NMA and allow it to solidify.
-
Cell Embedding: Mix a small volume of the cell suspension with LMA (at 37°C) and pipette the mixture onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank, wash them with neutralization buffer, and stain with a suitable DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
In Vivo Acute Oral Toxicity Study in Rodents
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Materials:
-
Wistar rats or Swiss albino mice (specific pathogen-free)
-
This compound
-
Vehicle for oral administration (e.g., sterile water)
-
Oral gavage needles
-
Animal caging and husbandry supplies
Protocol:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Dosing: Administer a single oral dose of the prepared solutions to different groups of animals via gavage. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.
Visualizations
Signaling Pathways
The toxicity of this compound is largely mediated by the induction of oxidative stress, which in turn perturbs multiple intracellular signaling pathways.
Caption: Arsenic-induced oxidative stress and downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of this compound.
Caption: Workflow for in vitro toxicological assessment.
Conclusion
The protocols and data presented here provide a framework for the toxicological evaluation of this compound. A comprehensive assessment should include both in vitro and in vivo studies to elucidate its mechanism of action and determine its risk to human health. The provided workflows and pathway diagrams serve as a visual guide for designing and interpreting these critical experiments. Researchers should always adhere to strict safety protocols when handling arsenic compounds.
References
Application Notes: Catalytic Activity of Arsenic Compounds and Protocols for Esterification
Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the use of arsenic(V) oxide hydrate (B1144303) as a catalyst in esterification reactions. The information presented herein summarizes the known catalytic applications of other arsenic compounds and provides a general, well-established protocol for acid-catalyzed esterification as a representative example. This protocol is not specific to arsenic(V) oxide hydrate and should be handled with the utmost caution, adhering to all safety guidelines for the respective reagents.
Introduction: Catalytic Applications of Arsenic Compounds
Arsenic compounds have found niche applications as catalysts in specific organic transformations, although their use is not widespread due to toxicity concerns. Their catalytic activity is often attributed to the unique electronic properties of the arsenic atom.
Known applications include:
-
Polymerization: Certain arsenic compounds, such as arsenic ethylene (B1197577) glycoloxide, have been investigated as polycondensation catalysts in the synthesis of polyesters. They can accelerate the reaction between dibasic acids and glycols, potentially reducing reaction times and contamination in diol recovery compared to some traditional metal catalysts.[1]
-
Hydroboration: Arsenic heterocycles have been used as homogeneous catalysts for the hydroboration of aldehydes.[1] This reaction is a key process in synthetic organic chemistry for the formation of alcohols. Arsenic-based catalysts are among the non-metallic options for this transformation and can operate under mild conditions.[1]
-
Inhibitor in Polymerization: In some contexts, arsenic compounds like arsine (AsH₃) can act as inhibitors or poisons for polymerization catalysts, such as Ziegler-Natta catalysts, by interacting with the active metal center.[2]
While these examples demonstrate the catalytic potential of arsenic compounds, their application in standard esterification of carboxylic acids with alcohols is not documented in the reviewed literature.
General Protocol for Acid-Catalyzed Esterification (Fischer Esterification)
The following is a general protocol for the Fischer esterification, a common method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4][5][6]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Alcohol (e.g., Methanol, used in excess as solvent)
-
Acid Catalyst (e.g., concentrated H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Chloride (NaCl), saturated solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Experimental Workflow Diagram:
Caption: General workflow for Fischer esterification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in an excess of the alcohol (e.g., 10-20 eq), which also serves as the solvent.[3][5]
-
Catalyst Addition: Slowly and cautiously add the acid catalyst (e.g., 0.05-0.1 eq of concentrated H₂SO₄) to the stirring mixture.
-
Reflux: Attach a condenser and heat the mixture to reflux using a heating mantle. The reaction temperature is determined by the boiling point of the alcohol used.[3] Maintain reflux with vigorous stirring for a period determined by the specific substrates (typically 1-10 hours).[6]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.[3]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[3]
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[3]
-
Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[3]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester. Further purification can be achieved by distillation or column chromatography if necessary.
Data Presentation (Illustrative)
The following table presents illustrative data for a generic esterification reaction to demonstrate how results can be structured. This data is not derived from experiments using this compound.
| Entry | Carboxylic Acid | Alcohol | Catalyst (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Benzoic Acid | Methanol | H₂SO₄ (5%) | 4 | >99 | 92 |
| 2 | Acetic Acid | Ethanol | p-TsOH (2%) | 6 | 95 | 88 |
| 3 | Lauric Acid | Ethanol | H₂SO₄ (5%) | 8 | >99 | 95 |
| 4 | Salicylic Acid | Methanol | H₂SO₄ (10%) | 5 | 98 | 90 |
Conceptual Diagram: The Role of a Catalyst
A catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the overall process.
Caption: Role of a catalyst in a chemical reaction.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Parts per Million of Propanol and Arsine as Responsible for the Poisoning of the Propylene Polymerization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Arsenate Esters Using Arsenic(V) Oxide Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of arsenate esters utilizing arsenic(V) oxide hydrate (B1144303). While direct esterification of alcohols with arsenic(V) oxide hydrate is not extensively documented in readily available literature, this guide offers a generalized protocol based on the principles of Fischer esterification, leveraging the in situ formation of arsenic acid. These application notes include detailed safety precautions, a plausible synthetic protocol, and methods for characterization, with a particular emphasis on the hydrolytic instability of the target compounds. The information herein is intended to serve as a foundational resource for researchers venturing into the synthesis of this unique class of organoarsenic compounds.
Introduction
Arsenate esters, the arsenic analogues of phosphate (B84403) esters, are of interest in medicinal chemistry and drug development due to the potential for arsenic-containing molecules to exhibit potent biological activity.[1][2] Arsenic trioxide, for instance, is an established therapeutic for acute promyelocytic leukemia.[2][3] The synthesis of organic arsenicals, such as arsenate esters, opens avenues for modulating the pharmacokinetic and pharmacodynamic properties of arsenic-based drugs, potentially leading to novel therapeutics with improved efficacy and reduced toxicity.[1][4]
This compound (As₂O₅·xH₂O) serves as a precursor to arsenic acid (H₃AsO₄) upon reaction with water.[5] This in situ generated arsenic acid can then undergo esterification with alcohols in a reaction analogous to the well-known Fischer esterification of carboxylic acids.[6][7][8] Key challenges in the synthesis of arsenate esters include the high toxicity of arsenic compounds and the pronounced hydrolytic instability of the resulting esters, which necessitates careful handling and anhydrous conditions during workup and purification.[9]
Safety Precautions
EXTREME HAZARD: this compound and all arsenic compounds are highly toxic, carcinogenic, and environmentally hazardous.[8][10][11][12] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respirator: A respirator with a particulate filter suitable for arsenic dust may be necessary, especially when handling the solid this compound.[11]
-
-
Handling:
-
Waste Disposal: All arsenic-containing waste must be disposed of as hazardous waste according to institutional and local regulations.[11] Do not mix with other chemical waste streams.
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
General Synthetic Protocol for Arsenate Ester Synthesis
This protocol describes a general method for the synthesis of trialkyl arsenates from this compound and an alcohol. This procedure is based on the principles of Fischer esterification and should be adapted and optimized for specific substrates by a qualified chemist.
Reaction Scheme:
As₂O₅·xH₂O + 6 R-OH ⇌ 2 (RO)₃As=O + (x+3) H₂O (Reaction likely proceeds via the formation of H₃AsO₄)
Materials and Equipment
-
This compound (As₂O₅·xH₂O)
-
Anhydrous alcohol (e.g., ethanol, methanol, propanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, tosic acid)
-
Anhydrous solvent (e.g., toluene, benzene) for azeotropic removal of water
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with a drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
High-vacuum line
Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a Dean-Stark trap (pre-filled with a suitable anhydrous solvent like toluene), and a nitrogen inlet, add this compound.
-
Reagent Addition: Under a positive pressure of nitrogen, add the anhydrous alcohol (at least 6 molar equivalents) and the anhydrous solvent.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or another suitable acid catalyst.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitoring: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being formed.
-
Work-up (Anhydrous):
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
Neutralize the acid catalyst by adding a slight excess of an anhydrous base (e.g., anhydrous sodium carbonate) and stir for 30 minutes.
-
Filter the mixture under inert atmosphere to remove the solid base and any unreacted arsenic(V) oxide.
-
Remove the solvent and excess alcohol from the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude arsenate ester should be purified under anhydrous conditions. Distillation under high vacuum is a potential method for volatile esters.
-
Due to the hydrolytic instability, aqueous workup and column chromatography on silica (B1680970) gel are generally not suitable.
-
Data Presentation
Due to the lack of specific literature detailing the direct synthesis of a variety of arsenate esters from this compound, a comprehensive table of yields for different alcohols cannot be provided. Researchers should expect that yields will vary significantly based on the steric and electronic properties of the alcohol used. Primary alcohols are expected to react more readily than secondary alcohols, and tertiary alcohols are unlikely to be effective substrates under these conditions.
| Alcohol Substrate | Expected Reactivity | Potential Product | Boiling Point (°C) at 1 atm (Predicted) |
| Methanol | High | Trimethyl arsenate | ~150 |
| Ethanol | High | Triethyl arsenate | ~180 |
| Propan-1-ol | Moderate | Tri-n-propyl arsenate | ~220 |
| Propan-2-ol | Low | Triisopropyl arsenate | ~200 |
Note: The boiling points are estimations and will be significantly lower under vacuum.
Characterization of Arsenate Esters
The primary methods for characterizing the structure and purity of arsenate esters are NMR spectroscopy and mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the presence of the alkyl groups from the alcohol.
-
⁷⁵As NMR: This is a key technique for the direct observation of the arsenic center. The chemical shift will be indicative of the formation of the arsenate ester.[10] Due to the quadrupolar nature of the ⁷⁵As nucleus, the signals are often broad.[3]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the synthesized ester, confirming its identity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of arsenate esters.
Caption: General workflow for the synthesis of arsenate esters.
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the reactants and conditions in the synthesis.
Caption: Logical relationships in arsenate ester synthesis.
Conclusion
The synthesis of arsenate esters from this compound presents a viable, albeit challenging, route to a class of compounds with potential applications in drug development. The extreme toxicity of the starting materials and the hydrolytic instability of the products necessitate rigorous adherence to safety protocols and anhydrous reaction and workup conditions. The provided general protocol, based on established principles of esterification, serves as a starting point for the synthesis and exploration of these novel organoarsenic molecules. Further research is required to establish optimized conditions for a broader range of alcohol substrates and to fully characterize the resulting arsenate esters.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 4. mdpi.com [mdpi.com]
- 5. webqc.org [webqc.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arsenic-75 nuclear magnetic resonance: study of the interaction of arsenate with various molecules of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Arsenic(V) Oxide Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial arsenic(V) oxide hydrate (B1144303). The following information is designed to address specific issues that may be encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial arsenic(V) oxide hydrate?
A1: Commercial this compound (often represented as arsenic acid, H₃AsO₄·xH₂O) is typically synthesized by the oxidation of arsenic(III) oxide (As₂O₃) with an oxidizing agent, commonly nitric acid.[1][2] Consequently, the primary impurities you may encounter are:
-
Unreacted Arsenic(III) Oxide (As₂O₃): Incomplete oxidation can leave residual starting material.
-
Residual Nitric Acid and Nitrates: If nitric acid is used as the oxidant, it can remain in the final product if not completely removed.
-
Other Metal Oxides: Depending on the purity of the initial arsenic source, which is often a byproduct of smelting operations, oxides of other metals may be present.[3][4]
Q2: How can I test for the presence of arsenic(III) oxide in my arsenic(V) oxide sample?
A2: Several analytical methods can be employed for the speciation of arsenic to determine the presence of As(III) in an As(V) matrix. These techniques often involve separation followed by detection. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[5]
-
Electrochemical methods, such as hydride generation atomic absorption spectrometry, can be adapted to selectively quantify As(III) and As(V).[6][7]
Q3: Is it possible to recrystallize this compound? If so, what is a suitable solvent?
A3: Yes, this compound, in the form of arsenic acid, can be purified by crystallization. The most common and effective solvent for this purpose is water . The process typically involves creating a concentrated aqueous solution and then cooling it to induce crystallization of the hydrated form.[1] Arsenic pentoxide is also soluble in ethanol, but water is the standard for recrystallization during synthesis.[8][9][10][11]
Troubleshooting Guides
Issue 1: The purified this compound still contains arsenic(III) oxide.
| Possible Cause | Suggested Solution |
| Incomplete initial oxidation during synthesis. | Re-dissolve the this compound in water to form arsenic acid and re-oxidize the solution. This can be achieved by carefully adding an oxidizing agent like hydrogen peroxide or by re-treating with nitric acid followed by evaporation to remove the excess acid. |
| Reduction of As(V) to As(III) during processing. | Ensure that reducing agents are not present in your purification setup. Use high-purity water and reagents. |
Issue 2: The final product is acidic and may contain residual nitric acid.
| Possible Cause | Suggested Solution |
| Insufficient removal of nitric acid after synthesis. | The material can be redissolved in a minimal amount of water and then evaporated to a syrup-like consistency. This process should be repeated until the removal of nitric acid is complete. Heating to around 120°C can help drive off the remaining nitric acid. |
| Trapped nitric acid within the crystals. | Recrystallization is the most effective method to address this. Dissolve the product in hot water and allow it to cool slowly to form pure crystals, leaving the nitric acid in the mother liquor. |
Issue 3: Poor crystal formation or low yield during recrystallization from water.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently saturated. | Evaporate more of the water to increase the concentration of the arsenic acid solution before cooling. |
| Cooling is too rapid, leading to the formation of small, impure crystals or an amorphous solid. | Allow the saturated solution to cool slowly at room temperature, and then transfer it to a cooler environment (e.g., a refrigerator) to promote the growth of larger, purer crystals. |
| The presence of impurities inhibiting crystallization. | If the solution is highly impure, consider a preliminary purification step, such as a hot filtration of the saturated solution, to remove any insoluble matter before cooling. |
Quantitative Data
The following tables provide illustrative data on the purification of this compound. Note that these are example values, as precise figures will depend on the initial purity and the specific experimental conditions.
Table 1: Example of Purity Improvement by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Assay (as As₂O₅) | ~97% | >99.5% |
| Arsenic(III) Oxide (As₂O₃) Content | < 2% | < 0.1% |
| Nitrate (NO₃⁻) Content | < 1% | < 0.05% |
| Yield | N/A | 80-90% |
Table 2: Solubility of Arsenic Pentoxide
| Solvent | Solubility ( g/100 mL) |
| Water | 65.8 (at 20°C) |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Purification of Commercial this compound by Recrystallization from Water
This protocol is based on the principle of dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool to form purified crystals.
Methodology:
-
Dissolution: In a fume hood, carefully add the commercial this compound to a beaker containing a minimal amount of deionized water. Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. For further crystallization, the beaker can be placed in an ice bath.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator over a suitable drying agent.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Arsenic acid - Wikipedia [en.wikipedia.org]
- 2. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. cameo.mfa.org [cameo.mfa.org]
- 9. grokipedia.com [grokipedia.com]
- 10. ARSENIC PENTOXIDE CAS#: 1303-28-2 [m.chemicalbook.com]
- 11. 1303-28-2 CAS MSDS (ARSENIC PENTOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Purification of Arsenic(V) Oxide Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of arsenic(V) oxide hydrate (B1144303) to remove heavy metal impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key heavy metal impurities of concern in pharmaceutical-grade arsenic(V) oxide hydrate?
A1: According to the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities, heavy metals are classified based on their toxicity and likelihood of occurrence in the final drug product. For arsenic-based active pharmaceutical ingredients (APIs), the most critical heavy metals to consider (Class 1) are Lead (Pb), Cadmium (Cd), and Mercury (Hg).[1][2][3][4][5][6] Other metals, such as those used as catalysts in synthesis (e.g., Palladium, Platinum, Nickel), may also be relevant depending on the manufacturing process.[5]
Q2: What are the acceptable limits for heavy metal impurities in APIs like this compound?
A2: The acceptable limits are defined by the Permitted Daily Exposure (PDE) as established by the ICH Q3D guidelines. The PDE varies depending on the route of administration (oral, parenteral, inhalation).[1][2][3][7][8] For Class 1 elements, the PDEs are particularly stringent due to their high toxicity.[1][2] Manufacturers must perform a risk assessment to ensure that the final drug product does not exceed these PDE values.[7][8]
Q3: What are the primary methods for removing heavy metal impurities from this compound?
A3: The primary methods for purifying this compound and removing heavy metal impurities include:
-
Co-precipitation: This technique involves dissolving the impure this compound and then selectively precipitating either the arsenic compound, leaving the impurities in solution, or precipitating the impurities themselves.[9][10][11]
-
Fractional Crystallization: This method relies on differences in the solubility of arsenic acid (formed from the hydrate in water) and the arsenate salts of heavy metal impurities at different temperatures or in different solvent systems.[12]
-
Adsorption: This involves passing a solution of the arsenic compound through a solid adsorbent material that selectively binds the heavy metal impurities.[13][14][15][16][17]
-
Ion Exchange: This technique uses a resin to exchange ions in a solution of the arsenic compound, effectively removing charged heavy metal ions.[10][18][19]
Q4: How can I analyze the concentration of heavy metal impurities in my this compound sample?
A4: Highly sensitive analytical techniques are required to quantify trace heavy metal impurities. The most common methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method due to its very low detection limits and ability to analyze multiple elements simultaneously.[14][20][21][22][23]
-
Atomic Absorption Spectroscopy (AAS): This technique is also widely used and can be very sensitive, especially when coupled with a graphite (B72142) furnace (GFAAS).[5][24]
Method validation according to ICH Q2 guidelines is crucial to ensure the accuracy and reliability of the analytical results.[20][22]
Troubleshooting Guides
Problem 1: Poor heavy metal removal efficiency during co-precipitation.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The solubility of heavy metal arsenates is highly pH-dependent. Optimize the pH of the solution to minimize the solubility of the target heavy metal arsenate, thus maximizing its precipitation. A pH that is too low or too high can lead to the formation of soluble arsenic species or prevent the precipitation of the metallic impurity. |
| Inadequate concentration of precipitating agent | Ensure that the concentration of the precipitating agent (e.g., hydroxide (B78521) or sulfide) is sufficient to exceed the solubility product of the heavy metal salt you are trying to remove. |
| Formation of a colloidal suspension | A colloidal suspension can prevent the effective removal of the precipitated impurity by filtration. Try adjusting the pH, increasing the ionic strength of the solution, or gently heating the mixture to encourage flocculation and settling of the precipitate. |
| Interfering ions | The presence of other ions in the solution can form complexes with the heavy metals, increasing their solubility. Consider a pre-purification step to remove interfering ions if their concentration is high. |
Problem 2: Low yield or purity after fractional crystallization.
| Possible Cause | Troubleshooting Step |
| Too much solvent used | Using an excessive amount of solvent will result in a significant portion of the desired product remaining in the mother liquor, leading to a low yield.[2][7] To remedy this, you can evaporate some of the solvent and attempt to recrystallize.[2] |
| Crystallization occurred too quickly | Rapid cooling can trap impurities within the crystal lattice, resulting in a product with low purity.[2] Allow the solution to cool slowly and undisturbed to promote the formation of purer crystals.[7] |
| "Oiling out" instead of crystallization | The compound may separate as an oil rather than a solid if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. Try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure compound can also help initiate crystallization.[7] |
| Incomplete removal of mother liquor | Residual mother liquor on the surface of the crystals contains dissolved impurities. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Quantitative Data on Purification Methods
While specific quantitative data for the removal of heavy metals from this compound is limited in publicly available literature, the following table provides an overview of the efficiency of relevant purification techniques in analogous systems, demonstrating their potential applicability.
| Purification Method | System | Target Impurity | Removal Efficiency | Reference/Notes |
| Co-precipitation with Iron Hydroxide | Arsenic-contaminated water | Arsenic | >99% | Effective for removing arsenic from a solution, the reverse principle can be applied.[25] |
| Carbonate Co-precipitation | Aqueous solution | Cadmium (Cd) and Zinc (Zn) | >99% | Demonstrates high efficiency for divalent metal removal.[26] |
| Adsorption on Iron Oxide-based media | Aqueous solution | Arsenic(III) and Arsenic(V) | Up to 1723 µg/g for As(III) and 189 µg/g for As(V) | Shows the high capacity of iron-based adsorbents.[27] |
| Ion Exchange | Arsenic-contaminated water | Arsenic(V) | >97% | Demonstrates high removal efficiency for arsenate ions.[9] |
Experimental Protocols
Co-precipitation of Heavy Metals as Arsenates
This protocol is a general guideline for the removal of divalent heavy metal impurities (e.g., Pb²⁺, Cd²⁺) by adjusting the pH to precipitate them as insoluble arsenates.
Methodology:
-
Dissolution: Dissolve the impure this compound in deionized water to form arsenic acid (H₃AsO₄). The concentration will depend on the level of impurities and should be optimized.
-
pH Adjustment: Slowly add a suitable base (e.g., 1 M NaOH) to the solution while monitoring the pH with a calibrated pH meter. The target pH will depend on the specific heavy metal impurity, as their arsenate salts have different solubility minima. Generally, a pH in the neutral to slightly alkaline range is effective for precipitating many heavy metal arsenates.
-
Precipitation and Digestion: Once the target pH is reached, a precipitate of the heavy metal arsenate should form. Gently stir the mixture at a constant temperature for a period (e.g., 1-2 hours) to allow the precipitate to "digest" and form larger, more easily filterable particles.
-
Filtration: Separate the precipitate from the purified arsenic acid solution by vacuum filtration using a Buchner funnel and appropriate filter paper.
-
Product Recovery: The purified arsenic acid solution can then be carefully evaporated to recrystallize the this compound.
-
Analysis: Analyze the final product for heavy metal content using ICP-MS or AAS to confirm the effectiveness of the purification.
Fractional Crystallization of Arsenic Acid
This protocol leverages the temperature-dependent solubility of arsenic acid to separate it from less soluble impurities.
Methodology:
-
Solvent Selection: For this compound, water is the primary solvent, forming arsenic acid. The effectiveness of this method will depend on the solubility of the heavy metal arsenate impurities in the acidic aqueous solution at different temperatures.
-
Dissolution: Dissolve the impure this compound in a minimum amount of hot deionized water to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities present at high temperatures, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and without disturbance to room temperature. This encourages the formation of large, pure crystals of arsenic acid.
-
Further Cooling: To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the arsenic acid.
-
Filtration: Collect the purified arsenic acid crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Analysis: Analyze the dried product for heavy metal content to determine the purity.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in purified this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. online.visual-paradigm.com [online.visual-paradigm.com]
- 5. usp.org [usp.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. files.knowyourh2o.com [files.knowyourh2o.com]
- 10. ijesd.org [ijesd.org]
- 11. Pharmaceuticals Process Flow Charts & Workflow Templates, Examples | OpsDog [opsdog.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Arsenic Removal Using Unconventional Material with Iron Content: Batch Adsorption and Column Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arsenic poisoning: Removal of arsenic contamination in drinking water using ion exchange resin [seplite.com]
- 19. oncogen.org [oncogen.org]
- 20. almacgroup.com [almacgroup.com]
- 21. Analytical Method Validation For Determination Of Heavy Metal In Capsule Shell By Using Inductively Coupled Plasma Mass Spectrometry (icp-ms). [journalijar.com]
- 22. Development and validation of an ICP-MS method and its application in assessing heavy metals in whole blood samples among occupationally exposed lead smelting plant workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A simple method based on ICP-MS for estimation of background levels of arsenic, cadmium, copper, manganese, nickel, lead, and selenium in blood of the Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aesl.ces.uga.edu [aesl.ces.uga.edu]
- 25. biosorption.mcgill.ca [biosorption.mcgill.ca]
- 26. Carbonate Coprecipitation for Cd and Zn Treatment and Evaluation of Heavy Metal Stability Under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Removal of Trace Arsenic to Meet Drinking Water Standards Using Iron Oxide Coated Multiwall Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and storage of hygroscopic arsenic(V) oxide hydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of hygroscopic arsenic(V) oxide hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is arsenic(V) oxide hydrate and why is it considered hygroscopic?
A1: this compound (As₂O₅ · xH₂O) is the hydrated form of arsenic pentoxide.[1] It is a white, odorless, and lumpy solid or powder.[2] The term "hygroscopic" indicates its tendency to readily absorb moisture from the atmosphere.[3] If exposed to ambient air, it will continue to absorb water until it dissolves, a process known as deliquescence.[4]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is extremely hazardous. Key concerns include:
-
High Acute Toxicity: It is fatal if swallowed and toxic if inhaled.[3] Ingestion can lead to severe gastrointestinal issues, shock, and potentially a coma.[5]
-
Carcinogenicity: This compound is a known human carcinogen.[3][6]
-
Chronic Exposure Effects: Long-term exposure may result in skin disorders, lung damage, and nervous system effects.[5][6]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[3]
Q3: What are the proper storage conditions for this compound?
A3: To maintain its integrity and prevent moisture absorption, store this compound in a cool, dry, and well-ventilated area.[5] The container must be kept tightly sealed.[3] It should be stored in its original container and locked up or in an area accessible only to authorized personnel.[3][6]
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound must be treated as hazardous waste.[7] Do not dispose of it down the drain. Collect all contaminated materials, including rinse water from cleaning equipment, in a sealed, compatible container for disposal by a licensed hazardous waste disposal service, following all local and national regulations.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: The weight of my this compound sample keeps increasing.
-
Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. The increased weight is from water molecules binding to the solid.
-
Solution:
-
Minimize exposure to ambient air. Weigh the compound immediately after removing it from its storage container.
-
Handle and weigh the compound in a controlled environment, such as a glovebox with a dry atmosphere (e.g., purged with nitrogen or argon).
-
If a dry box is unavailable, work quickly and ensure the container is sealed immediately after use.
-
For precise concentrations, consider preparing a stock solution and determining its exact concentration via analytical methods like Inductively Coupled Plasma (ICP) analysis.
-
Problem 2: The this compound powder has become a liquid or slurry.
-
Cause: The compound has deliquesced, meaning it has absorbed enough atmospheric moisture to dissolve.
-
Solution:
-
The material may no longer be suitable for experiments where the anhydrous form is required. The exact water content is now unknown.
-
If the experiment can tolerate a hydrated form, you may be able to proceed, but the concentration of your stock solution will need to be analytically verified.
-
To prevent this, always store the compound in a desiccator or a dry, inert atmosphere. Ensure the container lid is secure and the seal is intact.
-
Problem 3: I observe inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can stem from variations in the hydration state of the this compound, leading to inaccurate concentrations in your test solutions. The compound's potency can be affected by its form.
-
Solution:
-
Standardize Handling: Implement a strict, consistent protocol for handling and weighing the compound to minimize moisture absorption.
-
Prepare Fresh Stock Solutions: Prepare stock solutions fresh for each experiment from powder that has been properly stored.
-
Validate Concentration: For critical applications, the arsenic concentration in the stock solution should be validated using an appropriate analytical technique.
-
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | As₂O₅ · xH₂O | [1] |
| Molecular Weight | 229.84 g/mol (anhydrous basis) | [1] |
| Appearance | White powder or solid | [2][8] |
| Density | 4.32 g/mL at 25 °C | [2][9] |
| Melting Point | 315 °C (decomposes) | [4][10] |
| Solubility | Soluble in water and alcohol | [4][11] |
Toxicological Data
| Endpoint | Value | Species | Reference |
| LD₅₀ (Oral) | 8 mg/kg | Rat | [5][8] |
| LD₅₀ (Oral) | 55 mg/kg | Mouse | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Protocol 2: Assessment of DNA Damage using the Comet Assay
This protocol detects DNA strand breaks in individual cells.
-
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution for at least one hour at 4°C to remove cell membranes and cytoplasm.
-
DNA Unwinding: Place the slides in an electrophoresis tank with alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Wash the slides with a neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization: Visualize and score the comets using a fluorescence microscope and image analysis software.[12]
-
Visualizations
Caption: Standard workflow for safe handling of this compound.
Caption: Troubleshooting logic for hygroscopicity issues.
Caption: Simplified overview of signaling pathways affected by arsenic compounds.
References
- 1. Arsenic(V) oxide 97 12044-50-7 [sigmaaldrich.com]
- 2. This compound | 12044-50-7 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. oxfordreference.com [oxfordreference.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. drexel.edu [drexel.edu]
- 8. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 9. chemwhat.com [chemwhat.com]
- 10. fishersci.com [fishersci.com]
- 11. Thermo Scientific Chemicals Arsenic(V) oxide, 99.9% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of Arsenic(V) Oxide Hydrate Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing arsenic(V) oxide hydrate (B1144303). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with arsenic(V) oxide hydrate?
A1: this compound is a highly toxic and carcinogenic substance.[1][2] It is fatal if swallowed and toxic if inhaled.[3] Direct contact can cause severe irritation to the skin, eyes, and respiratory tract.[2][4] Long-term exposure may lead to arsenic poisoning, skin lesions, and an increased risk of cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3]
Q2: What immediate steps should be taken in case of a spill?
A2: For any spill, the area should be cleared of personnel and you should move upwind.[1]
-
Minor Spills: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Use dry clean-up procedures to avoid generating dust. The spilled material can be dampened with water to prevent it from becoming airborne before sweeping.[1] Vacuuming with a HEPA-filtered vacuum is also an option.[1] All waste must be collected in a suitable, labeled container for hazardous waste disposal.[1][2]
-
Major Spills: Evacuate the area immediately and report the spill to your institution's environmental health and safety (EHS) office.[2] Only trained personnel should handle major spills.
Q3: What are the approved methods for disposing of this compound waste?
A3: Drain disposal of any arsenic-containing waste is strictly forbidden.[2] All arsenic waste, including contaminated labware and rinse water, must be collected as hazardous waste.[2] The primary disposal routes involve chemical treatment to stabilize the arsenic, followed by disposal in a licensed hazardous waste landfill.[5] Treatment technologies aim to convert the arsenic into a less soluble and less mobile form.[6]
Q4: What is the Toxicity Characteristic Leaching Procedure (TCLP) and why is it important for arsenic waste?
A4: The Toxicity Characteristic Leaching Procedure (TCLP) is a laboratory method used to simulate the leaching of a waste in a landfill.[7][8] For arsenic, the regulatory limit is typically 5 mg/L in the leachate.[9][10] If the TCLP extract from your treated arsenic waste exceeds this limit, it is classified as hazardous waste and must be managed according to stringent regulations.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible dust during handling | Improper handling techniques or inadequate ventilation. | Always handle this compound in a certified chemical fume hood.[2] Use wet methods for cleaning surfaces to minimize dust generation. Ensure all containers are securely sealed when not in use.[1] |
| Uncertainty about waste segregation | Lack of clear labeling or understanding of waste streams. | All waste streams containing arsenic, including solids, liquids, and contaminated PPE, must be segregated and collected in clearly labeled, sealed containers.[2] Consult your institution's EHS guidelines for specific labeling requirements. |
| TCLP results for treated waste exceed the regulatory limit | Incomplete chemical precipitation or stabilization. | Review the experimental protocol for the treatment method used. Ensure the correct pH was maintained and the appropriate ratio of reagents was used. Consider repeating the treatment or using an alternative stabilization method. |
Experimental Protocols
Protocol 1: Chemical Precipitation (Co-precipitation with Ferric Chloride)
This protocol describes the removal of arsenic from an aqueous waste stream by co-precipitation with ferric chloride.
Methodology:
-
Preparation: Ensure all work is conducted in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses).
-
pH Adjustment: Adjust the pH of the arsenic-containing wastewater to a range of 6-8 using an appropriate acid or base (e.g., sulfuric acid or sodium hydroxide).
-
Coagulant Addition: While stirring, add a solution of ferric chloride (FeCl₃) to the wastewater. The optimal dose of ferric chloride will depend on the initial arsenic concentration and should be determined through jar testing.
-
Flocculation: Continue to stir the solution gently to promote the formation of ferric hydroxide (B78521) flocs that will adsorb the arsenic.
-
Sedimentation: Allow the flocs to settle. This can be accelerated by using a clarifier.
-
Dewatering: Separate the liquid supernatant from the solid sludge. The supernatant should be tested for residual arsenic before being considered for discharge (subject to local regulations). The sludge, containing the precipitated arsenic, must be dewatered.
-
Stabilization and Disposal: The dewatered sludge must be tested using the TCLP.[9][10] If it passes, it can be disposed of in a non-hazardous landfill. If it fails, it must be treated as hazardous waste.[10]
Data Presentation
| Parameter | Regulatory Limit/Guideline | Reference |
| TCLP Regulatory Limit for Arsenic | < 5.0 mg/L | [9][10] |
| Drinking Water Maximum Contaminant Level (MCL) for Arsenic | 0.010 mg/L (10 ppb) | [7][11] |
Visualizations
Caption: Workflow for the safe disposal of arsenic waste.
Caption: Decision pathway for responding to an arsenic spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. drexel.edu [drexel.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 7. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 8. epa.gov [epa.gov]
- 9. des.nh.gov [des.nh.gov]
- 10. Access Water | Landfill Disposal Considerations for Arsenic Treatment Residuals [accesswater.org]
- 11. msa.maryland.gov [msa.maryland.gov]
Technical Support Center: Purity Assessment of Arsenic(V) Oxide Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for assessing the purity of arsenic(V) oxide hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when assessing the purity of arsenic(V) oxide hydrate?
A1: The primary purity assessment parameters for this compound include:
-
Assay of Arsenic(V): Determining the percentage of the active arsenic(V) component.
-
Water Content: Quantifying the amount of water of hydration to confirm the correct hydrate form.[1][2][3][4][5]
-
Arsenic(III) Impurity: Detecting and quantifying the more toxic arsenic(III) species.[6]
-
Trace Elemental Impurities: Identifying and quantifying other metallic and non-metallic impurities.
-
Anionic Impurities: Measuring the levels of extraneous anions such as chlorides, sulfates, and nitrates.
Q2: Which analytical techniques are most suitable for the assay of arsenic(V) in this compound?
A2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) are the preferred methods for accurately determining the total arsenic content.[7][8][9] For speciation to specifically quantify Arsenic(V), hyphenated techniques like High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS are ideal.[10][11] Titrimetric methods can also be employed for direct determination of Arsenic(V).
Q3: How can I determine the water content in this compound?
A3: Thermogravimetric Analysis (TGA) is a precise method for determining the water of hydration by measuring the mass loss upon heating.[1][2][3] A simpler, classical method involves heating a known mass of the hydrate in a crucible and measuring the mass of the resulting anhydrous salt.[2][3][4][5]
Q4: What is the best way to quantify the highly toxic arsenic(III) impurity?
A4: Speciation analysis using HPLC-ICP-MS is the most effective technique to separate and quantify arsenic(III) and arsenic(V) species.[10][11][12] Other methods involve selective complexation of arsenic(III) followed by extraction and analysis using Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS).[13] The concentration of arsenic(V) can be determined by the difference between the total arsenic and the arsenic(III) content.[14]
Q5: How can I detect and quantify other trace elemental impurities?
A5: ICP-MS is the method of choice for detecting a wide range of trace and ultra-trace elemental impurities due to its high sensitivity and multi-element capability.[7][8]
Q6: Which technique is recommended for analyzing anionic impurities?
A6: Ion Chromatography (IC) is the standard and most reliable method for the separation and quantification of common inorganic anions like fluoride, chloride, nitrate, phosphate, and sulfate.[15][16][17]
Troubleshooting Guides
Issue 1: Inaccurate Assay Results using ICP-MS/ICP-AES
| Potential Cause | Troubleshooting Step |
| Spectral Interferences | Arsenic (as 75As) is prone to spectral interferences from polyatomic ions like 40Ar35Cl+ and 40Ca35Cl+.[18] Use an ICP-MS with a collision/reaction cell (e.g., using oxygen as a reaction gas to shift arsenic to AsO+ at m/z 91) or a triple-quadrupole ICP-MS to resolve these interferences.[7][18] |
| Matrix Effects | The sample matrix can cause signal suppression or enhancement. Prepare calibration standards in a matrix that matches the sample as closely as possible. Use the method of standard additions for complex matrices. |
| Incomplete Digestion | Ensure complete sample digestion to liberate all arsenic atoms. Use a combination of strong acids (e.g., nitric and sulfuric acid) and heat.[9] Microwave-assisted digestion can improve efficiency. |
| Instrument Drift | Analyze a calibration verification standard periodically throughout the analytical run to monitor and correct for instrument drift. |
Issue 2: Poor Reproducibility in Water Content Determination by Gravimetric Heating
| Potential Cause | Troubleshooting Step |
| Incomplete Dehydration | Heat the sample until a constant weight is achieved. This may require multiple heating and cooling/weighing cycles.[1] |
| Reabsorption of Moisture | After heating, cool the anhydrous sample in a desiccator to prevent reabsorption of atmospheric moisture before weighing. |
| Spattering of Sample | Heat the sample gently at first, then increase the temperature gradually to avoid loss of sample due to spattering.[1][3] |
| Decomposition of Anhydrous Salt | Research the decomposition temperature of anhydrous arsenic(V) oxide to avoid heating at excessively high temperatures that could cause further mass loss. |
Issue 3: Inaccurate Speciation of Arsenic(III) and Arsenic(V) using HPLC-ICP-MS
| Potential Cause | Troubleshooting Step |
| Interconversion of Species | The oxidation state of arsenic can change during sample preparation and storage. Minimize sample preparation time and store samples at low temperatures.[19] Use a mildly acidic buffer to maintain stability.[19] |
| Poor Chromatographic Resolution | Optimize the mobile phase composition, pH, and gradient to achieve baseline separation of As(III) and As(V) peaks. Anion-exchange chromatography is commonly used for this separation.[11][12] |
| Contamination | Use high-purity reagents and deionized water to prepare all solutions to avoid arsenic contamination. |
| Column Overloading | Inject a smaller sample volume or dilute the sample to prevent peak broadening and tailing. |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of key analytical techniques for arsenic analysis. Note that these values are indicative and can vary based on the specific instrument and matrix.
| Analytical Method | Typical Detection Limit | Linear Range | Primary Application |
| ICP-MS | 0.1 - 1 µg/L[10] | > 6 orders of magnitude | Total Arsenic, Trace Elements |
| ICP-AES | 1 - 10 µg/L | 3 - 5 orders of magnitude | Total Arsenic (higher concentrations) |
| HPLC-ICP-MS | 0.3 - 1.5 µg/L for species[10] | 2 - 4 orders of magnitude | Arsenic Speciation (AsIII, AsV) |
| GFAAS | 0.2 µg/L[14] | 2 - 3 orders of magnitude | Trace Arsenic |
| Ion Chromatography (IC) | 10 - 50 µg/L | 2 - 3 orders of magnitude | Anionic Impurities |
| Thermogravimetric Analysis (TGA) | N/A | N/A | Water Content |
| Titrimetry | N/A | N/A | Assay of Arsenic(V) |
Experimental Protocols
Protocol 1: Determination of Total Arsenic by ICP-MS
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a digestion vessel. Add a mixture of high-purity nitric acid and sulfuric acid.
-
Digestion: Heat the sample using a hot plate or a microwave digestion system until the sample is completely dissolved and the solution is clear.
-
Dilution: Cool the digested sample and quantitatively transfer it to a volumetric flask. Dilute to a final concentration within the linear range of the instrument using deionized water.[8]
-
Calibration: Prepare a series of external calibration standards covering the expected concentration range of the sample.[8]
-
Analysis: Introduce the prepared samples and standards into the ICP-MS. Measure the intensity of the 75As signal.[8] For samples with high chloride content, monitor the AsO+ signal at m/z 91 in reaction mode.[7]
-
Quantification: Determine the arsenic concentration in the samples by comparing their signal intensities to the calibration curve.[8]
Protocol 2: Determination of Water Content by Gravimetric Method
-
Crucible Preparation: Heat a clean, empty crucible and lid to a constant weight by heating for 15-minute intervals and cooling in a desiccator before each weighing.[3]
-
Sample Weighing: Add approximately 1-2 g of the this compound to the pre-weighed crucible and record the total mass.
-
Heating: Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, to drive off the water of hydration.[3] The temperature should be sufficient to remove water but below the decomposition temperature of the anhydrous salt.
-
Cooling and Weighing: Cool the crucible and its contents in a desiccator to room temperature and weigh.[3]
-
Constant Weight: Repeat the heating, cooling, and weighing cycles until two consecutive weighings agree within a specified tolerance (e.g., ±0.002 g), indicating complete removal of water.[1]
-
Calculation: Calculate the mass of water lost by subtracting the final mass of the anhydrous salt and crucible from the initial mass of the hydrate and crucible. Determine the percentage of water in the hydrate.[1][2]
Protocol 3: Speciation of As(III) and As(V) by HPLC-ICP-MS
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable mobile phase-compatible buffer (e.g., ammonium (B1175870) carbonate or ammonium nitrate) to a known volume.[11] The sample may need to be filtered through a 0.45 µm filter.
-
Chromatographic System: Use an anion-exchange column (e.g., PRP-X100) for the separation of As(III) and As(V).[11]
-
Mobile Phase: Prepare an appropriate aqueous buffer as the mobile phase. The pH and concentration will need to be optimized for the specific column used.
-
Analysis: Inject the sample into the HPLC system. The eluent from the column is directly introduced into the nebulizer of the ICP-MS.
-
Detection: Monitor the arsenic signal at m/z 75 as a function of time to obtain the chromatogram showing the separated As(III) and As(V) peaks.
-
Quantification: Prepare calibration standards containing known concentrations of both As(III) and As(V) and analyze them under the same conditions. Quantify the respective species in the sample by comparing their peak areas to the calibration curves.
Visualizations
Caption: Workflow for Total Arsenic Analysis by ICP-MS.
Caption: Workflow for Gravimetric Determination of Water Content.
References
- 1. justonly.com [justonly.com]
- 2. CHEMISTRY 103: PERCENT WATER IN A HYDRATE [www2.latech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 6. Arsenic in Water: What You Need to Know - Palintest [palintest.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 11. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of arsenic(III) and arsenic(V) by electrothermal atomic absorption spectrometry after complexation and sorption on a C-18 bonded silica column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of arsenic (V) and arsenic (III) in water samples using ammonium molybdate and estimation by graphite furnace atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijeast.com [ijeast.com]
- 18. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 19. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Arsenic(V) Oxide Hydrate
Disclaimer: Arsenic(V) oxide hydrate (B1144303) and its derivatives are highly toxic and carcinogenic. All handling and experimental procedures must be conducted in a designated area within a certified fume hood, adhering to strict safety protocols. Appropriate personal protective equipment (PPE) is mandatory at all times. All waste containing arsenic must be disposed of as hazardous waste according to institutional and regulatory guidelines.[1][2][3][4][5]
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential catalytic applications of arsenic(V) oxide hydrate. Due to limited specific literature on its direct use as a primary catalyst in organic synthesis, this guide draws upon the known chemical properties of arsenic acid (the aqueous form of arsenic(V) oxide), principles of acid catalysis, and data on related arsenic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the nature of this compound as a catalyst?
This compound dissolves in water to form arsenic acid (H₃AsO₄), which is a moderately strong Brønsted acid.[6][7][8] Its catalytic activity in organic reactions is expected to be analogous to other acid catalysts, such as phosphoric acid, where it can act as a proton donor to activate substrates. It may also exhibit Lewis acidic properties, although this is less documented for this specific compound.[9]
Q2: For which types of reactions could this compound potentially be used as a catalyst?
Based on its acidic nature, this compound could theoretically catalyze reactions such as:
-
Esterification: The formation of esters from carboxylic acids and alcohols.
-
Hydrolysis: The cleavage of bonds, such as in esters, by the addition of water.
-
Dehydration: The removal of a water molecule, for example, from alcohols to form alkenes.[10]
-
Aldol Condensation: The reaction between two carbonyl compounds to form a β-hydroxy aldehyde or ketone.[11][12][13][14]
-
Polymerization: Some arsenic compounds have been noted to catalyze polyester (B1180765) synthesis.
Q3: What are the main challenges in using this compound as a catalyst?
The primary challenges include:
-
Extreme Toxicity: Handling and disposal require stringent safety measures.[1][2][4][5]
-
Hydrolytic Instability of Intermediates: Arsenate esters are known to be significantly less stable to hydrolysis than their phosphate (B84403) counterparts, which can affect reaction yields and product stability.[15][16]
-
Lack of Specific Literature: There is a scarcity of detailed protocols and optimization data for its use as a primary catalyst in organic synthesis.
-
Catalyst Poisoning: In some systems, arsenic compounds are known to be potent catalyst poisons, which could be a concern if other catalytic species are present.
Q4: How should I handle and dispose of arsenic-containing waste from my experiments?
All waste containing arsenic must be treated as hazardous.[2][3]
-
Collect all liquid and solid waste in clearly labeled, sealed containers.[2]
-
Do not mix arsenic waste with other chemical waste streams unless instructed to do so by your institution's safety office.
-
Follow all institutional and local regulations for hazardous waste disposal.[3] This may involve contacting your environmental health and safety department for a specialized waste pickup.[2]
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during a reaction catalyzed by this compound.
Caption: General troubleshooting workflow for this compound catalysis.
Issue 1: Low or No Product Yield in Esterification
| Potential Cause | Troubleshooting Step | Rationale |
| Product Hydrolysis | 1. Use a Dean-Stark apparatus or molecular sieves to remove water as it forms. 2. Use an excess of the alcohol reactant. | The equilibrium for esterification is reversible. Arsenate esters are highly susceptible to hydrolysis, so removing water will drive the reaction towards the product.[15][16] |
| Insufficient Catalyst Activity | 1. Ensure the this compound is fully dissolved to form arsenic acid. 2. Slightly increase the catalyst loading. | Incomplete dissolution will lead to a lower effective catalyst concentration. |
| Incorrect Reaction Temperature | Optimize the temperature. Start with temperatures used for similar acid-catalyzed esterifications and adjust as needed. | Temperature affects reaction rate and equilibrium. Too low, and the reaction is slow; too high, and side reactions or decomposition may occur. |
| Reagent Purity | Use anhydrous solvents and high-purity starting materials. | Water in the reagents will inhibit the forward reaction. |
Issue 2: Formation of Unidentified Byproducts in Alcohol Dehydration
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Alcohol | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Arsenic(V) is an oxidizing agent and may oxidize the alcohol, especially at elevated temperatures.[7][17] |
| Ether Formation | 1. Increase the reaction temperature. 2. Ensure sufficient catalyst concentration. | In acid-catalyzed alcohol dehydration, lower temperatures can favor the formation of ethers via an Sₙ2 reaction between two alcohol molecules.[18] |
| Carbocation Rearrangement | 1. Analyze the byproduct structure to identify rearranged alkene isomers. 2. Consider using a different catalyst system if rearrangement is a major issue. | Acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through a carbocation intermediate, which can undergo rearrangement to a more stable carbocation before elimination. |
Data Presentation: Hypothetical Reaction Conditions
The following tables present hypothetical starting conditions for reactions potentially catalyzed by arsenic acid, based on analogous reactions with other acid catalysts. These are not experimentally verified and should be used as a starting point for optimization.
Table 1: Hypothetical Conditions for Fischer Esterification
| Parameter | Value |
| Reactants | Carboxylic Acid (1 eq), Alcohol (3-5 eq or as solvent) |
| Catalyst | This compound (0.05 - 0.2 eq) |
| Temperature | 80-120 °C |
| Solvent | Toluene (B28343) (with Dean-Stark) or excess alcohol |
| Reaction Time | 4-24 hours |
Table 2: Hypothetical Conditions for Alcohol Dehydration
| Parameter | Value |
| Reactant | Alcohol (1 eq) |
| Catalyst | This compound (0.1 - 0.3 eq) |
| Temperature | 140-180 °C (for primary alcohols) |
| Solvent | High-boiling, non-coordinating solvent (e.g., sulfolane) or neat |
| Reaction Time | 1-6 hours |
Experimental Protocols
Protocol 1: General Procedure for a Trial Esterification Reaction
Objective: To assess the catalytic activity of this compound in the esterification of benzoic acid with ethanol (B145695).
Materials:
-
Benzoic acid
-
Ethanol (anhydrous)
-
This compound
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Safety: Perform all steps in a certified fume hood. Wear appropriate PPE.
-
To a 100 mL round-bottom flask, add benzoic acid (1.22 g, 10 mmol), ethanol (2.76 g, 60 mmol), and toluene (30 mL).
-
Carefully add this compound (0.23 g, 1 mmol).
-
Assemble the reflux condenser and Dean-Stark trap, and fill the trap with toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, observing the formation of ethyl benzoate.
-
After 8 hours (or upon completion), cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.
-
Wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Waste Disposal: All aqueous layers and contaminated materials must be collected as arsenic hazardous waste.[2][3]
Logical Diagram for Esterification Troubleshooting
Caption: Troubleshooting low yield in a hypothetical esterification reaction.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. drexel.edu [drexel.edu]
- 3. iowadnr.gov [iowadnr.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ARSENIC PENTOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Arsenic Pentoxide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 9. ARSENIC PENTOXIDE | 1303-28-2 [chemicalbook.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Aldol condensation - Wikipedia [en.wikipedia.org]
- 15. Arsenate replacing phosphate - alternative life chemistries and ion promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theoretical modeling on the kinetics of the arsenate-ester hydrolysis: implications to the stability of As-DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Oxidation states of arsenic | MEL Chemistry [melscience.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing the reduction of As(V) to As(III) in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the reduction of arsenate (As(V)) to arsenite (As(III)) during experiments. Maintaining the original speciation of arsenic is critical for accurate toxicological assessments and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the reduction of As(V) to As(III) in my samples?
A1: The reduction of As(V) to the more toxic As(III) is primarily influenced by the sample's redox potential (Eh) and pH.[1][2][3][4] Low redox potential (anaerobic or reducing conditions) and alkaline pH can favor the conversion of As(V) to As(III).[2][3] Additionally, the presence of reducing agents, such as sulfide, ferrous iron (Fe(II)), and certain organic compounds (e.g., glutathione, cysteine), can facilitate this reduction.[5] Microbial activity, particularly from dissimilatory arsenate-reducing prokaryotes (DARPs), also plays a significant role in this transformation.[6][7][8][9]
Q2: I suspect my water samples are undergoing speciation changes during storage. What are the recommended general preservation techniques?
A2: To maintain arsenic speciation in water samples, a multi-pronged approach is recommended. Immediate filtration (0.45 µm) is crucial to remove particulates and microorganisms that can alter speciation.[10][11] Following filtration, samples should be stored in the dark at approximately 4°C to minimize photochemical reactions and slow down microbial activity.[10][12] Acidification is a common and effective preservation method; however, the choice of acid depends on the analytical technique to be used.[11][12][13]
Q3: Which acid should I use for preserving my water samples, and at what concentration?
A3: The choice of acid is critical and depends on your downstream analytical method.
-
For hydride generation techniques (e.g., HG-AAS, HG-AFS): Hydrochloric acid (HCl) is generally preferred.[12] The EPA Method 1632 recommends adding 3 mL of 6M HCl per liter of water sample.[14]
-
For chromatographic techniques (e.g., HPLC-ICP-MS, IC-ICP-MS): Nitric acid (HNO₃) can be used, but it may oxidize As(III) to As(V) over time.[13] A combination of a complexing agent like EDTA with acetic acid is often preferred for these methods, especially in iron-rich samples.[12] It's important to note that while acidification is generally effective, some studies have shown it can alter the species distribution in certain water matrices.[13] Therefore, it is advisable to test the chosen preservation method on your specific sample matrix.
Q4: Can biological samples be preserved in the same way as water samples?
A4: Biological samples present unique challenges due to their complex matrices and high enzymatic activity. Simple acidification is often insufficient. Cryopreservation, such as snap-freezing in liquid nitrogen and storage at -80°C, is the most effective method to halt biological activity and preserve arsenic speciation.[15][16] For tissues, lyophilization (freeze-drying) can also be an effective long-term storage strategy.[15] Chemical fixation with agents like formalin is generally not recommended for speciation analysis as it can alter the chemical forms of arsenic.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increase in As(III) concentration in stored water samples. | 1. Microbial activity. 2. Presence of reducing agents (e.g., Fe²⁺, sulfides). 3. Inappropriate storage temperature or light exposure. | 1. Filter the sample immediately after collection (0.45 µm or smaller for high bacterial activity).[10][11] 2. For iron-rich waters, add a complexing agent like EDTA in combination with acidification.[12] 3. Store samples in the dark at 4°C.[10][12] |
| Inconsistent or non-reproducible speciation results. | 1. Incomplete preservation. 2. Contamination during sample handling or analysis. 3. Matrix effects interfering with the analytical method. | 1. Review and optimize your sample preservation protocol based on the sample matrix. Consider conducting a holding time study. 2. Use ultra-clean sampling and laboratory techniques. Pre-screen all materials that come into contact with the sample for arsenic contamination. 3. Prepare matrix-matched standards for calibration. Employ analytical techniques with high selectivity, such as IC-ICP-MS, which can separate arsenic species from interfering matrix components.[17][18] |
| Loss of total arsenic concentration after storage. | 1. Adsorption of arsenic species onto container walls. 2. Co-precipitation with other elements, such as iron hydroxides. | 1. Use appropriate container materials (e.g., glass or high-density polyethylene) and acidify the sample to keep arsenic species in solution. 2. In iron-rich samples, acidification can help prevent the formation of iron oxyhydroxide precipitates that can adsorb arsenic.[12] |
Quantitative Data on Preservation Methods
The following table summarizes the effectiveness of various preservation methods for maintaining arsenic speciation in water samples.
| Preservation Method | Sample Matrix | Holding Time | Effectiveness in Preventing As(V) Reduction | Reference |
| Refrigeration (4°C) in the dark | Natural Water | Up to 30 days | Effective for some samples, but changes can occur after 5 days at room temperature. | [13] |
| Acidification with HCl (0.1%) | Spiked De-ionized & River Water | At least 15 days | Can cause oxidation of As(III) to As(V). | [13] |
| Acidification with HNO₃ (0.1%) | Spiked De-ionized & River Water | At least 15 days | Higher degree of As(III) oxidation compared to HCl. | [13] |
| EDTA with Acetic Acid | Iron-rich Water | Up to 7 days | Effective in stabilizing inorganic arsenic species. | [12] |
| Acidification with 6M HCl (3 mL/L) | Water Samples | 28 days | Recommended by EPA Method 1632. | [14] |
Experimental Protocols
Protocol 1: Preservation of Water Samples for Arsenic Speciation Analysis
This protocol outlines the steps for preserving water samples intended for the analysis of As(V) and As(III) using chromatographic techniques coupled with ICP-MS.
Materials:
-
Sample collection bottles (HDPE or borosilicate glass), pre-cleaned
-
0.45 µm syringe filters
-
Syringes
-
Hydrochloric acid (HCl), trace metal grade
-
Refrigerator or cooler with ice packs
Procedure:
-
Sample Collection: Collect the water sample directly into the pre-cleaned sample bottle, minimizing headspace.
-
Filtration: Immediately after collection, filter the sample through a 0.45 µm syringe filter to remove suspended particles and microorganisms. The first few milliliters of filtrate should be discarded to rinse the filter.
-
Acidification: For each liter of filtered sample, add 3 mL of 6M HCl. This will bring the sample to a pH < 2.
-
Storage: Store the preserved sample in a cooler with ice packs immediately after collection. Upon return to the laboratory, store the sample in a refrigerator at 4°C in the dark until analysis. The recommended maximum holding time is 28 days.[14]
Protocol 2: Speciation Analysis using HPLC-ICP-MS
This protocol provides a general methodology for the separation and quantification of inorganic arsenic species using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Instrumentation:
-
HPLC system with an anion-exchange column
-
ICP-MS system
Reagents:
-
Mobile phase (e.g., ammonium (B1175870) nitrate (B79036) or ammonium phosphate (B84403) buffer, pH adjusted)
-
Arsenic standard solutions for As(III) and As(V)
Procedure:
-
Instrument Setup: Equilibrate the HPLC-ICP-MS system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards containing known concentrations of As(III) and As(V). Inject the standards to generate a calibration curve for each species.
-
Sample Analysis: Inject the preserved water sample into the HPLC system. The arsenic species will be separated on the anion-exchange column based on their charge and retention time.
-
Detection: The eluent from the HPLC is introduced into the ICP-MS, where the arsenic is atomized, ionized, and detected at m/z 75.
-
Quantification: The concentration of each arsenic species in the sample is determined by comparing its peak area to the calibration curve.
Visualizations
Caption: A typical experimental workflow for arsenic speciation analysis.
Caption: Major pathways for the reduction of As(V) to As(III).
Caption: Decision tree for selecting a suitable preservation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of redox potential and pH on arsenic speciation and solubility in a contaminated soil | CoLab [colab.ws]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Study of the arsenate reducted by common reducing agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Dissimilatory Reduction of Arsenic(V) to Arsenic(III) in Anoxic Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Arsenate-reducing bacteria - Wikipedia [en.wikipedia.org]
- 9. Reduction kinetics of As (V) to As (III) by a dissimilatory arsenate-reducing bacterium, Bacillus sp. SF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IC-ICP-MS and IC-ICP-HEX-MS determination of arsenic speciation in surface and groundwaters: preservation and analytical issues | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 12. mdpi.com [mdpi.com]
- 13. Stability of inorganic arsenic (III) and arsenic (V) in water samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. epa.gov [epa.gov]
- 15. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 16. Preserving DNA From Challenging Environments - Inside Biobanking [thermofisher.com]
- 17. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 18. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Stabilizing Aqueous Solutions of Arsenic(V) Oxide Hydrate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of arsenic(V) oxide hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What occurs when arsenic(V) oxide hydrate is dissolved in water?
When this compound (As₂O₅·xH₂O), a white, deliquescent solid, is dissolved in water, it combines very slowly to form arsenic acid (H₃AsO₄).[1][2] This resulting solution is the arsenic analogue of phosphoric acid and will contain various arsenate species depending on the pH.[3] The dissolution process itself can be slow, sometimes requiring up to 48 hours for complete dissolution of solid chunks.[4]
Q2: What are the primary factors that influence the stability of an aqueous arsenic(V) solution?
The stability of aqueous arsenic(V) solutions is primarily dictated by three factors:
-
pH: The pH of the solution is a major factor in the relative stability of pentavalent arsenic.[5][6] It determines the ionic species present and the potential for reduction or precipitation.[3][7]
-
Redox Potential: Arsenic(V) is the stable form in aerobic, or oxidizing, environments.[8] Under reducing (anoxic) conditions, it can be converted to the more toxic and mobile arsenic(III).[8][9]
-
Presence of Incompatible Materials: Contact with acids, strong bases, and active metals (like zinc, aluminum, or iron) should be avoided.[1] Active metals can react to produce extremely toxic arsine gas (AsH₃).[1]
Q3: How does pH specifically affect the speciation and stability of my As(V) solution?
Arsenic acid (H₃AsO₄) is a triprotic acid, meaning it releases three protons at different pKa values.[3] The pH of the solution determines which arsenate species is dominant, directly impacting solubility and stability.
-
Strongly Acidic (pH < 2.19): The dominant species is the undissociated arsenic acid (H₃AsO₄). In these conditions, the risk of reduction to As(III) increases.[5][6]
-
Weakly Acidic to Neutral (pH 2.19 - 6.94): The primary species is the dihydrogen arsenate ion (H₂AsO₄⁻).
-
Weakly Alkaline (pH 6.94 - 11.5): The hydrogen arsenate ion (HAsO₄²⁻) is the most prevalent. Pentavalent arsenic is relatively stable in neutral to alkaline conditions.[5][6][10] Studies have shown the lowest leaching of arsenic from solidified materials occurs at a pH of 9.0.[7]
-
Strongly Alkaline (pH > 11.5): The arsenate ion (AsO₄³⁻) becomes the dominant species.
Q4: Why has my clear arsenic(V) solution become milky or cloudy?
Cloudiness or a milky appearance in your solution can be caused by:
-
Formation of a Colloidal Suspension: On strong dilution, arsenic acid can sometimes hydrolyze, resulting in the formation of a milky liquid, which is likely a colloid of arsenic(III) oxide.[4]
-
Precipitation: If the pH of the solution shifts into a range where the specific arsenate species is less soluble, or if it interacts with other ions in the solution, a precipitate can form.
-
Incomplete Dissolution: The material may appear to be dissolved when it is actually a very fine colloidal suspension, which can aggregate over time.[4] Boiling the water for several minutes may help to clarify the solution.[4]
Q5: How can I prevent the unintended reduction of As(V) to the more toxic As(III)?
To prevent the reduction of As(V) to As(III), you should:
-
Maintain a Neutral to Alkaline pH: Pentavalent arsenic is most stable at neutral or alkaline pH.[5][6] Avoid strongly acidic conditions which favor reduction.
-
Ensure an Oxidizing Environment: Prepare and store solutions under normal atmospheric (aerobic) conditions. Under reducing conditions, As(V) can be converted to As(III).[9]
-
Avoid Reducing Agents: Do not allow the solution to come into contact with reducing agents, such as sulfites in an acidic solution.[4]
Troubleshooting Guides
Issue 1: Slow or Incomplete Dissolution
| Potential Cause | Recommended Solution |
| Formation of a passivating 'glaze' on aged solid material. [4] | Gently heat the solution while stirring to increase the dissolution rate. |
| The dissolution process is naturally slow. [4] | Allow for extended stirring time, potentially up to 48 hours.[4] Consider using a magnetic stirrer for consistency. |
| Formation of colloidal particles instead of true dissolution. [4] | Use a dilute solution of NaOH to aid dissolution, as arsenic(V) oxide dissolves more easily in alkaline conditions.[4] |
Issue 2: Solution Instability (Precipitation or Cloudiness)
| Potential Cause | Recommended Solution |
| pH shift to a range of lower solubility. | Measure the solution's pH. Adjust to a neutral or weakly alkaline range (pH 7-9) for optimal stability.[5][7] |
| Hydrolysis upon strong dilution. [4] | If appropriate for the experiment, gently boil the solution to attempt to redissolve the colloid.[4] Prepare dilutions carefully and monitor for any signs of instability. |
| Contamination with incompatible ions. | Use high-purity deionized water and ensure all glassware is thoroughly cleaned. Review all components of the solution for potential cross-reactions. |
Data Presentation
Table 1: Physicochemical Properties of Arsenic Acid (H₃AsO₄)
| Property | Value | Source |
| Molar Mass | 141.942 g·mol⁻¹ | [3] |
| Appearance | Colorless acid, found only in solution. | [3] |
| pKa₁ | 2.19 | [3] |
| pKa₂ | 6.94 | [3] |
| pKa₃ | 11.5 | [3] |
| Solubility in Water | Freely soluble. | [1] |
Table 2: Dominant Arsenic(V) Species in Aqueous Solution by pH
| pH Range | Dominant Chemical Species | Stability Condition |
| < 2.19 | H₃AsO₄ (Arsenic Acid) | Increased risk of reduction to As(III) |
| 2.19 – 6.94 | H₂AsO₄⁻ (Dihydrogen Arsenate) | Stable |
| 6.94 – 11.5 | HAsO₄²⁻ (Hydrogen Arsenate) | High stability |
| > 11.5 | AsO₄³⁻ (Arsenate) | Stable |
Experimental Protocols
Protocol 1: Preparation of a Stable Arsenic(V) Aqueous Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry beaker inside a fume hood, using appropriate personal protective equipment (PPE).
-
Initial Dissolution: Add a portion of high-purity deionized water, typically about 70-80% of the final desired volume.
-
Stirring: Place the beaker on a magnetic stirrer and begin stirring. Allow significant time for dissolution, observing the solution for clarity.
-
Assisted Dissolution (If Necessary): If the solid does not dissolve after a prolonged period, gently heat the solution to no more than 50-60°C while continuing to stir. Do not boil.
-
Cooling: Once the solid is fully dissolved, remove the beaker from the heat source (if used) and allow it to cool to room temperature.
-
Volume Adjustment: Quantitatively transfer the solution to a volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsings to the flask. Add deionized water to the calibration mark.
-
pH Measurement and Adjustment: Measure the pH of the solution. If an acidic pH is observed, adjust it to the neutral or weakly alkaline range (pH 7-9) by adding a dilute solution of NaOH dropwise while stirring.
-
Storage: Store the final solution in a well-sealed, clearly labeled container at room temperature, away from direct sunlight and incompatible materials.
Protocol 2: Monitoring Solution Stability
-
Visual Inspection: On a regular basis (e.g., daily or before each use), visually inspect the solution against a plain background. Note any signs of cloudiness, precipitation, or color change.
-
pH Monitoring: Periodically (e.g., weekly or if visual changes are noted), measure the pH of the solution to ensure it remains within the desired stability range.
-
Documentation: Keep a log of all observations and measurements to track the solution's stability over time. Discard the solution if significant changes are observed.
Visualizations
Caption: Workflow for preparing a stable aqueous Arsenic(V) solution.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Arsenic acid - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Arsenic pentoxide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Arsenic Acid | H3AsO4 | CID 234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Technologies for Arsenic Removal from Water: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions involving arsenic(V) oxide hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving arsenic(V) oxide hydrate (B1144303).
Troubleshooting Guide
The following section addresses common issues encountered during syntheses using arsenic(V) oxide hydrate, focusing on the preparation of aryl arsonic acids via the Béchamp reaction as a primary example.
Question 1: My reaction yield for the synthesis of arsanilic acid is very low, and the reaction mixture turns into a dark, tarry mess. What is causing this and how can I improve it?
Answer:
Low yields and the formation of tarry byproducts are common issues in the Béchamp reaction, which involves the electrophilic arsenation of anilines with arsenic acid (formed in situ from this compound and water). The primary causes are side reactions, particularly the oxidation of aniline (B41778) by arsenic acid at elevated temperatures.[1]
Troubleshooting Steps:
-
Temperature Control: High temperatures (above 180°C) accelerate the oxidation of aniline, leading to the formation of colored impurities and tar.[1][2] Maintaining a consistent temperature between 150-160°C is crucial. Prolonging the reaction time at a lower temperature can improve the yield and reduce byproduct formation.
-
Reactant Ratio: An excess of aniline can help to keep the reaction mixture fluid and minimize local overheating, which contributes to tar formation. A molar ratio of aniline to arsenic acid of 5:1 has been used effectively.
-
Removal of Water: The reaction produces water, which can be removed via azeotropic distillation. This can help drive the reaction to completion and may improve yields. A solvent that forms an azeotrope with water can be employed for this purpose.[3]
-
Purity of Arsenic Acid: If preparing arsenic acid from arsenic(III) oxide and nitric acid, it is critical to remove all residual oxides of nitrogen. These impurities can contribute to unwanted side reactions. Evaporating the arsenic acid solution to a thick syrup and then drying it thoroughly is recommended.[1][2]
-
Product Isolation and Purification: The workup procedure is critical for obtaining a pure product and an accurate yield. Arsanilic acid is amphoteric and its precipitation is pH-dependent. Careful acidification is necessary to precipitate the product without co-precipitating impurities.[1] Using activated carbon (e.g., Norite) during recrystallization can help remove colored impurities.[1]
A troubleshooting workflow for this issue is presented below:
Question 2: The yield of my arsenation reaction is inconsistent, even when I follow the same protocol. What could be the source of this variability?
Answer:
Inconsistent yields can often be traced to subtle variations in reactant quality, reaction conditions, and moisture content.
Troubleshooting Steps:
-
Hydration State of Arsenic(V) Oxide: Arsenic(V) oxide is hygroscopic and exists as a hydrate (As₂O₅ · xH₂O). The degree of hydration can vary between batches and with storage conditions. This affects the effective concentration of arsenic acid in your reaction. It is advisable to use a consistent source of this compound or to analyze the water content of your starting material.
-
Moisture Content of Aniline: The presence of excess water in the aniline can affect the reaction equilibrium. Using freshly distilled and dried aniline is recommended.[1]
-
Stirring and Heat Distribution: Inconsistent heating or inefficient stirring can create hot spots in the reaction mixture, leading to increased byproduct formation in some runs. Ensure uniform heating and vigorous stirring.
-
Atmosphere: While not always reported, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions involving atmospheric oxygen, which may contribute to variability.
Question 3: I have a significant amount of a byproduct that I suspect is di-(p-aminophenyl) arsinic acid. How can I confirm this and can it be converted to my desired product?
Answer:
The formation of diarylarsinic acids is a known side reaction in the Béchamp synthesis.[1] This byproduct can be converted to arsanilic acid, thereby improving your overall yield.
Troubleshooting and Optimization:
-
Identification: The byproduct can be characterized using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
-
Conversion to Product: Di-(p-aminophenyl) arsinic acid can be hydrolyzed to arsanilic acid under acidic conditions. After the initial reaction, adjusting the pH of the reaction mixture to approximately 2 to 3 and heating can facilitate this conversion.[3]
A simplified reaction scheme is as follows: Aniline + Arsenic Acid → Arsanilic Acid + Di-(p-aminophenyl) arsinic acid Di-(p-aminophenyl) arsinic acid + H₂O (acidic conditions) → 2 Arsanilic Acid
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Béchamp reaction?
A1: The optimal temperature is a balance between reaction rate and minimizing side reactions. Temperatures between 150°C and 175°C are typically reported.[3] Higher temperatures within this range can increase the yield if side reactions are well-controlled.[3] However, for initial attempts and to minimize tar formation, a range of 150-160°C is advisable.
Q2: How does the ratio of aniline to arsenic acid affect the yield?
A2: Using an excess of aniline is generally preferred. Ratios of aniline to arsenic acid between 3:1 and 5:1 are common.[3] A higher excess of aniline can help to maintain a fluid reaction mixture and improve heat transfer, thus reducing the formation of degradation products.
Q3: Are there alternatives to the Béchamp reaction for synthesizing aryl arsonic acids?
A3: Yes, other methods include the Bart reaction, which involves the reaction of a diazonium salt with an inorganic arsenic compound, and the Rosenmund reaction, where an aryl halide is treated with sodium or potassium arsenite.[4]
Q4: My product is highly colored. How can I purify it?
A4: Highly colored products are common due to the formation of aniline oxidation byproducts.[1] Purification can often be achieved by recrystallization from boiling water with the addition of activated carbon (Norite) to adsorb the colored impurities.[1] In some cases, converting the arsanilic acid to its sodium salt, precipitating it from a hot concentrated solution with alcohol, and then regenerating the free acid can be an effective purification strategy.[1]
Data Presentation
Table 1: Reported Yields of Arsanilic Acid under Various Conditions
| Aniline to Arsenic Acid Ratio (molar) | Temperature (°C) | Reaction Time (hours) | Reported Yield | Reference/Notes |
| Not specified | 180+ | 2-3 | "Fair results" | Chatham & Schmidt, 1920 (citing Fichter and Elkind) |
| Not specified | Not specified | Not specified | 30% | Chatham & Schmidt, 1920 (citing Kober) |
| 5:1 | 150-160 | 12 | Improved yield | Chatham & Schmidt, 1920 |
| Not specified | 155 | 12-16 | 190-240 g from 1.3 moles aniline | Organic Syntheses, Coll. Vol. 1, p.48 (1941) |
| 4:1 (optimum) | 130-180 | 1.5-2 | ~45% or higher | US Patent 3,586,708 |
Experimental Protocols
Protocol 1: Synthesis of Arsanilic Acid (Béchamp Reaction)
This protocol is adapted from established methods and aims to provide a starting point for optimization.[1][3]
Materials:
-
This compound
-
Aniline (freshly distilled)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Activated carbon
Procedure:
-
Preparation of Arsenic Acid: Dissolve this compound in a minimal amount of water to form a concentrated solution of arsenic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and the prepared arsenic acid solution. A typical molar ratio is 4 parts aniline to 1 part arsenic acid.[3]
-
Heating: Heat the mixture to 155-160°C with vigorous stirring for 12-16 hours.[1] Water and some aniline will distill off during the reaction.
-
Workup:
-
Cool the reaction mixture and pour it into water.
-
Add a concentrated solution of sodium hydroxide to dissolve the arsanilic acid and separate it from the excess aniline.
-
Separate the aqueous layer and treat it with activated carbon to remove colored impurities.
-
Filter the solution and carefully acidify with hydrochloric acid to precipitate the arsanilic acid. The optimal pH for precipitation should be determined empirically.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from hot water.
Biological Signaling Pathway
Aryl Arsonic Acids and Cellular Signaling in Cancer
Aryl arsonic acid derivatives are being investigated for their therapeutic potential, including in the treatment of acute promyelocytic leukemia (APL).[2] Their mechanism of action is thought to be related to the ability of their metabolites to interact with cysteine thiol groups in proteins, thereby modulating cellular signaling pathways.[2] Arsenic compounds, in general, are known to influence key signaling pathways involved in cell proliferation, apoptosis, and stress responses, such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[5][6]
The diagram below illustrates a potential mechanism by which arsenic compounds can induce apoptosis in cancer cells through the modulation of the MAPK and Akt signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Arylarsonic acids as an alternative to arsenic trioxide for the treatment of acute promyelocytic leukemia - American Chemical Society [acs.digitellinc.com]
- 3. US3586708A - Arsanilic acid production process - Google Patents [patents.google.com]
- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decontamination of Arsenic(V) Oxide Hydrate Spills
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spills of arsenic(V) oxide hydrate. The information is designed to ensure safe and effective decontamination of laboratory surfaces and equipment.
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps to take after an this compound spill?
A1: In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any airborne dust.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Contain the Spill: Prevent the spill from spreading by diking the area with an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels directly on the spill initially.
Q2: What should I use to clean up the bulk of the spilled this compound powder?
A2: For the initial cleanup of the powdered this compound, use the following methods:
-
Absorbents: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.
-
Sweeping: Gently sweep the material into a designated, labeled waste container. Avoid vigorous sweeping that could create airborne dust.[4]
-
HEPA-filtered Vacuum: If available, a HEPA-filtered vacuum cleaner is a safer option for collecting the powder.[4]
Q3: Can I use water to clean up an this compound spill?
A3: Use water with caution. While moistening the powder with a fine water spray can help to reduce dust during cleanup, do not use large amounts of water that could cause the arsenic to spread and enter drains. Arsenic(V) oxide is soluble in water and can contaminate a larger area if flushed with excessive water.
Q4: How do I decontaminate surfaces after the bulk of the spill has been removed?
A4: After the visible powder has been removed, the surfaces must be decontaminated to remove residual arsenic.
-
Initial Wash: Wipe the area with a wet cloth. Be sure to manage all cleaning materials as hazardous waste.
-
Chemical Decontamination: While specific protocols for laboratory surfaces are not well-established in scientific literature, principles from soil and water remediation can be adapted. A solution of ferrous sulfate (B86663) can be used to precipitate and bind residual arsenic.
-
Verification: After cleaning, it is crucial to verify the effectiveness of the decontamination by performing wipe sampling and analysis.
Q5: What is wipe sampling and why is it necessary?
A5: Wipe sampling is a method used to determine the amount of a hazardous substance remaining on a surface after cleaning. It is essential to confirm that decontamination procedures have been effective and that the area is safe for reoccupation.[5][6][7] OSHA and NIOSH provide detailed protocols for arsenic wipe sampling.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Visible powder remains after initial cleanup. | Ineffective sweeping or absorption. | Re-apply a fresh layer of absorbent material and gently sweep again. Use a HEPA-filtered vacuum for better collection. |
| Uncertainty about the effectiveness of decontamination. | Visual inspection is not sufficient to confirm the absence of arsenic. | Perform wipe sampling according to OSHA or NIOSH protocols to quantitatively assess surface contamination.[5][6][7] |
| Contamination of personal protective equipment (PPE). | Direct contact with the spilled material. | All disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable PPE must be thoroughly decontaminated. |
| Spill has entered a drain. | Improper containment of the spill. | Immediately notify your institution's environmental health and safety (EHS) office. Do not attempt to flush the drain with water. |
| Skin contact with this compound. | Inadequate or improper use of PPE. | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[3] |
Experimental Protocols
Protocol for Decontamination using Ferrous Sulfate Solution
This protocol is adapted from soil remediation principles for use on non-porous laboratory surfaces. It is recommended to test this procedure on a small, inconspicuous area first.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Spray bottle
-
Wipes (e.g., sterile gauze pads)
-
Personal Protective Equipment (PPE) as described in the FAQs
-
Labeled hazardous waste containers
Procedure:
-
Prepare Ferrous Sulfate Solution: Prepare a 1% (w/v) solution of ferrous sulfate in deionized water. For example, dissolve 10 grams of ferrous sulfate heptahydrate in 1 liter of deionized water.
-
Application: After the bulk of the arsenic spill has been removed, lightly spray the contaminated surface with the ferrous sulfate solution. The goal is to wet the surface without causing runoff.
-
Reaction Time: Allow the solution to remain on the surface for a contact time of at least 15-20 minutes. This allows for the precipitation and adsorption of arsenic.
-
Wiping: Using clean, damp wipes, wipe the treated surface. Work from the outside of the contaminated area inwards to avoid spreading the contamination.
-
Rinsing: With a new set of clean, damp wipes, rinse the surface to remove any residual ferrous sulfate and arsenic complexes.
-
Drying: Dry the surface with clean wipes.
-
Waste Disposal: All used wipes, PPE, and any other materials used in the cleanup must be disposed of as arsenic-contaminated hazardous waste.
-
Verification: Perform wipe sampling as described in the protocol below to confirm the effectiveness of the decontamination.
Protocol for Wipe Sampling of Arsenic Contamination
This protocol is based on the NIOSH 9102 and OSHA ID-105 methods for wipe sampling of metals.[5][6][7]
Materials:
-
Wipe sampling media (e.g., Ghost Wipes™ or equivalent)
-
10 cm x 10 cm template
-
Sterile, sealed sample containers (e.g., 50 mL centrifuge tubes)
-
Powder-free nitrile gloves
-
Deionized water (for moistening wipes if not pre-moistened)
-
Chain of custody forms for sample submission
Procedure:
-
Don PPE: Wear a clean pair of powder-free nitrile gloves.
-
Prepare the Wipe: If the wipe is not pre-moistened, moisten it with a small amount of deionized water.
-
Define the Sampling Area: Place the 10 cm x 10 cm template on the surface to be sampled.
-
Wiping Technique (S-Pattern):
-
Press the wipe firmly onto the surface.
-
Wipe the entire 100 cm² area with a series of overlapping "S" shaped strokes.
-
Fold the wipe with the contaminated side inward.
-
Wipe the same area again with a second set of "S" shaped strokes at a 90-degree angle to the first set.
-
Fold the wipe again, contaminated side inward.
-
-
Store the Sample: Place the folded wipe into a labeled, sterile sample container and seal it.
-
Field Blank: Prepare a field blank by opening a wipe, exposing it to the air for the duration of the sampling, and then placing it in a sample container without wiping a surface. This accounts for any background contamination.
-
Submit for Analysis: Send the samples and the field blank to an accredited analytical laboratory for arsenic analysis.
Data Presentation
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Spills
| PPE Item | Specification | Rationale |
| Respirator | NIOSH-approved respirator with P100 filters | Protects against inhalation of toxic arsenic dust. |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact with arsenic. |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from dust and potential splashes. |
| Protective Clothing | Lab coat, coveralls, or apron | Prevents contamination of personal clothing. |
Table 2: Decontamination Waste Management
| Waste Material | Disposal Procedure |
| Spilled this compound and Absorbent | Place in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Contaminated PPE (disposable) | Place in a sealed plastic bag and then into the hazardous waste container. |
| Used Wipes and Cleaning Materials | Place in a sealed plastic bag and then into the hazardous waste container. |
| Decontamination Solutions | Collect all liquids used for cleaning and dispose of as hazardous waste. Do not pour down the drain. |
Visualizations
References
- 1. High Purity EDTA Chelating Agent for Arsenic Removal Applications [thinkdochemicals.com]
- 2. 1910.1018 - Inorganic arsenic. | Occupational Safety and Health Administration [osha.gov]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. reviewboard.ca [reviewboard.ca]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
Technical Support Center: Enhancing the Stability of Scorodite for Arsenic(V) Immobilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of scorodite containing arsenic(V) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is scorodite and why is its stability important?
A1: Scorodite (FeAsO₄·2H₂O) is a crystalline ferric arsenate mineral. It is considered one of the most suitable materials for the long-term immobilization of arsenic, a toxic element often generated in metallurgical and chemical processes.[1][2][3] Its stability is crucial to prevent the release of arsenic back into the environment.[4]
Q2: What are the key factors influencing the stability of scorodite?
A2: The stability of scorodite is primarily influenced by pH, temperature, and redox potential.[5] Scorodite is most stable under acidic conditions (pH 1-4) and tends to dissolve incongruently at pH values above 5, releasing arsenic.[4][6] Higher temperatures during synthesis generally lead to more stable, crystalline scorodite.[1][7] Stability is also favored under oxic (oxidizing) conditions.[7][8]
Q3: What are the common methods for synthesizing scorodite in the lab?
A3: The main laboratory synthesis methods are the hydrothermal method and the atmospheric pressure method.[2][3] The hydrothermal method involves high temperatures (150-200°C) and pressures, typically producing highly crystalline and stable scorodite.[2] The atmospheric method is conducted at lower temperatures (around 95°C) and ambient pressure, often requiring careful control of supersaturation and the use of seed crystals to achieve good crystallinity.[2][9]
Q4: How can I improve the stability of my synthesized scorodite?
A4: Several strategies can enhance scorodite stability:
-
Optimize Synthesis Conditions: Higher temperatures and lower pH during precipitation generally yield more stable scorodite.[1] Controlling the supersaturation by gradual neutralization and using seed crystals can promote the growth of larger, more stable crystals.[2][9]
-
Encapsulation: Coating scorodite particles with more stable materials like hydroxyapatite, fluorapatite, or aluminum hydroxides can significantly reduce arsenic leaching, especially in neutral to alkaline conditions.[4][8]
-
Aging: Allowing the synthesized scorodite to age in the reaction solution can improve its crystallinity and reduce leachability over time.[10]
Troubleshooting Guide
Issue 1: High arsenic leaching during stability tests.
| Possible Cause | Troubleshooting Step |
| Poor crystallinity of scorodite. | Synthesize scorodite at a higher temperature (e.g., 95°C or via hydrothermal methods) to improve crystallinity.[1] Ensure controlled precipitation by slow neutralization and the use of seed crystals to avoid the formation of amorphous phases.[2][9] |
| Unfavorable pH conditions during leaching. | Scorodite is less stable at pH > 5.[4] If the experimental conditions require higher pH, consider encapsulating the scorodite with a protective layer like apatite or aluminum hydroxide.[4][8] |
| Presence of competing ions. | Certain ions can interfere with scorodite crystallization. Analyze the composition of your starting materials and consider purification steps if necessary. |
| Reductive dissolution. | Under anoxic conditions, scorodite can undergo reductive dissolution.[7] Ensure experiments are conducted under oxic conditions if stability is a concern. |
Issue 2: Formation of amorphous precipitate instead of crystalline scorodite.
| Possible Cause | Troubleshooting Step |
| High supersaturation. | A rapid increase in pH can lead to high supersaturation and the formation of poorly crystalline phases.[2] Employ a step-wise or gradual neutralization strategy.[9] |
| Absence of nucleation sites. | Introduce seed crystals (e.g., previously synthesized crystalline scorodite or gypsum) to promote heterogeneous nucleation and crystal growth.[2][7] |
| Low synthesis temperature. | Increase the reaction temperature. Temperatures around 95°C are recommended for atmospheric synthesis to enhance crystallinity.[1] |
Quantitative Data Summary
Table 1: Effect of pH on Arsenic Release from Scorodite at 22°C
| pH | Equilibrium Arsenic Concentration (mg/L) |
| 5 | 0.35[7][9] |
| 6 | 0.96[7] |
| 7 | 5.87[7][9] |
Table 2: Comparison of Arsenic Release from Naked and Apatite-Coated Scorodite
| Sample | Condition | pH | Arsenic Released (mg/L) |
| Naked Scorodite | Oxic, 40 days | 9 | 22[4] |
| Hydroxyapatite-coated Scorodite | Oxic, 40 days | 9 | 1.1[4] |
| Naked Scorodite | Anoxic, 6 days | Not Specified | 76[4] |
| Fluorapatite-coated Scorodite | Anoxic, 6 days | Not Specified | 10[4] |
Experimental Protocols
Protocol 1: Atmospheric Synthesis of Crystalline Scorodite
This protocol is adapted from methods described for atmospheric precipitation.[4][9]
-
Solution Preparation: Prepare a solution of ferric sulfate (B86663) and arsenic pentoxide with a Fe/As molar ratio of 1.
-
Seeding: Introduce hydrothermal scorodite seed crystals into the solution.
-
Initial Reaction: Maintain the solution temperature at 85°C for 2 hours with constant stirring.
-
Crystal Growth: Increase the temperature to 95°C and continue stirring for 9 hours to promote crystal growth.
-
Product Recovery: Allow the solution to cool, then filter the solid product.
-
Washing and Drying: Wash the collected scorodite precipitate and dry it.
Protocol 2: Encapsulation of Scorodite with Hydroxyapatite (HAP)
This protocol outlines a method for coating scorodite particles with a protective HAP layer.[4]
-
Metastable Solution Preparation: Prepare a metastable solution of calcium and phosphate (B84403) for HAP precipitation.
-
Scorodite Suspension: Suspend the synthesized scorodite particles in the metastable solution.
-
Controlled Precipitation: Induce heterogeneous crystallization of HAP onto the scorodite surface by carefully controlling the pH and the rate of reagent addition. This can be achieved through multiple nucleation steps followed by a growth phase at a controlled flow rate of calcium and phosphate solutions at a constant pH (e.g., 7.4) and temperature (e.g., 37°C).
-
Aging and Recovery: Allow the coated particles to age in the solution.
-
Washing and Drying: Filter, wash, and dry the HAP-coated scorodite.
Protocol 3: Toxicity Characteristic Leaching Procedure (TCLP)
This is a standard method to assess the stability of the synthesized scorodite.[10]
-
Extraction Fluid: Prepare a buffered acetic acid solution with a pH of 4.93 ± 0.05.
-
Leaching: Add the solid scorodite sample to the extraction fluid at a solid-to-liquid ratio of 1:20.
-
Agitation: Agitate the mixture for 18 ± 2 hours.
-
Analysis: After agitation, filter the mixture and analyze the arsenic concentration in the leachate.
Visualizations
Caption: Workflow for synthesis and stability testing of scorodite.
Caption: Key factors influencing the stability of scorodite.
Caption: Troubleshooting logic for high arsenic leaching from scorodite.
References
- 1. Effects of Temperature and pH on the Transformation of Ferric Arsenate to Scorodite in Acidic Solution | Scientific.Net [scientific.net]
- 2. pjoes.com [pjoes.com]
- 3. Research Progress in the Synthesis and Process Application of Scorodite [pjoes.com]
- 4. mdpi.com [mdpi.com]
- 5. imwa.info [imwa.info]
- 6. msaweb.org [msaweb.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an Encapsulation Process to Extend the Stability of Scorodite Under Wider pH and Redox Potential Range Conditions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Insight into mineralizer modified and tailored scorodite crystal characteristics and leachability for arsenic-rich smelter wastewater stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ultra-Purification of Arsenic Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the ultra-purification of arsenic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of arsenic compounds.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Arsenic Trioxide (As₂O₃) after Sublimation | - Inadequate Temperature Gradient: The temperature difference between the heating and cooling zones is insufficient for effective sublimation and deposition. - Vacuum Level Not Optimal: A poor vacuum can hinder the sublimation process. - Heating Rate Too Fast: Rapid heating can cause spattering of the crude material, leading to loss. | - Optimize Temperature Gradient: Ensure a distinct temperature difference between the sublimation zone (e.g., 450-500°C) and the condensation zone (e.g., 200-250°C).[1][2] - Ensure High Vacuum: The system should be under a static vacuum to facilitate efficient sublimation.[1] - Control Heating Rate: Gradually increase the temperature to the desired sublimation point. |
| Product Contamination with Volatile Impurities (e.g., Sulfur, Selenium) | - Incorrect Temperature Gradient: The condensation zone temperature is too low, causing volatile impurities to co-deposit with the As₂O₃. - Contaminated Apparatus: Residual impurities on the quartz apparatus can contaminate the product. | - Adjust Condensation Temperature: Maintain the condensation zone at a temperature high enough to keep more volatile impurities like sulfur and selenium in the gas phase while allowing As₂O₃ to deposit.[2] - Thoroughly Clean Apparatus: Degas and clean the quartz apparatus under high vacuum and temperature before use.[1] |
| Incomplete Reduction of As₂O₃ to Elemental Arsenic | - Insufficient Hydrogen Flow Rate: The flow of high-purity hydrogen is too low to reduce the As₂O₃ completely. - Reaction Temperature Too Low: The temperature in the reduction furnace is below the optimal range for the reaction. - Presence of Impurities: Certain impurities in the As₂O₃ can inhibit the reduction process. | - Optimize Hydrogen Flow: Ensure a steady and sufficient flow of high-purity hydrogen gas.[1] - Maintain Correct Temperature: The reduction of As₂O₃ to arsenic typically requires high temperatures.[1] - Use Pre-Purified As₂O₃: Ensure the starting arsenic trioxide has been purified by fractional sublimation to remove interfering impurities.[2] |
| Low Purity of Final Elemental Arsenic Product | - Oxygen Contamination: Presence of an oxide layer on the final product. - Ambient Contamination: Exposure of the purified arsenic to the laboratory environment. - Memory Effects in Analytical Instruments: Residual arsenic from previous analyses can lead to erroneously high purity readings. | - Final Hydrogen Treatment: Heat the ultra-pure arsenic under a hydrogen gas flow to remove any trace impurities and surface oxide layers.[1] - Handle in a Clean Environment: All handling of the final product should be done in a clean room or under an inert atmosphere (e.g., in a glove box).[2] - Proper Analytical Procedures: Use appropriate cleaning and blanking procedures for analytical instruments like ICP-MS to avoid cross-contamination. |
| Formation of Amorphous Arsenic Instead of Crystalline Product | - Rapid Condensation: If the arsenic vapor is cooled too quickly, it can deposit as an amorphous solid. | - Control Condensation Temperature: Maintain the condensation zone at a temperature that allows for the slow growth of crystalline arsenic. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for producing high-purity elemental arsenic?
A1: The most common starting material is commercial-grade arsenic trioxide (As₂O₃) with a purity of around 99.9%.[2] This is then subjected to further purification steps.
Q2: What purity level can be achieved with the fractional sublimation and hydrogen reduction method?
A2: This multi-step process can produce ultra-pure arsenic with a purity of 99.9999% (6N).[1][2]
Q3: What are the major impurities that need to be removed from commercial arsenic trioxide?
A3: Common impurities include antimony, selenium, tellurium, sulfur, phosphorus, zinc, copper, and cadmium.[2] These elements often have similar chemical properties to arsenic or originate from the same ore.
Q4: How can I verify the purity of my final arsenic product?
A4: Highly sensitive analytical techniques are required to determine the purity of ultra-pure arsenic. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a common method for quantifying trace metallic impurities.[3][4]
Q5: Why is a clean room environment necessary for handling ultra-pure arsenic?
A5: A clean room environment is crucial to prevent contamination of the high-purity product from ambient air, which can contain dust and other particulates that may introduce impurities and compromise the quality of the final product.[2]
Q6: Can arsenic be purified using zone refining?
A6: Yes, zone refining is a technique used for the ultra-purification of various materials, including arsenic. It is particularly effective at removing impurities with low segregation coefficients.[5][6]
Experimental Protocols
Fractional Sublimation of Arsenic Trioxide
This method is used to purify commercial-grade arsenic trioxide to a higher purity (e.g., 99.999%).[2]
Methodology:
-
Place the commercial-grade arsenic trioxide (99.9% purity) into a specially designed quartz apparatus.
-
Evacuate the apparatus to create a static vacuum.
-
Establish a temperature gradient along the apparatus. The heating zone should be maintained at a temperature sufficient to sublime the As₂O₃, while the condensation zone is kept at a lower temperature.
-
The As₂O₃ will sublime, move along the temperature gradient, and deposit in the cooler condensation zone as a purified solid.
-
More volatile impurities will remain in the gas phase and deposit in colder sections of the apparatus, while non-volatile impurities will be left behind in the heating zone.
-
After the sublimation is complete, cool the apparatus and carefully collect the purified arsenic trioxide from the condensation zone.
Hydrogen Reduction of Purified Arsenic Trioxide
This protocol describes the reduction of purified arsenic trioxide to ultra-pure elemental arsenic.[1]
Methodology:
-
Place the purified arsenic trioxide from the fractional sublimation step into a quartz reaction tube.
-
Heat the tube to a high temperature in a tube furnace.
-
Introduce a continuous flow of high-purity hydrogen gas over the heated arsenic trioxide.
-
The hydrogen will reduce the arsenic trioxide to elemental arsenic, with water as a byproduct. The reaction is: As₂O₃(s) + 3H₂(g) → 2As(s) + 3H₂O(g).[2]
-
The elemental arsenic will deposit in a cooler part of the reaction tube.
-
A final heating step of the purified arsenic under a hydrogen flow can be performed to remove any residual surface oxides.[1]
-
Once the reaction is complete, cool the system under a hydrogen or inert gas flow and collect the ultra-pure elemental arsenic.
-
Store the final product in a sealed, degassed glass ampoule under high vacuum to maintain its purity.[1][2]
Quantitative Data
Table 1: Typical Purity Levels Achieved at Different Stages of Arsenic Purification
| Purification Stage | Starting Material Purity | Achievable Purity | Reference(s) |
| Commercial Grade | ~99.9% As₂O₃ | - | [2] |
| After Fractional Sublimation | 99.9% As₂O₃ | 99.999% As₂O₃ | [2] |
| After Hydrogen Reduction | 99.999% As₂O₃ | 99.9999% (6N) As | [1][2] |
Table 2: Common Impurities in Arsenic and Their Boiling/Sublimation Points
| Impurity | Chemical Symbol | Boiling/Sublimation Point (°C) | Notes |
| Arsenic | As | 614 (sublimes) | The target element for purification. |
| Antimony | Sb | 1587 | A common, less volatile impurity. |
| Sulfur | S | 444.6 | A more volatile impurity. |
| Selenium | Se | 685 | A more volatile impurity. |
| Tellurium | Te | 988 | A less volatile impurity. |
| Zinc | Zn | 907 | A common metallic impurity. |
| Cadmium | Cd | 767 | A common metallic impurity. |
Visualizations
Caption: Workflow for the ultra-purification of elemental arsenic.
Caption: Logical steps for troubleshooting low purity of the final arsenic product.
References
- 1. barc.gov.in [barc.gov.in]
- 2. USB-MCA [barc.gov.in]
- 3. researchgate.net [researchgate.net]
- 4. The Determination of Trace Arsenic in High Purity Cobalt with a Simple Hydride Generation-ICP-MS Method [zpxb.xml-journal.net]
- 5. mdpi.com [mdpi.com]
- 6. Zone melting - Refining, Purification, Separation | Britannica [britannica.com]
Controlling the degree of hydration in arsenic(V) oxide hydrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of arsenic(V) oxide hydrates. Our goal is to help you control the degree of hydration in your experiments effectively and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing arsenic(V) oxide hydrates?
A1: The most common method involves a two-step process. First, arsenic(III) oxide (As₂O₃) is oxidized to arsenic acid (H₃AsO₄) using a strong oxidizing agent, typically concentrated nitric acid.[1][2] The resulting arsenic acid solution is then carefully dehydrated to yield arsenic(V) oxide hydrate (B1144303) (As₂O₅·xH₂O).[1]
Q2: How can I control the degree of hydration in the final arsenic(V) oxide hydrate product?
A2: The degree of hydration is primarily controlled during two key stages: the crystallization of the arsenic acid precursor and its subsequent thermal dehydration. Lower crystallization temperatures of the arsenic acid solution favor the formation of higher hydrates, such as arsenic acid dihydrate (H₃AsO₄·2H₂O).[3][4] The degree of hydration in the final arsenic(V) oxide product is then determined by the temperature and duration of the dehydration of the arsenic acid hydrate.
Q3: What are the different hydrates of arsenic acid that can be formed?
A3: The two most common hydrates of arsenic acid are the hemihydrate (H₃AsO₄·0.5H₂O) and the dihydrate (H₃AsO₄·2H₂O).[3][4] The formation of the dihydrate is favored at lower crystallization temperatures.[3][4]
Q4: At what temperature does arsenic acid dehydrate to arsenic(V) oxide?
A4: Crystalline arsenic acid dehydrates to form arsenic(V) oxide at temperatures above 200°C.[5] The precise temperature and heating rate will influence the degree of hydration in the resulting arsenic(V) oxide.
Q5: Is arsenic(V) oxide hygroscopic? How should I store it?
A5: Yes, arsenic(V) oxide is a white, hygroscopic powder.[2][6] It is crucial to store it in a tightly closed container in a dry, well-ventilated place to prevent it from absorbing atmospheric moisture.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of arsenic acid crystals | - Incomplete oxidation of As₂O₃.- Crystallization temperature is too high.- Excessive nitric acid used, leading to increased solubility. | - Ensure sufficient reaction time and appropriate concentration of nitric acid for complete oxidation.- Lower the crystallization temperature to reduce the solubility of arsenic acid.- Evaporate excess nitric acid before cooling to induce crystallization.[1] |
| Formation of a viscous syrup instead of crystals | - Incomplete removal of nitric acid.- Rapid cooling of the solution. | - Evaporate the solution to a syrupy consistency at a controlled temperature (around 120°C) to remove residual nitric acid before crystallization.[1]- Allow the solution to cool slowly to promote gradual crystal growth. |
| Inconsistent degree of hydration in the final product | - Fluctuations in crystallization temperature.- Inconsistent heating rate and temperature during dehydration.- Exposure of the final product to moisture. | - Use a temperature-controlled bath for precise control over the crystallization process.- Employ a programmable furnace for accurate and reproducible thermal dehydration.- Handle and store the final product in a desiccator or under an inert atmosphere. |
| Brown fumes (NO₂) observed during oxidation | - This is a normal byproduct of the reaction between arsenic trioxide and nitric acid. | - Perform the reaction in a well-ventilated fume hood to safely remove the toxic nitrogen dioxide gas produced. |
| Final product is a fine powder, not crystalline | - Crystallization of arsenic acid occurred too quickly.- Dehydration was too rapid. | - For arsenic acid crystallization, dissolve the solid by gentle heating and allow it to recrystallize slowly.[1]- During dehydration, use a slower heating ramp to allow for controlled water removal and crystal lattice rearrangement. |
Experimental Protocols
Synthesis of Arsenic Acid Dihydrate (H₃AsO₄·2H₂O)
This protocol is a prerequisite for synthesizing arsenic(V) oxide hydrates with a higher degree of hydration.
Materials:
-
Arsenic(III) oxide (As₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Distilled water
Procedure:
-
In a fume hood, cautiously add arsenic(III) oxide to concentrated nitric acid in a flask. The reaction is exothermic and will produce toxic nitrogen dioxide fumes.
-
Gently heat the mixture to facilitate the oxidation of As(III) to As(V). Continue heating until the evolution of brown fumes ceases, indicating the completion of the reaction.
-
Cool the resulting solution. For the formation of arsenic acid dihydrate, it is recommended to cool the solution to a low temperature (e.g., below 15°C) to induce crystallization.[1]
-
Allow the crystals to form slowly. If crystallization does not occur, a seed crystal can be added to initiate the process.[1]
-
Separate the crystals from the solution by filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any residual nitric acid.
-
Dry the crystals in a desiccator over a suitable drying agent.
Synthesis of this compound (e.g., As₂O₅·4H₂O) via Thermal Dehydration
Materials:
-
Arsenic acid dihydrate (H₃AsO₄·2H₂O)
Procedure:
-
Place a known amount of arsenic acid dihydrate in a crucible.
-
Heat the crucible in a programmable furnace. To obtain a higher hydrate of arsenic(V) oxide, a slow and controlled heating process is necessary.
-
It is advisable to monitor the weight loss of the sample using thermogravimetric analysis (TGA) to determine the endpoint for the desired degree of hydration.
-
Once the target weight loss corresponding to the desired hydrate is achieved, cool the sample in a desiccator to prevent rehydration.
Data Presentation
Table 1: Physical Properties of Arsenic(V) Oxide and its Hydrates
| Property | Arsenic(V) Oxide (As₂O₅) | This compound (As₂O₅·xH₂O) |
| Appearance | White, hygroscopic powder | White, crystalline solid |
| Molar Mass | 229.84 g/mol | Varies with the degree of hydration |
| Density | 4.32 g/cm³ | 4.32 g/mL at 25°C[2][6] |
| Melting Point | 315°C (decomposes) | Not well-defined, loses water upon heating |
| Solubility in Water | Highly soluble | Highly soluble |
| CAS Number | 1303-28-2 | 12044-50-7 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Relationship between synthesis parameters and hydration state.
References
- 1. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arsenic pentoxide - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sciencemadness Discussion Board - Arsenic in Nitric Acid. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Arsenic Pentoxide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 6. Arsenic - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigation of Arsenic(V) Oxide Hydrate Toxicity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and mitigation of toxicity associated with arsenic(V) oxide hydrate (B1144303) in a laboratory setting. The following information is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of Arsenic(V) Oxide Hydrate? A1: this compound is a highly toxic and carcinogenic substance.[1][2][3] The primary routes of exposure are inhalation of dust, ingestion, and skin or eye contact.[2][4] Acute exposure can lead to severe gastrointestinal distress, cardiovascular issues, and neurological damage, and may be fatal.[1][2][5] Chronic exposure is linked to an increased risk of cancers, particularly of the skin, lungs, and bladder, as well as skin lesions, peripheral neuropathy, and liver damage.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][6]
Q2: What immediate first aid measures should be taken in case of exposure? A2: In case of any exposure, immediate medical attention is critical.[7]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[1][8] Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Removal of contact lenses should only be done by skilled personnel.[1]
-
Inhalation: Move the individual to fresh air immediately.[6][9] If breathing has stopped, provide artificial respiration.[6][10]
-
Ingestion: If swallowed, have the person drink water (two glasses at most).[6] Do not induce vomiting unless directed by medical personnel.[10] Seek immediate emergency medical help.[9]
Q3: What are the essential Personal Protective Equipment (PPE) requirements? A3: The minimum required PPE for handling this compound includes a laboratory coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves.[11] For any procedure that could generate dust or aerosols, a full-face respirator with appropriate cartridges is necessary.[7][12] All PPE should be inspected for integrity before use.[11]
Q4: How must arsenic-containing waste be handled and disposed of? A4: All waste containing arsenic compounds, including contaminated disposables, rinse water from decontamination, and residual materials, must be collected as hazardous waste.[11] Waste containers must be sealable, compatible (e.g., glass), and clearly labeled as "Hazardous Waste" and with a "Cancer Hazard" warning.[7][11] Drain disposal is strictly forbidden.[11] Follow all institutional and local regulations for hazardous waste disposal.[6]
Q5: What constitutes a designated area for working with arsenic compounds? A5: A designated area is a specific location within the lab, such as a chemical fume hood or glove box, exclusively used for handling arsenic.[11] This area must be clearly marked with hazard communication labels (e.g., "Carcinogen in Use Area").[11] All equipment and PPE used in this area should remain there to prevent cross-contamination.[11]
Troubleshooting Guides
| Issue/Observation | Potential Cause | Recommended Action |
| A small amount of arsenic powder is spilled outside the fume hood. | Accidental mishandling during weighing or transfer. | 1. Immediately stop work and alert others in the vicinity.[12] 2. If trained and safe to do so, don appropriate PPE, including a respirator.[1][13] 3. Do NOT dry sweep.[12][14] Use a wet wipe or a HEPA-filtered vacuum for cleanup.[12][13] 4. Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.[13] 5. Report the incident to the lab supervisor and Environmental Health & Safety (EHS).[12] |
| Visible contamination on gloves after handling the primary container. | Improper glove removal technique or a compromised container. | 1. Carefully remove the outer pair of gloves using proper technique to avoid skin contact.[7] 2. Place the contaminated gloves in the designated hazardous waste container. 3. Inspect the primary container for any leaks or external contamination before proceeding. If compromised, place it in secondary containment.[12] 4. Wash hands thoroughly with soap and water.[7] |
| The chemical fume hood alarm activates during an experiment. | Improper sash height, airflow obstruction, or mechanical failure. | 1. Immediately stop the experiment and safely secure all arsenic-containing materials. 2. Lower or close the fume hood sash.[14] 3. Evacuate the immediate area if there is a risk of exposure. 4. Notify the lab supervisor and contact the appropriate facilities or EHS department for hood inspection and repair.[14] Do not use the hood until it has been certified as safe. |
| Skin irritation is noticed after working in the lab. | Potential unnoticed skin contact with arsenic compounds. | 1. Immediately wash the affected area with soap and water for at least 15 minutes.[8] 2. Remove any clothing that may have been contaminated.[8] 3. Seek medical attention, even for minor irritation, and report the incident to your supervisor.[1] 4. Review handling procedures to identify and correct the source of the potential exposure. |
Quantitative Data Summary
The following table summarizes key occupational exposure limits for inorganic arsenic compounds.
| Parameter | Regulatory Body | Value | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 10 µg/m³ | 8-hour time-weighted average (TWA)[15][16] |
| Action Level | OSHA | 5 µg/m³ | 8-hour TWA. Triggers requirements for exposure monitoring and medical surveillance.[16] |
| Recommended Exposure Limit (REL) | NIOSH | 2 µg/m³ | 15-minute ceiling limit, based on carcinogenicity.[15][17] |
| Threshold Limit Value (TLV) | ACGIH | 0.01 mg/m³ (10 µg/m³) | 8-hour TWA; classified as an A1 Confirmed Human Carcinogen.[18] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 5 mg/m³ | The concentration from which a worker could escape without any escape-impairing symptoms or irreversible health effects in the event of respiratory protection failure.[17] |
Experimental Protocols
-
Authorization & Training: All personnel must receive specific training on the hazards of arsenic, this SOP, and emergency procedures before being authorized to handle the compound.[19]
-
Designated Area: All manipulations must be conducted within a designated area, such as a certified chemical fume hood with a face velocity of at least 100 cfm or a glove box.[7][11] The area must be labeled with a "Cancer Hazard" warning.[7]
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and double nitrile gloves at all times.[11] For procedures with a high risk of aerosol generation, a full-face respirator is required.[7]
-
Weighing & Transfer: Protect work surfaces with absorbent paper.[14] Conduct weighing and transfers carefully to minimize dust generation.[20]
-
Housekeeping: Clean the designated area using wet wiping methods or a HEPA-filtered vacuum after each use.[13][14] Never use compressed air or dry sweeping for cleanup.[14]
-
Decontamination: Decontaminate all non-disposable equipment (e.g., glassware) after use. Collect all rinse water as hazardous waste.[11]
-
Waste Disposal: All arsenic-contaminated materials (disposable PPE, absorbent paper, excess chemical) must be disposed of as hazardous waste in properly labeled, sealed containers.[7][11]
-
Alert & Evacuate: Immediately alert personnel in the area and restrict access.[10]
-
Assess the Situation: Evaluate the spill from a safe distance. Do not proceed with cleanup if you are not trained, do not have the proper PPE, or feel it is unsafe.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, double nitrile gloves, and an appropriate respirator.[1][7]
-
Containment & Cleanup:
-
Do NOT use a dry brush or towel.[14]
-
Gently cover the spill with a damp paper towel to avoid raising dust.[14]
-
Alternatively, use a spill kit absorbent designed for hazardous chemicals.
-
Carefully wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste bag.[14]
-
For final decontamination, wipe the area with soap and water, collecting the wipe as hazardous waste.
-
-
Disposal: Seal the hazardous waste bag, label it, and arrange for disposal according to institutional guidelines.[7]
-
Reporting: Report the spill to the Principal Investigator and the institution's EHS office, regardless of size.[10]
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Logic for Arsenic Exposure.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Working Safely with Arsenic Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) [cdc.gov]
- 5. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wcu.edu [wcu.edu]
- 8. Accidental Exposure to Arsenic [warwick.ac.uk]
- 9. echemi.com [echemi.com]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. drexel.edu [drexel.edu]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. Arsenic Toxicity: What Are the Standards and Regulation for Arsenic Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 16. 1910.1018 - Inorganic arsenic. | Occupational Safety and Health Administration [osha.gov]
- 17. Arsenic - IDLH | NIOSH | CDC [cdc.gov]
- 18. ARSENIC AND ITS INORGANIC COMPOUNDS - ACGIH [acgih.org]
- 19. research.uga.edu [research.uga.edu]
- 20. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to the Toxicity of Arsenic (V) Oxide Hydrate and Arsenic Trioxide for Researchers
For Immediate Release
This guide provides an objective comparison of the toxicological profiles of Arsenic(V) oxide hydrate (B1144303) and Arsenic trioxide. Designed for researchers, scientists, and drug development professionals, this document summarizes key toxicological data, details experimental methodologies, and visualizes the distinct molecular pathways through which these compounds exert their effects.
Executive Summary
Arsenic compounds, while notoriously toxic, are also utilized as therapeutic agents, most notably in the treatment of acute promyelocytic leukemia (APL). Understanding the nuances between different forms of arsenic is critical for both toxicological assessment and therapeutic development. This guide focuses on two common inorganic forms: pentavalent arsenic, represented by arsenic(V) oxide hydrate (As₂O₅·xH₂O), and trivalent arsenic, represented by arsenic trioxide (As₂O₃).
Experimental data consistently demonstrates that trivalent arsenic (arsenite), the form arsenic trioxide takes in solution, is significantly more cytotoxic and genotoxic than pentavalent arsenic (arsenate), which is derived from arsenic(V) oxide.[1][2] This difference is primarily attributed to their distinct mechanisms of cellular uptake and their subsequent interactions with intracellular targets. Arsenite readily enters cells via aquaglyceroporins and exerts widespread toxicity by binding to sulfhydryl groups on proteins, leading to enzyme inhibition and severe oxidative stress.[2] In contrast, arsenate enters cells through phosphate (B84403) transporters, where it primarily disrupts cellular energy metabolism by interfering with ATP synthesis.[2]
Quantitative Toxicity Data
The following tables provide a summary of quantitative data comparing the toxicity of pentavalent arsenic (arsenate) and trivalent arsenic (arsenite).
Table 1: Acute Toxicity (LD₅₀ Values)
The LD₅₀ (Lethal Dose, 50%) is the dose of a substance required to kill half the members of a tested population. A lower LD₅₀ indicates higher acute toxicity.
| Compound | Chemical Formula | Oxidation State | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference(s) |
| Arsenic(V) oxide | As₂O₅ | As(V) | Rat | Oral | 8 | [Santa Cruz Biotechnology, n.d.] |
| Arsenic trioxide | As₂O₃ | As(III) | Rat | Oral | 20 | [Fisher Scientific, 2009] |
Note: While arsenic trioxide has a higher LD₅₀ value in this specific study, it is generally considered more toxic due to its different mechanism of action and cellular uptake.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
The IC₅₀ (half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological function, in this case, cell viability. Lower IC₅₀ values indicate greater cytotoxicity. This data highlights the consistently higher cytotoxicity of arsenite (from As₂O₃) compared to arsenate (from As₂O₅).
| Cell Line | Cancer Type | Compound | Exposure Time (h) | IC₅₀ (µM) | Reference(s) |
| Human Lung Fibroblasts | - | Sodium Arsenite (As(III)) | 24 | ~7 | [BenchChem, 2025a] |
| Human Lung Epithelial Cells | - | Sodium Arsenite (As(III)) | 24 | >10 | [BenchChem, 2025a] |
| Rat Liver (perfused) | - | Sodium Arsenate (As(V)) | - | >1000 | [BenchChem, 2025a] |
| Raji | Burkitt's Lymphoma | Arsenic Trioxide (As(III)) | 24 | 2.06 | [Gao et al., 2017] |
| Jurkat | T-cell Leukemia | Arsenic Trioxide (As(III)) | 24 | 3.75 | [Gao et al., 2017] |
| MDAH 2774 | Ovarian Carcinoma | Arsenic Trioxide (As(III)) | - | 5 | [Gürdöl et al., 2008] |
| NCI-H1299 | Lung Cancer | Arsenic Trioxide (As(III)) | 72 | 4 | [Lee et al., 2019] |
Table 3: Comparative Genotoxicity (Micronucleus Assay)
The micronucleus test detects chromosomal damage. An increase in micronuclei (MN) frequency indicates genotoxic potential. These studies show that both forms of arsenic are genotoxic, with arsenite generally inducing damage at lower concentrations.
| Compound/Form | System | Lowest Concentration for Significant MN Induction | Reference(s) |
| Sodium Arsenite (As(III)) | Allium-root cells | 1 mg/l | [Yi et al., 2007] |
| Arsenic Trioxide (As(III)) | Allium-root cells | 0.5 mg/l | [Yi et al., 2007] |
| Arsenite (As(III)) | Human peripheral lymphocytes | 4 µM | [Gebel, 2001] |
| Arsenate (As(V)) | Human peripheral lymphocytes | 32 µM | [Gebel, 2001] |
Mechanisms of Toxicity and Signaling Pathways
The differing toxicities of Arsenic(V) and Arsenic(III) compounds stem from their unique interactions with cellular systems.
This compound (Arsenate) Toxicity
Arsenic in the +5 oxidation state (arsenate) is a chemical analog of phosphate. It is taken up by cells via phosphate transport proteins (PHT). [Finnegan & Chen, 2012] Once inside the cell, its primary mode of toxicity is the disruption of ATP synthesis. Arsenate can substitute for phosphate in glycolysis and oxidative phosphorylation, forming unstable arsenate esters that readily hydrolyze. This "uncoupling" of energy production leads to a depletion of cellular ATP, impairing numerous cellular functions and eventually leading to cell death. [BenchChem, 2025a]
Arsenic Trioxide (Arsenite) Toxicity
Arsenic in the +3 oxidation state (arsenite), as found in solutions of arsenic trioxide, is significantly more toxic. It enters the cell through aquaglyceroporins (AQPs). [Finnegan & Chen, 2012] Its high reactivity is due to its strong affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This binding leads to the inactivation of over 200 enzymes, disrupting critical cellular processes. [Saha et al., 1999] A major consequence is the induction of severe oxidative stress through the generation of reactive oxygen species (ROS), which damages DNA, lipids, and proteins, and triggers apoptotic signaling cascades. [BenchChem, 2025a]
Special Case: Arsenic Trioxide in Acute Promyelocytic Leukemia (APL)
In APL, arsenic trioxide has a specific and potent therapeutic mechanism. The disease is characterized by a t(15;17) chromosomal translocation, creating a PML-RARα fusion oncoprotein. Arsenic trioxide directly binds to cysteine residues in the PML portion of this fusion protein. This binding induces oligomerization and subsequent SUMOylation of the PML-RARα protein, targeting it for ubiquitination and degradation by the proteasome. The degradation of this oncoprotein restores normal cellular differentiation and triggers apoptosis in the leukemic cells. [Zhang et al., 2010; de Thé et al., 2017]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of toxicological findings. The following are standard protocols for assessing the cytotoxicity and genotoxicity of arsenic compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator. [BenchChem, 2025b]
-
Compound Treatment: Prepare serial dilutions of the arsenic compound in culture medium. Replace the existing medium with 100 µL of the medium containing the respective arsenic compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). [BenchChem, 2025b]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. [Gao et al., 2017]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., Dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals. [Gao et al., 2017]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Genotoxicity Assessment: Alkaline Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual cells.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the arsenic compound and resuspend at an appropriate concentration in PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose and quickly layer it onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer for approximately 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail." The extent of migration is proportional to the amount of DNA damage.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with appropriate software. Quantify DNA damage by measuring parameters such as comet tail length, percentage of DNA in the tail, and tail moment. [Gürdöl et al., 2008]
Conclusion
The toxicological profiles of this compound and arsenic trioxide are distinct, driven by differences in arsenic's oxidation state. Arsenic trioxide (yielding trivalent arsenite) is demonstrably more cytotoxic and genotoxic in vitro than arsenic(V) oxide (yielding pentavalent arsenate). This is due to its efficient cellular uptake and its direct, widespread inactivation of proteins via sulfhydryl group binding, leading to severe oxidative stress. Arsenate's toxicity, while significant, is primarily mediated by its less direct interference with cellular energy metabolism. For drug development, the potent and specific mechanism of arsenic trioxide against the PML-RARα oncoprotein in APL highlights its therapeutic value, despite its inherent toxicity. A thorough understanding of these differences is paramount for accurate risk assessment and the strategic design of future toxicological and therapeutic studies.
References
Efficacy of Arsenic(V) Oxide Hydrate as an Oxidizing Agent: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is paramount for achieving desired synthetic transformations with high efficiency and selectivity. This guide provides a comparative analysis of the efficacy of arsenic(V) oxide hydrate (B1144303) as an oxidizing agent against more common reagents: potassium permanganate (B83412), potassium dichromate, and ceric ammonium (B1175870) nitrate (B79036). The comparison is based on both theoretical electrochemical data and practical experimental results in the oxidation of primary benzylic alcohols.
Theoretical Oxidizing Strength: A Comparison of Standard Electrode Potentials
The standard electrode potential (E°) of a redox couple is a fundamental measure of its thermodynamic tendency to accept electrons, and thus, its strength as an oxidizing agent. A more positive E° value indicates a stronger oxidizing agent. Arsenic(V) oxide (As₂O₅) is the anhydride (B1165640) of arsenic acid (H₃AsO₄), and its oxidizing potential is best represented by the H₃AsO₄/H₃AsO₃ couple in acidic solution.[1]
The table below summarizes the standard reduction potentials for arsenic acid and the other selected oxidizing agents, providing a basis for comparing their intrinsic oxidizing capabilities.
| Oxidizing Agent | Half-Reaction in Acidic Medium | Standard Reduction Potential (E°) (V) |
| Ceric Ammonium Nitrate | Ce⁴⁺ + e⁻ ⇌ Ce³⁺ | +1.61 |
| Potassium Permanganate | MnO₄⁻ + 8H⁺ + 5e⁻ ⇌ Mn²⁺ + 4H₂O | +1.51 |
| Potassium Dichromate | Cr₂O₇²⁻ + 14H⁺ + 6e⁻ ⇌ 2Cr³⁺ + 7H₂O | +1.33 |
| Arsenic(V) Oxide Hydrate (as Arsenic Acid) | H₃AsO₄ + 2H⁺ + 2e⁻ ⇌ H₃AsO₃ + H₂O | +0.56 |
From a purely thermodynamic standpoint, this compound (represented by arsenic acid) is a considerably milder oxidizing agent than ceric ammonium nitrate, potassium permanganate, and potassium dichromate.
Practical Efficacy: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
To assess the practical efficacy of these oxidizing agents, the selective oxidation of benzyl alcohol to benzaldehyde is a well-established benchmark reaction. This transformation is crucial in organic synthesis, and the prevention of over-oxidation to benzoic acid is a key challenge.
| Oxidizing Agent | Substrate | Reaction Conditions | Yield of Benzaldehyde |
| Ceric Ammonium Nitrate (CAN) | Benzyl Alcohol | 10 mol% CAN, 10 mol% TEMPO, Acetonitrile | 92% |
| Potassium Permanganate (KMnO₄) | Benzyl Alcohol | Phase Transfer Catalysis, Toluene (B28343) or Ethyl Acetate, 30°C, 30 min | >90% |
| Potassium Dichromate (K₂Cr₂O₇) | Benzyl Alcohol | Phase Transfer Catalysis, Toluene, 2M H₂SO₄, Room Temp., 2 hrs | >90% |
The data indicates that ceric ammonium nitrate, potassium permanganate, and potassium dichromate are all highly effective reagents for the selective oxidation of benzyl alcohol, affording excellent yields of benzaldehyde under relatively mild conditions.
Experimental Protocols
Below are the detailed methodologies for the cited oxidation reactions.
1. Oxidation of Benzyl Alcohol using Ceric Ammonium Nitrate (CAN)
-
Procedure: To a solution of benzyl alcohol in acetonitrile, 10 mole percent of ceric ammonium nitrate and 10 mole percent of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) are added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until completion. The product, benzaldehyde, is then isolated and purified using standard laboratory techniques.
-
Key Aspect: The use of TEMPO as a co-catalyst is crucial for this high-yield transformation.
2. Oxidation of Benzyl Alcohol using Potassium Permanganate (KMnO₄) with Phase Transfer Catalysis
-
Procedure: Benzyl alcohol (0.1 mol) and a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.01 mol) are dissolved in 50 mL of toluene or ethyl acetate. This organic phase is vigorously stirred with an aqueous solution of potassium permanganate (50 mL, 0.5 mol) at 30°C for approximately 30 minutes. Following the reaction, the organic layer is extracted with ether, washed with 10% sodium bicarbonate solution, and the product is isolated.
-
Key Aspect: The phase transfer catalyst is essential for transferring the permanganate ion into the organic phase to react with the benzyl alcohol.
3. Oxidation of Benzyl Alcohol using Potassium Dichromate (K₂Cr₂O₇) with Phase Transfer Catalysis
-
Procedure: Benzyl alcohol (0.1 mol) and a phase transfer catalyst (0.01 mol) are dissolved in 50 mL of toluene. This solution is mixed with an aqueous solution of potassium dichromate (50 mL, 0.5 mol) containing 2 M sulfuric acid. The biphasic mixture is stirred vigorously at room temperature for about two hours. The organic layer is then separated, extracted with ether, and washed with 10% sodium bicarbonate to isolate the benzaldehyde.
-
Key Aspect: The acidic conditions and the phase transfer catalyst are critical for the successful oxidation.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental setups described.
Caption: Phase Transfer Catalysis Workflow for Alcohol Oxidation.
Caption: Homogeneous Catalytic Oxidation Workflow using CAN/TEMPO.
Conclusion
Based on standard electrode potentials, this compound is a milder oxidizing agent compared to ceric ammonium nitrate, potassium permanganate, and potassium dichromate. While its oxidizing properties are established, the lack of specific, high-yield protocols for the selective oxidation of primary benzylic alcohols to aldehydes in the current literature makes a direct practical comparison challenging. In contrast, CAN, KMnO₄, and K₂Cr₂O₇ are all highly effective and well-documented reagents for this transformation, consistently providing high yields of benzaldehyde. For researchers requiring a reliable and high-yielding method for this specific oxidation, these latter three reagents represent the more established and predictable choice. Further research into the synthetic applications of this compound could yet uncover conditions under which it can perform this and other oxidations with comparable or unique efficacy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Landscape of Lewis Acids: A Comparative Analysis of Arsenic(V) Oxide Hydrate
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. While traditional Lewis acids such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride etherate (BF₃·OEt₂) are well-documented, the catalytic performance of less common alternatives like arsenic(V) oxide hydrate (B1144303) (As₂O₅·H₂O) remains a subject of limited investigation in mainstream organic synthesis.
This guide aims to provide a comparative overview of arsenic(V) oxide hydrate's performance as a Lewis acid catalyst against its more conventional counterparts. However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies featuring this compound in common organic transformations such as Friedel-Crafts reactions, aldol (B89426) condensations, or esterifications. The majority of available research focuses on the toxicological properties of arsenic compounds, their role in the deactivation of other catalysts, or their application in specific oxidation processes, rather than their utility as Lewis acid catalysts in synthetic chemistry.
Consequently, the direct, quantitative comparison of this compound with other Lewis acids, complete with detailed experimental data and protocols, cannot be constructed from the existing body of published research. The information required to populate comparative data tables and outline specific experimental workflows is not available.
Theoretical Considerations and Potential Research Directions
While empirical data is lacking, a theoretical consideration of arsenic's position in the periodic table (Group 15) suggests it possesses the potential for Lewis acidic behavior. The arsenic atom in arsenic(V) oxide is in a high oxidation state, making it electron-deficient and capable of accepting electron pairs. However, the actual catalytic activity and its effectiveness relative to other Lewis acids would depend on various factors including:
-
Lewis Acidity: The inherent electron-accepting ability of the arsenic center.
-
Solubility and Stability: The catalyst's stability and solubility in common organic solvents.
-
Reaction Kinetics: The rate at which it can catalyze specific reactions.
-
Selectivity: Its ability to favor the formation of a desired product over side products.
The absence of comparative data highlights a significant gap in the understanding of p-block element catalysis. Future research in this area could involve systematic studies comparing this compound with traditional Lewis acids in a range of benchmark organic reactions. Such studies would be invaluable in elucidating the potential utility and unique reactivity profiles of this under-explored catalyst.
Visualizing a Hypothetical Catalytic Workflow
To illustrate the general process of a Lewis acid-catalyzed reaction, the following diagram outlines a hypothetical experimental workflow. This generalized scheme is applicable to many Lewis acid-catalyzed transformations and is presented here for conceptual understanding in the absence of specific protocols for this compound.
Caption: Generalized workflow for a Lewis acid-catalyzed organic reaction.
Logical Comparison of Lewis Acidity
The strength of a Lewis acid is a key determinant of its catalytic activity. The following diagram illustrates the general, qualitative relationship of Lewis acidity among different classes of compounds, providing a conceptual framework for where this compound might be placed, pending experimental verification.
Caption: Conceptual ranking of Lewis acid strength.
Comparative Cytotoxicity of Arsenic(V) Oxide Hydrate in Diverse Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of pentavalent arsenic, with a comparative look at other arsenicals.
This guide provides a comprehensive comparison of the cytotoxic effects of arsenic(V) oxide hydrate (B1144303) and related arsenicals across various cell lines. Due to the limited availability of direct experimental data for arsenic(V) oxide hydrate, this guide utilizes data from its anhydrous form, arsenic(V) pentoxide, and other pentavalent arsenic compounds as a proxy. For a thorough comparison, extensive data on the well-researched trivalent arsenical, arsenic trioxide, is also included. This document aims to be an objective resource, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Cytotoxicity of Arsenicals
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values of various arsenic compounds in different cancer and normal cell lines, as reported in the scientific literature. It is consistently observed that trivalent arsenicals (arsenite, arsenic trioxide) exhibit significantly higher cytotoxicity (lower IC50 values) than pentavalent arsenicals (arsenate, arsenic pentoxide).[1][2]
| Arsenic Compound | Oxidation State | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| Arsenic Pentoxide | +5 | HaCaT | Human Keratinocyte (Immortalized) | 16 | Not Specified | |
| Arsenic Pentoxide | +5 | Hs-68 | Human Foreskin Fibroblast (Normal) | 223 | Not Specified | |
| Sodium Arsenate | +5 | Rat Liver (perfused) | Rat Hepatocytes (Normal) | >1000 | Not Specified | [1] |
| Sodium Arsenate | +5 | Neuro-2a | Mouse Neuroblastoma | ~5x higher than As(III) | 24 | [2] |
| Arsenic Trioxide | +3 | MDAH 2774 | Human Ovarian Carcinoma | 5 | Not Specified | [3] |
| Arsenic Trioxide | +3 | MGC-803 | Human Gastric Cancer | 40 | 48 | [4] |
| Arsenic Trioxide | +3 | HL-60 | Human Promyelocytic Leukemia | 6.4 µg/mL (~32.3) | 24 | [5] |
| Arsenic Trioxide | +3 | HepG2 | Human Liver Carcinoma | 8.55 µg/mL (~43.2) | 48 | [5] |
| Arsenic Trioxide | +3 | SK-N-SH | Human Neuroblastoma | 3 | 72 | [6] |
| Sodium Arsenite | +3 | A375 | Human Malignant Melanoma | 2.3 | 72 | [7] |
| Sodium Arsenite | +3 | SK-Mel-2 | Human Malignant Melanoma | 4.8 | 72 | [7] |
| Sodium Arsenite | +3 | SK-Mel-28 | Human Malignant Melanoma | 24 | 72 | [7] |
| Sodium Arsenite | +3 | SK-Mel-3 | Human Malignant Melanoma | 27 | 72 | [7] |
| Sodium Arsenite | +3 | Human Lung Fibroblasts | Human Lung Fibroblasts (Normal) | ~7 | 24 | [1] |
| Sodium Arsenite | +3 | Human Lung Epithelial Cells | Human Lung Epithelial Cells (Normal) | >10 | 24 | [1] |
| Sodium Arsenite | +3 | Human Lung Fibroblasts | Human Lung Fibroblasts (Normal) | ~2.5 | 120 | [8] |
| Sodium Arsenite | +3 | Human Lung Epithelial Cells | Human Lung Epithelial Cells (Normal) | ~6 | 120 | [8] |
| Sodium Arsenite | +3 | MCF-7 | Human Breast Adenocarcinoma | ~20-40 (estimated) | Not Specified | [9] |
| Sodium Arsenite | +3 | Jurkat | Human T-cell Leukemia | ~10-50 (estimated) | Not Specified | [9] |
| Sodium Arsenite | +3 | OC3 | Human Oral Squamous Carcinoma | 10-100 (significant decrease in survival) | 24 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of exposure. The conversion from µg/mL to µM for Arsenic Trioxide is approximated using its molecular weight (197.84 g/mol ).
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of arsenic compounds are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with various concentrations of the arsenic compound. Include untreated cells as a negative control and a solvent control if the compound is dissolved in a solvent like DMSO.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the arsenical concentration to determine the IC50 value.[1]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with the arsenic compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the expression of apoptosis-related proteins.
-
Protein Extraction: Treat cells with the arsenic compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in arsenic-induced cytotoxicity and a typical experimental workflow for its assessment.
Caption: Simplified signaling pathway of arsenic-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro effects of sodium arsenite and sodium arsenate on neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic trioxide exposure to ovarian carcinoma cells leads to decreased level of topoisomerase II and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arsenic Trioxide Affects the Proliferation of Gastric Cancer Cells through MiR-885-5p/CDC73 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro cytotoxic and genotoxic effects of arsenic trioxide on human leukemia (HL-60) cells using the MTT and alkaline single cell gel electrophoresis (Comet) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Sensitivity to Sodium Arsenite in Human Melanoma Cells Depends upon Susceptibility to Arsenite-Induced Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic is Cytotoxic and Genotoxic to Primary Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sodium Arsenite on the Expression of Antioxidant Genes (SOD2 and CAT) in MCF-7 and Jurkat Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium arsenite and dimethylarsenic acid induces apoptosis in OC3 oral cavity cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Aqueous Solubility of Arsenic(V) Oxide and Arsenic Trioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the aqueous solubility of arsenic(V) oxide (As₂O₅) and arsenic trioxide (As₂O₃), two inorganic arsenic compounds with significant applications in various industrial and pharmaceutical fields. Understanding their solubility is paramount for applications ranging from semiconductor manufacturing and wood preservation to cancer therapy. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of their dissolution behavior in water.
Solubility Data Summary
The aqueous solubility of arsenic(V) oxide and arsenic trioxide differs significantly. Arsenic(V) oxide is highly soluble in water, whereas arsenic trioxide exhibits much lower solubility. The solubility of arsenic trioxide is also temperature-dependent, increasing with a rise in temperature.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 g H₂O) | Temperature (°C) |
| Arsenic(V) Oxide | As₂O₅ | 229.84 | 630[1] | Not Specified |
| 65.8[2][3] | 20 | |||
| Arsenic Trioxide | As₂O₃ | 197.84 | 1.2[1] | 0 |
| 2.1[1] | 25 | |||
| 5.6[1] | 75 | |||
| 1.2 - 3.7[4] | 20 |
Factors Influencing Solubility
Arsenic(V) Oxide: As a hygroscopic and deliquescent solid, arsenic(V) oxide readily dissolves in water to form arsenic acid (H₃AsO₄), a weak acid.[5][6] This reaction with water contributes to its high solubility.
Arsenic Trioxide: The dissolution of arsenic trioxide in water is a slow process, and it can take several weeks to reach equilibrium.[1] The amorphous, glassy form of arsenic trioxide dissolves more rapidly than the crystalline (claudetite) form.[1] When dissolved, it forms arsenous acid (H₃AsO₃).[1] Arsenic trioxide is an amphoteric oxide, meaning it can react with both acids and bases.[7] Its solubility is significantly enhanced in alkaline solutions due to the formation of arsenite salts.[7][8] For instance, it dissolves readily in sodium hydroxide (B78521) solutions.[9] The solubility is also affected by pH, with arsenite (the conjugate base of arsenous acid) being more soluble than arsenate (the conjugate base of arsenic acid).[6] However, at lower pH, arsenate can become more mobile.[6]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the aqueous solubility of arsenic oxides, based on the equilibrium shake-flask method.
Objective: To determine the equilibrium solubility of arsenic(V) oxide and arsenic trioxide in water at a controlled temperature.
Materials:
-
Arsenic(V) oxide (analytical grade)
-
Arsenic trioxide (analytical grade)
-
Deionized water
-
Thermostatically controlled shaking water bath
-
250 mL Erlenmeyer flasks with stoppers
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic quantification
-
Volumetric flasks and pipettes
-
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of arsenic(V) oxide and arsenic trioxide and add each to separate Erlenmeyer flasks containing a known volume (e.g., 100 mL) of deionized water. The excess solid is to ensure that equilibrium is reached from a state of supersaturation.
-
Seal the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatic shaking water bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks at a constant speed for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The slow dissolution rate of arsenic trioxide may necessitate a longer equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the flasks to stand undisturbed in the water bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, dry vial to remove any suspended particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with deionized water to a concentration within the linear dynamic range of the analytical instrument (ICP-MS or AAS).
-
Measure the concentration of arsenic in the diluted solutions using a calibrated ICP-MS or AAS.
-
-
Data Calculation:
-
Calculate the solubility of the arsenic oxide in g/100 g of water using the measured arsenic concentration, the dilution factor, and the density of water at the experimental temperature.
-
Safety Precautions: Arsenic compounds are highly toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood, and appropriate PPE must be worn at all times. All waste materials must be disposed of as hazardous waste according to institutional guidelines.
Visualization of Dissolution Pathways
The following diagrams illustrate the dissolution and hydrolysis of arsenic(V) oxide and arsenic trioxide in an aqueous environment.
Caption: Dissolution and hydrolysis of arsenic oxides in water.
Caption: Experimental workflow for solubility determination.
References
- 1. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arsenic (V) Oxide, 99.5% Pure, -100 Mesh | Noah Chemicals [store.noahchemicals.com]
- 3. Arsenic pentoxide | As2O5 | CID 14771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oxfordreference.com [oxfordreference.com]
- 6. Arsenic - Wikipedia [en.wikipedia.org]
- 7. Arsenic trioxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Genotoxicity of Arsenite and Arsenate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic profiles of inorganic trivalent arsenite (AsIII) and pentavalent arsenate (AsV). The information presented is collated from peer-reviewed experimental data to assist in research design, data interpretation, and toxicological assessment. Trivalent arsenic (arsenite) is generally considered more toxic and genotoxic than its pentavalent counterpart (arsenate).[1][2][3] This difference is largely attributed to their distinct mechanisms of cellular uptake, metabolic activation, and intracellular interactions.
Comparative Genotoxicity: A Quantitative Overview
Experimental data consistently demonstrates that arsenite induces genotoxic effects at significantly lower concentrations than arsenate. The following table summarizes key findings from various in vitro and in vivo studies.
| Arsenic Compound | Assay Type | Cell Type / Organism | Concentration / Dose | Key Genotoxic Effect | Reference |
| Sodium Arsenite (AsIII) | Comet Assay | Human Lung Fibroblasts | 0.5 - 10 µM (120h) | Dose-dependent increase in DNA double-strand breaks (up to 9.8 tail intensity vs. control). | [4] |
| Sodium Arsenate (AsV) | Comet Assay | Human Lymphoblastoid (TK6) | 10 mM (3h) | Significant increase in DNA damage (tail moment). No effect observed at lower concentrations or shorter exposure times. | [5] |
| Sodium Arsenite (AsIII) | Comet Assay | Human Lymphoblastoid (TK6) | ≥ 0.25 µM (30 min) | Clear, dose-dependent induction of DNA strand breaks. | [5][6] |
| Arsenite (AsIII) | Micronucleus Assay | Human Peripheral Lymphocytes | 4 µM | Significant increase in micronuclei (MN) frequency. | [7] |
| Arsenate (AsV) | Micronucleus Assay | Human Peripheral Lymphocytes | 32 µM | Significant increase in micronuclei (MN) frequency, requiring an 8-fold higher concentration than arsenite. | [7] |
| Sodium Arsenite (AsIII) | Micronucleus Assay | Allium cepa (root cells) | 1 - 100 mg/L | Significant, dose-dependent increase in MN formation. | [8][9] |
| Arsenic Trioxide (AsIII) | Micronucleus Assay | Allium cepa (root cells) | 0.5 - 20 mg/L | Significant, dose-dependent increase in MN formation. | [8][9] |
| Inorganic Arsenite (iAsIII) | Comet Assay | Human Lymphocytes | (2h exposure) | Baseline for comparison. | [10] |
| Inorganic Arsenate (iAsV) | Comet Assay | Human Lymphocytes | Not Active | Did not induce DNA damage under the tested conditions. | [10] |
Mechanisms and Signaling Pathways of Arsenic Genotoxicity
The genotoxicity of arsenic is multifactorial, involving the induction of oxidative stress, interference with DNA repair processes, and epigenetic alterations.[1][2][11] While both arsenite and arsenate can trigger these effects, arsenite is a more potent initiator.
1. Metabolic Activation and Oxidative Stress: Arsenate (AsV) is a structural analog of phosphate (B84403) and can enter cells via phosphate transporters.[12] Inside the cell, AsV is reduced to the more reactive arsenite (AsIII).[1] This metabolic conversion is a critical step, as AsIII and its subsequent methylated metabolites (e.g., monomethylarsonous acid, MMAIII) are highly reactive.[1][10]
Arsenite exerts its toxicity by binding to sulfhydryl groups on critical proteins and by potently inducing oxidative stress.[12][13] This occurs through the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals via several mechanisms, including mitochondrial dysfunction and NADPH oxidase (NOX) activation.[14][15] This surge in ROS leads to oxidative damage to DNA, including the formation of adducts like 8-oxo-7,8-dihydroguanine (8-OHdG), DNA strand breaks, and DNA-protein cross-links.[1][6][16]
2. Inhibition of DNA Repair: Arsenic compounds do not typically cause point mutations but act as co-mutagens by impairing the cell's ability to repair DNA damage.[1][16][17] Arsenite and its metabolites can directly inhibit the activity of key DNA repair enzymes, including those involved in base excision repair (BER), nucleotide excision repair (NER), and double-strand break repair.[16] This inhibition leads to the accumulation of spontaneous or induced DNA lesions, increasing genomic instability.
The diagram below illustrates the key signaling pathways involved in arsenic-induced genotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arsenic is Cytotoxic and Genotoxic to Primary Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Arsenite induces oxidative DNA adducts and DNA-protein cross-links in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of arsenic evaluated by Allium-root micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Genotoxic and epigenetic mechanisms in arsenic carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Mechanisms of Arsenic-Induced Disruption of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Arsenic Toxicity in Plants: As(III) vs. As(V)
For Researchers, Scientists, and Drug Development Professionals
Arsenic (As) contamination in soil and water poses a significant threat to agriculture and food safety. This guide provides a detailed comparative analysis of the two primary inorganic forms of arsenic, arsenite [As(III)] and arsenate [As(V)], and their toxicological effects on plants. Understanding the distinct mechanisms of uptake, transport, and toxicity is crucial for developing effective phytoremediation strategies and ensuring crop security.
Executive Summary: Key Differences in Toxicity
While both arsenate and arsenite are toxic to plants, arsenite [As(III)] is generally considered more phytotoxic than arsenate [As(V)].[1][2][3][4] Studies have shown As(III) to be up to 60 times more toxic and mobile than As(V).[5] This is primarily because As(III) has a high affinity for sulfhydryl (-SH) groups in essential enzymes and proteins, leading to widespread disruption of cellular functions.[5][6][7][8] In contrast, As(V) primarily acts as a chemical analog of phosphate (B84403), interfering with phosphate uptake and energy metabolism.[6][7][9]
Data Presentation: Quantitative Comparison of As(III) and As(V) Toxicity
The following tables summarize quantitative data from various studies, highlighting the differential impact of As(III) and As(V) on plant growth and biochemical markers.
Table 1: Comparative Effects on Plant Growth
| Plant Species | Parameter | As(V) Concentration for 50% Inhibition | As(III) Concentration for 50% Inhibition | Reference |
| Lemna valdiviana | Relative Growth Rate (RGR) | 4.0 mg/L | 1.0 mg/L | [3] |
| Oryza sativa (Rice) | Root Length | 500 µM | 50 µM | [2] |
| Amaranthus gangeticus & Beta vulgaris | General Phytotoxicity | - | As(III) is ~5 times more toxic | [10] |
Table 2: Comparative Effects on Oxidative Stress Markers
| Plant Species | Oxidative Stress Marker | Effect of As(V) | Effect of As(III) | Reference |
| Lemna valdiviana | Hydrogen Peroxide (H₂O₂) | Higher levels | Lower levels | [3] |
| Lemna valdiviana | Superoxide (B77818) Anion (O₂⁻) | Lower levels | Higher levels | [3] |
| Lemna valdiviana | Malondialdehyde (MDA) | Equivalent MDA levels at 4 mg/L | Equivalent MDA levels at 1 mg/L | [3] |
| Hydrilla verticillata | Antioxidant Enzyme Activity | Predominantly stimulated | Less stimulation | [11] |
| Hydrilla verticillata | Thiol Levels (e.g., Phytochelatins) | Less stimulation | Primarily caused enhanced levels | [11] |
Mechanisms of Uptake, Translocation, and Toxicity
The distinct chemical properties of As(III) and As(V) dictate their pathways into and throughout the plant, as well as their specific toxic actions.
Uptake and Transport
-
Arsenate (As(V)) : Being a phosphate analog, As(V) is readily taken up by plant roots through the phosphate transporter (PHT) systems.[5][6][7][12] This uptake is competitive, meaning high phosphate levels in the soil can reduce As(V) absorption.[5][9] Once inside the root cells, a significant portion of As(V) is rapidly reduced to As(III).[6][7][13]
-
Arsenite (As(III)) : In anaerobic or reduced soil conditions, As(III) is the predominant form.[6][7] It is taken up by roots through aquaporin channels, specifically the nodulin 26-like intrinsic proteins (NIPs).[12][13][14]
Cellular Toxicity and Signaling
Once inside the plant cells, both forms of arsenic initiate toxic cascades, albeit through different primary mechanisms.
-
As(V) Toxicity : As(V) disrupts phosphate-dependent metabolic pathways. It can replace phosphate in phosphorylation reactions, for example, leading to the formation of unstable ADP-arsenate instead of ATP.[6][8] This uncouples photophosphorylation and oxidative phosphorylation, severely depleting the cell's energy supply.[7][9]
-
As(III) Toxicity : The toxicity of As(III) is more direct and widespread. It binds with high affinity to the sulfhydryl groups (-SH) of proteins, particularly enzymes with closely spaced cysteine residues.[5][6][7] This binding inactivates critical enzymes involved in cellular respiration and metabolism, leading to cell death.[5][8]
-
Oxidative Stress : Both As(V) and As(III) exposure leads to the overproduction of reactive oxygen species (ROS) such as superoxide (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), causing oxidative stress.[6][15] This results in damage to lipids, proteins, and DNA.[6] Studies suggest that As(III) exposure leads to higher levels of superoxide anions, while As(V) leads to more hydrogen peroxide.[3][15]
Plant Defense and Detoxification
Plants have evolved sophisticated mechanisms to tolerate arsenic. The primary detoxification pathway involves:
-
Reduction : As(V) that enters the cell is reduced to As(III) by the enzyme arsenate reductase.[5][7][13]
-
Chelation : The resulting As(III) is then chelated (bound) by thiol-rich peptides, primarily phytochelatins (PCs) and glutathione (B108866) (GSH).[5][6][8]
-
Sequestration : The As(III)-PC complexes are transported into the vacuole for safe storage, effectively removing the toxic metalloid from the cytoplasm.[5][8][13]
-
Antioxidant Response : Plants activate enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic antioxidant systems to scavenge the excess ROS produced during arsenic stress.[5][16]
Mandatory Visualizations
Signaling Pathways and Cellular Fate
Caption: Cellular pathways for As(V) and As(III) uptake, conversion, and detoxification in plants.
Experimental Workflow
Caption: General workflow for a comparative study of arsenic toxicity in plants.
Logical Relationship Summary
Caption: Logical comparison of key differences between As(V) and As(III) plant interactions.
Experimental Protocols
Detailed methodologies for key experiments cited in arsenic toxicity studies.
Plant Growth and Arsenic Exposure (Hydroponics)
-
Plant Material : Seeds are surface-sterilized and germinated. Seedlings are then transferred to a hydroponic system containing a nutrient solution (e.g., Hoagland's solution).
-
Acclimatization : Plants are allowed to acclimatize in the hydroponic setup for a specified period (e.g., 7-14 days) under controlled environmental conditions (light, temperature, humidity).
-
Arsenic Treatment : Stock solutions of sodium arsenate (Na₂HAsO₄·7H₂O) for As(V) and sodium arsenite (NaAsO₂) for As(III) are prepared. The stock solutions are added to the nutrient solution to achieve the desired final concentrations. The pH of the solution is adjusted and monitored.
-
Experimental Duration : Plants are exposed to the arsenic treatments for a period ranging from a few days to several weeks, depending on the experimental objectives. The nutrient solution is typically refreshed periodically.
Measurement of Growth Parameters
-
Biomass : At the end of the experiment, plants are harvested and separated into roots and shoots. Fresh weight (FW) is recorded immediately. Dry weight (DW) is determined after drying the plant material in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Root and Shoot Length : The length of the primary root and the shoot are measured using a ruler or digital caliper.
Determination of Oxidative Stress
-
Lipid Peroxidation (MDA Assay) : The level of malondialdehyde (MDA), a product of lipid peroxidation, is measured. Plant tissue is homogenized in trichloroacetic acid (TCA). The homogenate is centrifuged, and the supernatant is mixed with thiobarbituric acid (TBA). The mixture is heated in a water bath, cooled, and the absorbance is read at 532 nm and 600 nm. MDA content is calculated using its extinction coefficient.
-
Hydrogen Peroxide (H₂O₂) Content : Plant tissue is extracted with TCA. The supernatant is mixed with potassium phosphate buffer and potassium iodide (KI). The absorbance of the resulting reaction is measured at 390 nm. H₂O₂ content is determined using a standard curve.
Arsenic Content Analysis (ICP-MS)
-
Sample Preparation : Dried plant samples (roots and shoots) are ground into a fine powder. A known weight of the powder is digested using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) with heating.
-
Analysis : The digested, clear solution is diluted to a final volume with deionized water. The total arsenic concentration in the solution is then determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which provides high sensitivity and accuracy.
References
- 1. Phytotoxicity of arsenic compounds on crop plant seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Is arsenite more toxic than arsenate in plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arsenic Uptake, Toxicity, Detoxification, and Speciation in Plants: Physiological, Biochemical, and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Arsenic Toxicity: The Effects on Plant Metabolism [frontiersin.org]
- 7. Arsenic Toxicity: The Effects on Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional responses of Arabidopsis thaliana plants to As (V) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The influence of arsenic speciation (AsIII & AsV) and concentration on the growth, uptake and translocation of arsenic in vegetable crops (silverbeet and amaranth): greenhouse study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparative Analysis of Arsenic Transport and Tolerance Mechanisms: Evolution from Prokaryote to Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Sodium Arsenite and Arsenic Trioxide
For Researchers, Scientists, and Drug Development Professionals
The use of arsenic compounds in medicine presents a compelling paradox: a class of substances known for its toxicity also holds significant therapeutic potential, particularly in oncology. Arsenic trioxide (ATO) has been a notable success story, securing FDA approval for the treatment of acute promyelocytic leukemia (APL).[1] Concurrently, other arsenicals like sodium arsenite have been subjects of extensive research for their anticancer properties. While both are trivalent forms of arsenic and share some mechanisms of action, their biological effects and toxicity profiles exhibit crucial differences. This guide provides an objective comparison of sodium arsenite and arsenic trioxide, supported by experimental data, to inform further research and drug development in this area.
Executive Summary
Both sodium arsenite and arsenic trioxide are potent inducers of apoptosis and oxidative stress in cancer cells. However, their efficacy and mechanisms of action can vary significantly depending on the cell type and dosage. Arsenic trioxide's therapeutic success in APL is largely attributed to its ability to induce the degradation of the PML-RARα fusion protein.[2] Sodium arsenite, while also a potent cytotoxic agent, is often considered more acutely toxic.[2] Studies indicate that in some cancer cell lines, arsenic trioxide is a more potent inducer of reactive oxygen species (ROS) and apoptosis compared to sodium arsenite, which may contribute to its therapeutic window.[1][3]
Data Presentation: Comparative Biological Effects
The following tables summarize quantitative data from various studies to provide a clear comparison of the biological effects of sodium arsenite and arsenic trioxide.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Sodium Arsenite (μM) | Arsenic Trioxide (μM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | > Arsenic Trioxide | More Potent | Not Specified | [1] |
| P3HR1 | Burkitt's Lymphoma | Induces Cell Death | Less Cytotoxic, Induces Autophagy | 48 | [4][5] |
| L02 | Human Hepatocyte | Dose-dependent decrease in viability | Dose-dependent decrease in viability | Not Specified | [6] |
| TK6 | Human Lymphoblastoid | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Comparative Induction of Apoptosis
| Cell Line | Parameter | Sodium Arsenite | Arsenic Trioxide | Reference |
| A549 | Apoptosis Rate | Increased | More pronounced increase | [1] |
| P3HR1 | Cell Death | Induces apoptosis and secondary necrosis | Induces autophagy, cells resist cell death | [4][8] |
| L02 | Apoptosis Rate | Dose-dependent increase | Dose-dependent increase | [6] |
| TK6 | Apoptosis (with γ-radiation) | No significant additive effect | Synergistic increase in apoptosis | [7] |
| OC3 | Cleaved Caspase-3, -8, -9, PARP | Upregulated | Not specified in direct comparison | [9] |
| MA-10 | Cleaved Caspase-3, -8, -9, PARP | Upregulated | Not specified in direct comparison | [10] |
| SGC7901 | Bcl-2 Expression | Not specified in direct comparison | No change in total Bcl-2, but induces conformational change | [11] |
| Embryonic Fibroblasts | Bax/Bcl-2 ratio, Caspase-3 | Increased | Not specified in direct comparison | [12] |
Table 3: Comparative Effects on Reactive Oxygen Species (ROS) Production
| Cell Line | Parameter | Sodium Arsenite | Arsenic Trioxide | Reference |
| A549 | Intracellular ROS | Increased | Higher production of ROS | [1] |
| P3HR1 | Superoxide Anions & H2O2 | Increased | Milder increase | [4][5] |
| L02 | Intracellular ROS | Dose-dependent increase | Dose-dependent increase | [6] |
| rVSMCs | Intracellular ROS | 1.6-fold increase (5 µM, 4h) | Not specified in direct comparison | [3] |
Signaling Pathways and Mechanisms of Action
The differential biological effects of sodium arsenite and arsenic trioxide can be attributed to their distinct interactions with cellular signaling pathways.
Arsenic Trioxide: In APL, the primary therapeutic mechanism of arsenic trioxide involves the degradation of the PML-RARα fusion protein.[2] This is initiated by the direct binding of arsenic to the PML moiety, leading to its SUMOylation, ubiquitination, and subsequent degradation by the proteasome. This restores normal cellular differentiation and induces apoptosis. At higher concentrations, arsenic trioxide can also induce apoptosis in other cancer cells through the generation of ROS, leading to mitochondrial membrane potential collapse, cytochrome c release, and caspase activation.[4]
Sodium Arsenite: Sodium arsenite is a potent inducer of cellular stress, leading to the activation of multiple signaling pathways. It is known to generate high levels of ROS, which can cause DNA damage, protein carbonylation, and lipid peroxidation.[1][4] This oxidative stress triggers stress-activated protein kinase (SAPK/JNK) and p38 MAPK pathways, which are key regulators of apoptosis. Sodium arsenite can also lead to a drastic drop in mitochondrial membrane potential and ATP levels, culminating in apoptotic cell death.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to compare the biological effects of sodium arsenite and arsenic trioxide.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of arsenic compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of sodium arsenite and arsenic trioxide in culture medium. Replace the existing medium with 100 µL of the medium containing the respective arsenic compounds at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of sodium arsenite or arsenic trioxide for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the overall levels of intracellular ROS.
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with sodium arsenite or arsenic trioxide.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol outlines the general steps for detecting changes in the expression of proteins involved in apoptosis.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the comparative analysis of sodium arsenite and arsenic trioxide.
Conclusion
The comparative analysis of sodium arsenite and arsenic trioxide reveals a nuanced landscape of therapeutic potential and toxicity. While both compounds exert potent anticancer effects, their mechanisms of action and safety profiles diverge significantly. Arsenic trioxide's targeted degradation of the PML-RARα oncoprotein provides a clear therapeutic rationale in APL, which has been successfully translated into clinical practice.[2] Sodium arsenite, while demonstrating efficacy in preclinical models, exhibits a more complex and potentially more toxic profile, necessitating further investigation to identify specific contexts where its therapeutic benefits may outweigh its risks. Understanding these differences is paramount for the rational design of future arsenic-based cancer therapies and for developing strategies to mitigate their toxic side effects.
References
- 1. Sodium arsenite and arsenic trioxide differently affect the oxidative stress, genotoxicity and apoptosis in A549 cells: an implication for the paradoxical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Research on the sodium arsenite and arsenic trioxide induced proliferation and apoptosis effects on human hepatocyte] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative investigations of sodium arsenite, arsenic trioxide and cadmium sulphate in combination with gamma-radiation on apoptosis, micronuclei induction and DNA damage in a human lymphoblastoid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium arsenite and arsenic trioxide differently affect the oxidative stress of lymphoblastoid cells: An intricate crosstalk between mitochondria, autophagy and cell death | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The conformation change of Bcl-2 is involved in arsenic trioxide-induced apoptosis and inhibition of proliferation in SGC7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Diffraction Analysis of Arsenic Trioxide and Antimony Trioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the X-ray diffraction (XRD) characteristics of arsenic trioxide (As₂O₃) and antimony trioxide (Sb₂O₃), two inorganic compounds of significant interest in various scientific and pharmaceutical fields. Understanding their distinct crystallographic properties through XRD is crucial for phase identification, purity assessment, and quality control in research and development.
Crystallographic Data Comparison
Arsenic trioxide and antimony trioxide both exist in different polymorphic forms, each possessing a unique crystal structure. These differences are readily distinguishable through powder X-ray diffraction. The key crystallographic data for the common polymorphs are summarized below.
| Property | Arsenic Trioxide (Arsenolite) | Arsenic Trioxide (Claudetite I) | Antimony Trioxide (Senarmontite) | Antimony Trioxide (Valentinite) |
| Crystal System | Cubic | Monoclinic | Cubic | Orthorhombic |
| Space Group | Fd-3m (No. 227) | P2₁/n (No. 14)[1] | Fd-3m (No. 227) | Pccn (No. 56) |
| Lattice Parameters (Å) | a = 11.074 | a = 5.25, b = 12.99, c = 4.53 | a = 11.152 | a = 4.91, b = 12.46, c = 5.42 |
| β = 93.9°[1] | ||||
| Wyckoff Positions | As: 32e, O: 48f | As1: 4e, As2: 4e, O1: 4e, O2: 4e, O3: 4e[1] | Sb: 16c, O: 32e | Sb: 8d, O1: 8d, O2: 4c |
| Major XRD Peaks (2θ, Cu Kα) | ~15.8°, 27.5°, 31.8°, 37.5°, 45.2° | ~15.8°, 25.6°, 27.5°, 31.8°, 35.2° | ~13.8°, 27.7°, 32.1°, 45.9°, 54.4° | ~14.9°, 24.1°, 28.3°, 29.3°, 33.9° |
Experimental Protocol for Powder X-ray Diffraction Analysis
A standardized experimental protocol is essential for obtaining high-quality and reproducible XRD data for the analysis of arsenic trioxide and antimony trioxide powders.
Sample Preparation
-
Grinding: The sample should be finely ground to a uniform powder, typically with a particle size of less than 10 µm, using an agate mortar and pestle. This minimizes preferred orientation effects and ensures good particle statistics.
-
Mounting: The powdered sample is then carefully packed into a sample holder. A back-loading technique is often preferred to further reduce preferred orientation. The surface of the sample should be flat and level with the surface of the holder.
Instrumentation and Data Collection
-
Diffractometer: A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a scintillation or solid-state detector is typically used.
-
Voltage and Current: The X-ray tube is operated at a voltage of 40 kV and a current of 40 mA.
-
Scan Parameters:
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Time per Step: 1 second
-
-
Optics: Divergence and anti-scatter slits are used to control the X-ray beam geometry. A monochromator may be used to filter out Kβ radiation.
Experimental Workflow
The logical flow of a typical powder X-ray diffraction experiment is illustrated in the following diagram.
References
Comparative Toxicology of Arsenic and Antimony: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative review of the toxicology of arsenic and antimony, designed for researchers, scientists, and drug development professionals. The following sections detail the toxicological profiles of these two metalloids, present quantitative data for direct comparison, outline experimental protocols for key toxicological assays, and visualize the primary signaling pathways involved in their mechanisms of toxicity.
Executive Summary
Arsenic and antimony, both metalloids, exhibit a number of toxicological similarities, including the induction of oxidative stress and genotoxicity.[1][2] However, significant differences exist in their metabolism and specific mechanisms of action. Arsenic is a well-established human carcinogen, while the carcinogenicity of antimony is less defined.[1][2] Both elements can trigger apoptosis, or programmed cell death, through various signaling cascades. This guide aims to provide a clear and objective comparison to aid in future research and risk assessment.
Quantitative Toxicological Data
The following tables summarize key quantitative toxicological data for various arsenic and antimony compounds, providing a basis for comparing their relative toxicities.
Table 1: Median Lethal Dose (LD50) Values for Arsenic Compounds in Rodents (Oral Administration)
| Compound | Species | LD50 (mg/kg) | Reference |
| Arsenic Trioxide | Rat | 15 - 48.1 | [2] |
| Sodium Arsenite | Rat | 12 | [3] |
| Sodium Arsenite | Mouse | 16.5 | [3][4] |
| Metallic Arsenic | Rat | 763 | [5] |
Table 2: Median Lethal Dose (LD50) Values for Antimony Compounds in Rodents (Oral Administration)
| Compound | Species | LD50 (mg/kg) | Reference |
| Antimony Potassium Tartrate | Rat | 115 | [6][7][8][9] |
| Antimony Potassium Tartrate | Mouse | 600 | [10] |
| Antimony Trichloride | Rat | 525 | |
| Antimony Trioxide | Rat | >20,000 | [11] |
| Antimony Pentachloride | Rat | 1115 | [12] |
Table 3: No-Observed-Adverse-Effect-Level (NOAEL) for Arsenic Compounds in Rats (Oral Administration)
| Compound | Duration | Effect | NOAEL (mg/kg/day) | Reference |
| Arsenic Trioxide | Developmental | Maternal Toxicity | 2.5 | [13] |
| Arsenic Trioxide | Developmental | Developmental Toxicity | 5 | [13] |
| Sodium Arsenite | 4 weeks | Body Weight Decrease | 13.3 | [14] |
Table 4: No-Observed-Adverse-Effect-Level (NOAEL) for Antimony Compounds in Rats (Oral Administration)
| Compound | Duration | Effect | NOAEL (mg/kg/day) | Reference |
| Antimony Potassium Tartrate | 13 weeks | No Alterations in Body Weight Gain | 42.17 | [15][16] |
| Antimony Trioxide | 90 days | No Alterations in Body Weight Gain | 1,408 | [16] |
| Antimony Trichloride | Gestation Days 1-22 | Decreased Maternal Body Weight Gain | 0.07 | [15] |
| Antimony Potassium Tartrate | 14 days | 61 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the toxicological assessment of arsenic and antimony.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5][17]
-
Treatment: Expose cells to various concentrations of arsenic or antimony compounds for a predetermined duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[3][17]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[10][17]
Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage in individual cells.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from control and treated samples.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, allowing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Fix and permeabilize cells or tissue sections.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[18]
-
Detection:
-
Direct Method: If a fluorescently labeled dUTP is used, the signal can be directly visualized.
-
Indirect Method: If a hapten-labeled dUTP (e.g., BrdU) is used, an antibody conjugated to a fluorescent dye or an enzyme (for chromogenic detection) is added to detect the incorporated nucleotides.
-
-
Counterstaining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) and visualize the samples using fluorescence microscopy. Apoptotic cells will exhibit a strong fluorescent signal.
Apoptosis Protein Analysis: Western Blot for Caspase-3 Activation
Western blotting is used to detect the cleavage and activation of key apoptotic proteins, such as caspase-3.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.
Signaling Pathways and Mechanisms of Toxicity
Arsenic and antimony exert their toxic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Oxidative Stress and the Nrf2-Keap1 Pathway
Both arsenic and antimony can induce the production of reactive oxygen species (ROS), leading to oxidative stress. A primary cellular defense mechanism against oxidative stress is the Nrf2-Keap1 pathway.
References
- 1. Gene expression profiling analysis reveals arsenic-induced cell cycle arrest and apoptosis in p53-proficient and p53-deficient cells through differential gene pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenic induces apoptosis through a c-Jun NH2-terminal kinase-dependent, p53-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Arsenic trioxide induces p53-dependent apoptotic signals in myeloma cells with SiRNA-silenced p53: MAP kinase pathway is preferentially activated in cells expressing inactivated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arsenic-induced apoptosis in the p53-proficient and p53-deficient cells through differential modulation of NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Arsenic-induced apoptosis in the p53-proficient and p53-deficient cells through differential modulation of NFkB pathway [agris.fao.org]
- 12. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Arsenic Toxicology: Translating between Experimental Models and Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Studies - Arsenic in Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 17. Complex Mechanisms of Antimony Genotoxicity in Budding Yeast Involves Replication and Topoisomerase I-Associated DNA Lesions, Telomere Dysfunction and Inhibition of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
Antimony behavior versus arsenic under various soil redox conditions
A Comparative Guide to the Behavior of Antimony and Arsenic Under Various Soil Redox Conditions
For researchers, scientists, and drug development professionals, understanding the environmental fate of metalloids is critical for assessing contamination risks and developing remediation strategies. Antimony (Sb) and arsenic (As), both toxic elements found in group 15 of the periodic table, often coexist in contaminated soils. While chemically similar, their behavior under varying soil redox conditions—a measure of the electron activity in the soil—is markedly different. This guide provides an objective comparison of their mobility, speciation, and bioavailability, supported by experimental data.
Contrasting Redox Behavior: An Overview
The mobility and bioavailability of antimony and arsenic in soil are intricately linked to their oxidation states.[1][2][3][4] Under oxidizing conditions, both elements are generally less mobile. However, as soils become more reduced (anaerobic), their paths diverge significantly. Under reducing conditions, the concentration of dissolved arsenic tends to increase, whereas the concentration of dissolved antimony decreases.[1][2][4] This contrasting behavior is primarily governed by their different redox properties.[1][2][4]
Key Differences in Speciation
-
Antimony: A key finding from various studies is the remarkable stability of pentavalent antimony, Sb(V). It remains the predominant species across a wide range of redox potentials, from oxidizing (Eh = 360 mV) to reducing (Eh = -140 mV) conditions.[1][2][4] This suggests that Sb(V) is a very stable form in the environment and is oxidized at a more negative redox potential than arsenic.[1][2][4]
-
Arsenic: In contrast, arsenic speciation is highly sensitive to changes in redox potential.[5] In oxidizing environments, pentavalent arsenic, As(V), is the dominant form.[5][6] As conditions become more reducing, As(V) is readily reduced to trivalent arsenic, As(III).[1][3] This transformation to the more mobile As(III) species contributes to the increased concentration of dissolved arsenic under reducing conditions.[7]
Quantitative Data Summary
The following table summarizes the quantitative data on the concentration and speciation of antimony and arsenic under different soil redox conditions, as reported in various studies.
| Redox Condition | Element | Species | Concentration in Soil Water | Soil Type/System | Reference |
| Oxidizing | Arsenic | As(V) | Low solubility | Contaminated soil | [5][6] |
| (Eh > 200 mV) | Antimony | Sb(V) | Low solubility | Mine tailing soil | [1][2] |
| Moderately Reduced | Arsenic | As(V) & As(III) | Increased solubility | Contaminated soil | [5][6] |
| (Eh 0 to 100 mV) | Antimony | Sb(V) | Decreased solubility | Mine tailing soil | [1][2] |
| Reducing | Arsenic | As(III) | 13-fold increase compared to 500 mV | Contaminated soil | [5][6] |
| (Eh = -200 mV) | Antimony | Sb(V) | Decreased solubility | Mine tailing soil | [1][2] |
Host Phases and Bioavailability
Both antimony and arsenic show a strong affinity for iron (Fe) and manganese (Mn) oxides and hydroxides in the soil, which act as their primary host phases.[1][2][3] Under oxidizing conditions, both metalloids are adsorbed to these mineral surfaces. However, under reducing conditions, the dissolution of iron oxyhydroxides can release the sorbed arsenic, contributing to its increased mobility.[5][6]
The bioavailability of these elements is directly related to their mobility. The increased concentration of dissolved arsenic, particularly the more toxic As(III) form, under reducing conditions poses a greater risk for uptake by plants and other organisms.[8] Conversely, the decreased solubility of antimony under similar conditions suggests lower bioavailability.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the behavior of antimony and arsenic under controlled soil redox conditions.
Soil Microcosm Setup for Redox Control
This protocol is based on methods used to study the effect of redox potential and pH on arsenic speciation and solubility.
-
Apparatus: A soil microcosm system is used, which typically consists of a sealed flask containing a soil-water slurry. The system is equipped with platinum electrodes to measure the redox potential (Eh) and a pH electrode.[9] Gas inlets and outlets allow for the purging of the system with different gases to control the redox conditions.[9]
-
Procedure:
-
A soil sample is mixed with deionized water to create a slurry. The ratio of soil to water can vary depending on the soil type.[9]
-
The slurry is continuously stirred to ensure homogeneity.[9]
-
To establish oxidizing conditions, the suspension is purged with compressed air.
-
To create reducing conditions, the system is purged with an inert gas like nitrogen (N2) to remove oxygen. The redox potential is then gradually lowered by introducing a reducing gas mixture (e.g., H2/N2).[9]
-
The Eh and pH of the soil suspension are continuously monitored and controlled at desired levels.[9]
-
Aliquots of the soil solution are periodically collected for speciation analysis.
-
Speciation Analysis using HPLC-ICP-MS
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for separating and quantifying different species of antimony and arsenic.[1][2][3][10]
-
Instrumentation: An HPLC system is connected to an ICP-MS. The HPLC separates the different metalloid species based on their retention times on a chromatography column. The ICP-MS then detects and quantifies the concentration of each species.
-
Procedure:
-
Soil water samples collected from the microcosm are filtered to remove particulate matter.
-
The filtered sample is injected into the HPLC system.
-
A mobile phase (a liquid solvent) carries the sample through the column. Different species interact differently with the column material, causing them to separate.
-
The separated species elute from the column at different times and are introduced into the ICP-MS.
-
The ICP-MS atomizes and ionizes the sample, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for sensitive and specific detection of antimony and arsenic species.
-
Solid-Phase Speciation using X-ray Absorption Fine Structure (XAFS) Spectroscopy
XAFS spectroscopy is a technique used to determine the oxidation state and local atomic environment of elements within solid samples, such as soil.[1][2][3]
-
Principle: The sample is irradiated with X-rays of varying energy. When the X-ray energy matches the binding energy of a core electron of the target element (antimony or arsenic), the X-ray is absorbed, and a photoelectron is emitted. The absorption spectrum provides information about the oxidation state and the coordination environment of the absorbing atom.
-
Procedure:
-
Soil samples are collected from the microcosm at different redox conditions and freeze-dried.
-
The dried soil samples are finely ground and pressed into pellets.
-
The pellets are placed in the XAFS instrument, and the X-ray absorption spectrum is recorded at the appropriate absorption edge for antimony or arsenic.
-
The obtained spectra are then compared with spectra of known standard compounds to determine the speciation of the metalloid in the soil sample.
-
Visualizing the Processes
The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Contrasting behavior of Antimony and Arsenic under different redox conditions.
Caption: Experimental workflow for studying Antimony and Arsenic behavior in soil.
Caption: Simplified biogeochemical pathways of Antimony and Arsenic in soil.
References
- 1. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 2. Comparison of antimony behavior with that of arsenic under various soil redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of redox potential and pH on arsenic speciation and solubility in a contaminated soil | CoLab [colab.ws]
- 6. scispace.com [scispace.com]
- 7. Influence of redox potential (Eh) on the availability of arsenic species in soils and soils amended with biosolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on the uptake and transport of antimony and arsenic in the soil-crop system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrum.troy.edu [spectrum.troy.edu]
- 10. Application of Hyphenated Techniques in Speciation Analysis of Arsenic, Antimony, and Thallium - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Comparison of Arsenic Trioxide and Tetraarsenic Oxide in Biomedical Research: A Guide to Avoiding Common Misinterpretations
For Researchers, Scientists, and Drug Development Professionals
A significant and persistent misinterpretation within biomedical literature surrounds the comparison of arsenic trioxide (As₂O₃) and tetraarsenic oxide (As₄O₆). Numerous studies have claimed differing biological effects and potencies between these two compounds. However, a fundamental understanding of their chemical properties reveals that these distinctions are often rooted in flawed experimental design and miscalculation rather than true pharmacological differences. This guide provides an objective comparison, supported by chemical principles and experimental considerations, to clarify these misconceptions and promote methodologically sound research.
The Core Misinterpretation: A Chemical Identity Crisis
The primary source of confusion lies in the relationship between arsenic trioxide and tetraarsenic oxide. In the solid state, arsenic(III) oxide exists as a dimer, As₄O₆, which is often referred to as tetraarsenic oxide.[1][2][3] The simpler formula, As₂O₃, represents the empirical formula. Under normal conditions, the stable solid form is As₄O₆.[1]
Crucially, upon dissolution in aqueous media, such as cell culture medium or solutions for injection, both As₂O₃ and As₄O₆ hydrolyze to form the same active species: arsenous acid (HAsO₂).[1][4] This means that in a biological context, the active agent is identical regardless of which solid precursor was used.
Chemical and Physical Properties
| Property | Arsenic Trioxide (As₂O₃) | Tetraarsenic Oxide (As₄O₆) |
| Molar Mass | 197.84 g/mol | 395.68 g/mol |
| Common Name | Arsenic trioxide | Tetraarsenic oxide, Dimeric arsenic trioxide |
| Solid State Structure | Empirical formula | Dimeric molecular structure (As₄O₆)[2][3] |
| Aqueous Solution | Dissolves to form arsenous acid (HAsO₂)[1][4] | Dissolves to form arsenous acid (HAsO₂)[1][4] |
Biological Effects and Mechanism of Action
Since both compounds yield the same active molecule in solution, their biological effects and mechanisms of action are identical. Arsenic trioxide is a well-established and potent agent for the treatment of acute promyelocytic leukemia (APL).[5][6][7][8][9] Its therapeutic effects are multifaceted and include:
-
Induction of Apoptosis: At higher concentrations (0.5-2 µM), arsenic trioxide induces programmed cell death in cancer cells.[5] This is mediated through the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and activation of the mitochondrial caspase system.[5][8]
-
Degradation of PML-RARα: In APL, which is characterized by the t(15;17) chromosomal translocation, arsenic trioxide targets the PML-RARα fusion protein for degradation via SUMOylation and subsequent ubiquitination, leading to the differentiation of leukemic cells at lower concentrations (0.1-0.5 µM).[5][6][7][9]
-
Anti-angiogenesis: Arsenic trioxide can inhibit the formation of new blood vessels, which is crucial for tumor growth.[5][6]
-
Cell Cycle Arrest: Studies have shown that arsenic compounds can induce G2/M cell cycle arrest in cancer cells.[10]
Experimental Data: A Note on Critical Evaluation
Below is a summary of reported IC₅₀ values from a study comparing the two compounds. It is crucial for researchers to critically evaluate the methodology of such studies, particularly how the concentrations were calculated and reported.
| Cell Line | Compound | Reported IC₅₀ | Important Caveat |
| SNU-216 (Human Gastric Cancer) | Tetra-arsenic oxide (TetraAs®) | Potency reported to be 10-fold greater than 5-FU and cisplatin (B142131).[12] | The study does not explicitly detail the molar mass used for concentration calculations, making a direct and fair comparison with other studies on arsenic trioxide difficult. Researchers should be cautious of such omissions. |
| SiHa (Cervical Cancer) | As₄O₆ | Reported to be more effective in suppressing cell growth in vitro and in vivo compared to As₂O₃.[11] | This study is an example where the potential for concentration miscalculation is high, which could explain the observed differences. |
Experimental Protocols
To ensure accurate and reproducible results when working with arsenic compounds, the following protocols are recommended:
Preparation of Stock Solutions
-
Objective: To prepare a standardized stock solution of arsenite.
-
Materials: Arsenic trioxide (As₂O₃), Sodium hydroxide (B78521) (NaOH), deionized water, hydrochloric acid (HCl).
-
Procedure:
-
Weigh out the desired amount of arsenic trioxide. Note: As₂O₃ is sparingly soluble in water.[1]
-
Dissolve the As₂O₃ in a small amount of 1M NaOH to facilitate dissolution.
-
Once dissolved, bring the solution to the desired final volume with deionized water.
-
Adjust the pH to a physiological range (7.2-7.4) using HCl.
-
Sterile filter the solution.
-
-
Concentration Calculation:
-
When preparing a stock solution from As₂O₃ (molar mass ~197.84 g/mol ), the molarity is calculated directly.
-
If using a compound labeled as As₄O₆ (molar mass ~395.68 g/mol ), remember that each mole of As₄O₆ will yield two moles of the dimeric arsenite species in solution, which is equivalent to four moles of the monomeric arsenite active form. To avoid confusion and ensure comparability, it is best to calculate concentrations based on the molar mass of As₂O₃ and express it as such.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of arsenite on a given cell line and to calculate the IC₅₀ value.
-
Materials: 96-well plates, appropriate cell line and culture medium, arsenite stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the arsenite stock solution in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of arsenite. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Chemical relationship of arsenic oxides in solution.
Logical workflow of correct vs. misinterpreted experiments.
References
- 1. tetraas.com [tetraas.com]
- 2. Arsenic trioxide - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Arsenic trioxide versus tetraarsenic oxide in biomedical research: misunderstandings and misinterpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Arsenic Trioxide and Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of arsenic trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Arsenic trioxide: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Arsenic trioxide and tetraarsenic oxide induce cytotoxicity and have a synergistic effect with cisplatin in paclitaxel-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of diarsenic oxide and tetraarsenic oxide on anticancer effects: relation to the apoptosis molecular pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tetraas.com [tetraas.com]
Safety Operating Guide
Proper Disposal of Arsenic(V) Oxide Hydrate: A Guide for Laboratory Professionals
The proper disposal of Arsenic(V) oxide hydrate (B1144303) is critical for ensuring laboratory safety and environmental protection. As a highly toxic and carcinogenic substance, it is regulated as a hazardous waste.[1][2] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage and dispose of this chemical safely.
Immediate Safety and Handling Protocols
Before beginning the disposal process, ensure all safety measures are in place. Adherence to these protocols minimizes the risk of exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, a lab coat, and a NIOSH-approved respirator, especially when dust may be generated.[2][3][4]
-
Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3][5]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where arsenic compounds are handled.[3][4] Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]
-
Emergency Stations: Ensure that an emergency eyewash station and safety shower are immediately accessible in the work area.[6]
Step-by-Step Disposal Procedure
Follow these steps to ensure compliant and safe disposal of Arsenic(V) oxide hydrate waste.
-
Waste Identification and Classification: this compound is classified as a hazardous waste.[1][6] It is crucial to determine the specific waste codes applicable under federal and local regulations. The waste may be classified under EPA hazardous waste number D004 (toxicity characteristic for arsenic) or P011 (for discarded commercial chemical product).[1]
-
Containment and Labeling:
-
Place all waste, including contaminated materials like gloves, wipes, and empty containers, into a designated, leak-proof, and sealable hazardous waste container.[6][7]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," the associated hazards (e.g., "Toxic," "Carcinogen"), and the accumulation start date.
-
-
Segregation: Do not mix arsenic waste with other chemical waste streams unless explicitly permitted by your institution's disposal protocols.
-
Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.[2]
-
Arrange for Disposal:
-
Contact your Institution's Environmental Health & Safety (EHS) Office: This is the primary point of contact for arranging the disposal of hazardous waste in a research or academic setting.[8] They will provide specific instructions and coordinate with a licensed hazardous waste disposal contractor.
-
Licensed Disposal Company: For facilities without a dedicated EHS office, directly contact a licensed and certified hazardous waste disposal company to handle the transportation and final disposal.[7]
-
-
Documentation: Maintain accurate records of the waste generated, including quantities and disposal dates, in accordance with your institution's policies and regulatory requirements.
Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Minor Spills:
-
Evacuate all non-essential personnel from the immediate area.[6]
-
Wearing full PPE, gently cover the spill with an absorbent material like sand or vermiculite, or carefully dampen the powder with water to prevent dust from becoming airborne.[3]
-
Use dry cleanup procedures; sweep or vacuum the material into a designated hazardous waste container.[2][3] Avoid aggressive actions that could generate dust.
-
Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]
-
-
Major Spills:
Regulatory and Transportation Data
The following table summarizes key quantitative and regulatory information for the disposal and transport of arsenic-containing waste.
| Parameter | Value / Code | Regulation / Authority |
| EPA Hazardous Waste Code (Toxicity) | D004 | RCRA[1] |
| EPA Hazardous Waste Code (Commercial Product) | P011 | RCRA[1] |
| Toxicity Characteristic Leaching Procedure (TCLP) Limit | 5.0 mg/L | RCRA[1][9] |
| DOT Shipping Name | Arsenic pentoxide | DOT[10] |
| UN/NA Number | UN1559 | DOT[6] |
| DOT Hazard Class | 6.1 (Toxic) | DOT[3][10] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Workflow for this compound Disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Arsenic Oxide - ESPI Metals [espimetals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Working Safely with Arsenic Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Arsenic Pentoxide: Systemic Agent | NIOSH | CDC [cdc.gov]
Safeguarding Your Research: Essential Protocols for Handling Arsenic(V) Oxide Hydrate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Arsenic(V) oxide hydrate (B1144303). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance. These guidelines are designed for researchers, scientists, and drug development professionals.
Arsenic(V) oxide hydrate is a highly toxic, carcinogenic compound that requires stringent safety measures.[1][2] Inhalation, ingestion, or skin contact can be fatal or cause severe health damage.[1][2][3] This guide will provide the necessary information to handle this substance responsibly.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required equipment. All personnel must be trained in the proper use and disposal of this equipment.[4]
| Protection Type | Specific Requirements | Rationale |
| Respiratory | A NIOSH-approved full-facepiece respirator with N100, R100, or P100 filters is required when handling the powder form or when airborne concentrations may exceed the OSHA Permissible Exposure Limit (PEL).[5][6] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or high-concentration scenarios.[5][7] | Prevents inhalation of toxic and carcinogenic dust particles. |
| Eye and Face | Chemical splash goggles and a face shield are mandatory to protect against splashes and airborne particles.[6] | Provides a robust barrier against accidental eye contact. |
| Hand | Nitrile gloves are sufficient for handling intact containers.[8] For direct handling or potential contact, double gloving with chemically resistant gloves (e.g., rubber or Silver Shield®) is recommended.[4] | Prevents dermal absorption of the toxic substance. |
| Body | A lab coat, coveralls (such as DuPont Tyvek®), and full-length pants are required.[4][6][9] An impervious apron and boots may be necessary when handling larger quantities or during spill cleanup.[9] | Minimizes skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory.[6] | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
Safe handling of this compound necessitates a controlled and methodical workflow. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard warnings ("Cancer Hazard"), and date of receipt.[6]
-
Store: Store in a cool, dry, well-ventilated area, away from incompatible materials such as acids, aluminum, and halogens.[3] The storage area must be a designated, locked poison room or cabinet accessible only to authorized personnel.[2][3]
Handling and Use
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[6] Don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use tools and techniques that minimize dust generation.
-
Housekeeping: Do not allow dust to accumulate. Clean work surfaces with a damp cloth after each use. Do not dry sweep; use a HEPA-filtered vacuum for any cleanup.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][8][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8] Contaminated work clothes should be laundered separately.[1]
Emergency Protocols: Immediate and Decisive Action
Spill Response
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material like sand or vermiculite (B1170534) to avoid raising dust.[1]
-
Dampen the material slightly with water to prevent it from becoming airborne.[1]
-
Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills (outside a fume hood):
First Aid
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1][3][5]
Disposal Plan: Compliant and Responsible Waste Management
This compound and any materials contaminated with it are considered hazardous waste.[10] All waste must be handled in accordance with local, state, and federal regulations.[1][10]
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and puncture-resistant container.
-
The container must be marked with the EPA hazardous waste number D004 for arsenic.[1][10] If it is a discarded commercial chemical product, it may also be classified as P011.[1][10]
-
-
Waste Characterization:
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
DO NOT dispose of arsenic-containing waste down the drain or in regular trash.[1]
-
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for Handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. nj.gov [nj.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Arsenic (inorganic compounds, as As) [cdc.gov]
- 6. wcu.edu [wcu.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. hazardsincollections.org.uk [hazardsincollections.org.uk]
- 9. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
